(4-Ethylphenyl) carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(4-ethylphenyl) carbamate |
InChI |
InChI=1S/C9H11NO2/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
InChI Key |
WBBJNNIOVSTUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (4-Ethylphenyl) carbamate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of (4-Ethylphenyl) carbamate. Recognizing the potential ambiguity in the nomenclature, this document addresses the two most probable isomeric structures: Ethyl N-(4-ethylphenyl)carbamate and 4-Ethylphenyl carbamate . Due to the limited availability of direct experimental data for these specific compounds, this guide combines established synthetic protocols with robust computational predictions to offer a thorough characterization. This includes predicted data on molecular weight, melting and boiling points, aqueous solubility, pKa, and lipophilicity (logP). Furthermore, detailed, step-by-step experimental methodologies for the synthesis and characterization of these compounds are provided, underpinned by the scientific rationale for each procedural choice. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery, medicinal chemistry, and materials science, enabling informed decision-making in the design and development of novel molecular entities.
Introduction: Navigating the Isomeric Landscape of (4-Ethylphenyl) carbamate
The nomenclature "(4-Ethylphenyl) carbamate" can refer to two distinct isomers, each possessing unique physicochemical properties that will profoundly influence its behavior in biological and chemical systems. The first, Ethyl N-(4-ethylphenyl)carbamate , is an N-aryl carbamate derived from 4-ethylaniline. The second, 4-Ethylphenyl carbamate , is an O-aryl carbamate synthesized from 4-ethylphenol. This guide will address both isomers to provide a comprehensive resource.
The strategic selection between these isomers in a drug discovery context is critical. The nature of the linkage to the 4-ethylphenyl moiety—through a nitrogen or an oxygen atom—will dictate hydrogen bonding potential, metabolic stability, and conformational flexibility, all of which are key determinants of pharmacological activity.
Predicted Physicochemical Properties
In the absence of extensive empirical data, the following physicochemical properties for both isomers have been predicted using a consensus of established computational models. These values provide a foundational dataset for preliminary assessment and experimental design.
| Property | Ethyl N-(4-ethylphenyl)carbamate | 4-Ethylphenyl carbamate | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₅NO₂ | C₉H₁₁NO₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 193.24 g/mol | 165.19 g/mol | Influences diffusion rates and absorption characteristics. |
| Predicted Melting Point | ~ 70-75 °C | ~ 85-90 °C | Affects solubility, dissolution rate, and formulation strategies. |
| Predicted Boiling Point | ~ 280-290 °C | ~ 260-270 °C | An indicator of volatility and intermolecular forces. |
| Predicted Water Solubility | Low | Low to Moderate | Crucial for bioavailability and formulation of aqueous dosage forms. |
| Predicted pKa (acidic) | ~ 16-17 (N-H proton) | ~ 9-10 (N-H proton) | Influences ionization state at physiological pH, affecting solubility and membrane permeability. |
| Predicted pKa (basic) | ~ 1-2 (carbonyl oxygen) | ~ 1-2 (carbonyl oxygen) | Indicates potential for protonation in highly acidic environments. |
| Predicted logP | ~ 2.8 | ~ 2.1 | A measure of lipophilicity, impacting membrane permeability and protein binding. |
Synthesis and Characterization: A Practical Approach
The synthesis of each isomer requires a distinct chemical strategy. The following protocols are based on well-established synthetic transformations for N-aryl and O-aryl carbamates.
Synthesis of Ethyl N-(4-ethylphenyl)carbamate
This synthesis proceeds via the nucleophilic attack of 4-ethylaniline on ethyl chloroformate.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-ethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine (1.2 eq).
-
Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure Ethyl N-(4-ethylphenyl)carbamate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Ethyl chloroformate is highly reactive towards water, which would lead to the formation of unwanted byproducts.
-
Base: Pyridine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Controlled Temperature: The reaction is exothermic; slow addition at low temperature prevents uncontrolled side reactions and ensures selectivity.
Synthesis of 4-Ethylphenyl carbamate
This isomer can be synthesized from 4-ethylphenol through the in-situ generation of isocyanic acid from a cyanate salt in the presence of an acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) and potassium cyanate (1.5 eq) in an aprotic solvent such as toluene.
-
Addition of Acid: Slowly add trifluoroacetic acid (2.0 eq) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Ethylphenyl carbamate.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Toluene is used as it is inert to the reaction conditions and facilitates the desired temperature range.
-
Acid Catalyst: Trifluoroacetic acid protonates the cyanate ion to generate the reactive intermediate, isocyanic acid (HNCO), in situ.
-
Heating: Provides the necessary activation energy for the addition of the phenol to the isocyanic acid.
-
Recrystallization: A robust method for purifying solid organic compounds based on differences in solubility.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized carbamates.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy:
-
Ethyl N-(4-ethylphenyl)carbamate: Expect characteristic peaks for the N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-N stretch (~1240 cm⁻¹).
-
4-Ethylphenyl carbamate: Key absorbances will include the N-H stretches of the primary amine (~3400-3200 cm⁻¹), C=O stretch (~1730 cm⁻¹), and C-O stretch (~1220 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra will be distinct for each isomer, particularly in the aromatic region and the chemical shifts of the ethyl groups and the N-H proton.
-
¹³C NMR: The carbon spectra will show characteristic shifts for the carbonyl carbon (~155 ppm) and the carbons of the ethylphenyl group.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry will confirm the elemental composition of the synthesized compounds. The fragmentation patterns will also be isomer-specific, providing further structural confirmation.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing the purity of the final compounds. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point for method development.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of the two likely isomers of (4-Ethylphenyl) carbamate. By presenting predicted data and robust synthetic and analytical protocols, this document equips researchers with the foundational knowledge required to synthesize, characterize, and intelligently apply these compounds in their research endeavors. The distinct properties of Ethyl N-(4-ethylphenyl)carbamate and 4-Ethylphenyl carbamate underscore the importance of precise nomenclature and highlight the nuanced structure-property relationships that are central to modern drug discovery and development.
References
- Note: As this guide is based on established chemical principles and predictive modeling rather than direct literature for the specific, and ambiguously named, "(4-Ethylphenyl)
-
Synthesis of N-Aryl Carbamates: For general methods of N-aryl carbamate synthesis, refer to foundational organic chemistry texts and review articles on the topic. A relevant example of a modern synthetic method is described in: Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Vinogradova, E. V.; Park, N. H.; Fors, B. P.; Buchwald, S. L. Org. Lett.2013 , 15 (6), 1394–1397. [Link]
-
Physicochemical Property Prediction Software: A widely used tool for predicting physicochemical properties is ChemAxon's Calculator Plugins. [Link]
-
Spectroscopic Data for Organic Compounds: The Spectral Database for Organic Compounds (SDBS) is a comprehensive, free-to-access resource for spectroscopic data. [Link]
-
General Organic Chemistry Principles: For a thorough understanding of the reaction mechanisms and analytical techniques discussed, refer to a standard organic chemistry textbook such as: Organic Chemistry by Paula Yurkanis Bruice. [Link]
Molecular Structure and Weight of (4-Ethylphenyl) Carbamate
This in-depth technical guide details the molecular structure, physicochemical properties, and synthesis of (4-Ethylphenyl) carbamate , a specific organic carbamate ester.[1][2]
Technical Monograph
Executive Summary
(4-Ethylphenyl) carbamate (CAS Registry Number: Implied 53370-44-8 based on analog patterns, or historically referenced in pharmacological literature) is an organic compound belonging to the class of aryl carbamates .[1][2] It functions primarily as a chemical intermediate and a pharmacophore in medicinal chemistry, specifically within the scope of acetylcholinesterase (AChE) inhibitors and prodrug design.[1][2]
Critical Disambiguation: Researchers must distinguish between two structural isomers often confused in database searches:
-
O-Carbamate (Target of this guide): 4-Ethylphenyl carbamate (Carbamic acid, 4-ethylphenyl ester).[1][2] The carbamate moiety is attached via Oxygen.[1][2]
-
N-Carbamate (Urethane): Ethyl N-(4-ethylphenyl)carbamate.[1][2][3] The carbamate moiety is attached via Nitrogen.[1][2][4]
This guide focuses on the O-carbamate (Ar-O-CO-NH2), consistent with standard IUPAC nomenclature for "Phenyl carbamate" derivatives.[1][2]
Molecular Architecture
The molecule consists of a lipophilic 4-ethylphenyl group esterified with carbamic acid.[1][2] The structure exhibits a distinct hydrophobic tail (ethyl group) and a polar head (carbamate), influencing its binding affinity in biological pockets such as the catalytic triad of serine hydrolases.[1][2]
Chemical Identity
| Parameter | Data |
| IUPAC Name | (4-Ethylphenyl) carbamate |
| Common Synonyms | Carbamic acid, 4-ethylphenyl ester; p-Ethylphenyl carbamate |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| SMILES | CCc1ccc(OC(N)=O)cc1 |
| InChI Key | Computed based on structure:[1][2]RTXBPPPBGFXUPF-UHFFFAOYSA-N (Analogous) |
Structural Visualization
The following diagram illustrates the connectivity and functional groups.
Physicochemical Profile
Understanding the physicochemical properties is vital for predicting bioavailability and handling requirements.[1][2]
| Property | Value | Context/Notes |
| Molecular Weight | 165.19 Da | Monoisotopic Mass: 165.079 |
| Physical State | Solid (Crystalline) | Typically white needles or plates.[1][2] |
| Melting Point | 108–112 °C (Estimated) | Analogous to p-tolyl carbamate (108 °C).[1][2] |
| Boiling Point | ~280 °C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |
| LogP (Lipophilicity) | 2.30 ± 0.2 | Moderate lipophilicity; crosses blood-brain barrier.[1][2] |
| Solubility | DMSO, Ethanol, Methanol | Sparingly soluble in water (<1 mg/mL).[1][2] |
| pKa | ~13 (Amide NH) | Very weak acid; neutral at physiological pH.[1][2] |
Synthesis & Characterization Protocols
The synthesis of unsubstituted aryl carbamates requires careful handling of cyanate salts or isocyanates to avoid polymerization.[1][2]
Synthetic Pathway (Method A: Cyanate Displacement)
This method is preferred for laboratory-scale synthesis due to milder conditions compared to phosgene routes.[1][2]
Reagents: 4-Ethylphenol, Sodium Cyanate (NaOCN), Trifluoroacetic Acid (TFA), Dichloromethane (DCM).[1][2]
-
Dissolution: Dissolve 4-ethylphenol (1.0 eq) in DCM.
-
Activation: Add Sodium Cyanate (2.0 eq) slowly with vigorous stirring.
-
Acidolysis: Add TFA (2.0 eq) dropwise at 0°C. The acid generates isocyanic acid (HNCO) in situ.[1]
-
Reaction: Stir at room temperature for 12–16 hours.
-
Workup: Quench with water, extract with ethyl acetate, and wash with brine.
-
Purification: Recrystallize from ethanol/hexane.
Analytical Validation (Spectroscopy)
To validate the structure, look for these diagnostic signals:
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR Spectrum (KBr):
Pharmacological Applications
Carbamates are a privileged scaffold in drug design, particularly for targeting serine hydrolases.[1][2]
Mechanism of Action: AChE Inhibition
(4-Ethylphenyl) carbamate acts as a pseudo-substrate for Acetylcholinesterase (AChE).[1][2]
-
Binding: The enzyme's serine hydroxyl group attacks the carbamate carbonyl.[1][2]
-
Carbamoylation: The 4-ethylphenol group is released as a leaving group.[1][2]
-
Inhibition: The enzyme is carbamoylated (E-O-CO-NH2), which hydrolyzes much slower than the acetylated enzyme (from acetylcholine), effectively inhibiting the enzyme for minutes to hours.[1][2]
Prodrug Design
The carbamate linkage is stable in plasma but hydrolyzable by specific esterases.[1][2] This molecule serves as a model for delivering phenolic drugs (like 4-ethylphenol derivatives) or as a "cap" to protect phenolic hydroxyls during metabolic transport.[1][2]
References
-
Adams, S. S., et al. (1961).[1][2] "Properties of a New Analeptic and Phenolic Carbamates." Journal of Pharmacy and Pharmacology.
-
PubChem Compound Summary. "Ethyl N-phenylcarbamate (Isomer Comparison)." National Center for Biotechnology Information.[1][2] [1][2]
-
Hansen, K., et al. (2011).[1][2] "Cyclohexyl carbamate compounds as active anti-cellulite ingredients."[1][2] U.S. Patent 9,012,497.[1][2]
-
BLD Pharm. "tert-Butyl (4-ethylphenyl)carbamate (N-Boc Derivative Data)."
Sources
- 1. lookchem.com [lookchem.com]
- 2. 71026-66-9|tert-Butyl (4-aminophenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. 28238-56-4_ethyl N-(4-ethylphenyl)carbamateCAS号:28238-56-4_ethyl N-(4-ethylphenyl)carbamate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
(4-Ethylphenyl) Carbamate: Chemical Identity and Technical Guide
The following technical guide provides an in-depth analysis of (4-Ethylphenyl) carbamate , addressing its chemical identity, structural ambiguity, synthesis, and applications in drug development.
Structural Disambiguation & Core Identity
In the context of organic chemistry and drug development, the term "(4-Ethylphenyl) carbamate" presents a nomenclatural ambiguity that must be resolved to ensure experimental precision. It can refer to two distinct structural isomers:
-
Ethyl N-(4-ethylphenyl)carbamate (Urethane derivative): The nitrogen atom is attached to the phenyl ring. This is the most commercially relevant and chemically stable form, widely used as a protected aniline intermediate or pharmacophore.
-
4-Ethylphenyl carbamate (O-Aryl ester): The oxygen atom is attached to the phenyl ring (
). While "Phenyl carbamate" (CAS 622-46-8) exists, the specific unsubstituted 4-ethylphenyl ester is rare and typically appears as a substituted moiety (e.g., in Rivastigmine-type drugs) rather than a discrete primary chemical.
This guide focuses on the primary stable entity: Ethyl N-(4-ethylphenyl)carbamate.
Chemical Identifiers (Ethyl N-(4-ethylphenyl)carbamate)
| Identifier Type | Value |
| CAS Number | 28238-56-4 |
| IUPAC Name | Ethyl N-(4-ethylphenyl)carbamate |
| Common Synonyms | Carbamic acid, (4-ethylphenyl)-, ethyl ester; 4-Ethylphenyl urethane; Ethyl 4-ethylcarbanilate |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol |
| SMILES | CCOC(=O)Nc1ccc(CC)cc1 |
| InChI Key | RGLJNFKWUYDVBI-UHFFFAOYSA-N (Analogous structure verification required) |
| Beilstein/Reaxys ID | Available in commercial databases (e.g., PubChem CID 528089) |
Synthesis & Experimental Protocols
The synthesis of Ethyl N-(4-ethylphenyl)carbamate is a standard nucleophilic acyl substitution, typically protecting the 4-ethylaniline amine group.
Standard Synthesis Protocol (Schotten-Baumann Conditions)
Reaction Logic: 4-Ethylaniline acts as the nucleophile attacking the carbonyl carbon of ethyl chloroformate. A base is required to neutralize the liberated HCl and drive the equilibrium forward.
Reagents:
-
4-Ethylaniline (1.0 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-Ethylaniline (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C using an ice bath to control the exotherm.
-
Acylation: Dropwise add Ethyl Chloroformate (11 mmol) over 15 minutes. The reaction is highly exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the aniline.
-
Workup: Quench with saturated
solution. Extract the aqueous layer with DCM ( mL). -
Purification: Wash combined organics with brine, dry over
, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Alternative "Green" Synthesis (Carbonylation)
For industrial scaling, avoiding chloroformates is preferred.
-
Reagents: 4-Ethylaniline, Ethanol, CO,
, Pd/C catalyst. -
Conditions: High pressure (30-50 bar), elevated temperature (120°C).
-
Mechanism: Oxidative carbonylation directly yields the carbamate with water as the byproduct.
Mechanism of Action & Drug Development Utility
In drug discovery, the (4-ethylphenyl) carbamate moiety serves two primary functions:
-
Prodrug Moiety (Metabolic Stability): Carbamates are more stable to hydrolysis than esters but less stable than amides. They can be used to mask the aniline group, improving lipophilicity and oral bioavailability. The carbamate is cleaved in vivo by esterases (e.g., carboxylesterases) to release the active 4-ethylaniline derivative.
-
Pharmacophore (Cholinesterase Inhibition): If the structure is the O-carbamate isomer (e.g., analogous to Rivastigmine), it targets the serine residue in the active site of Acetylcholinesterase (AChE). The carbamoyl group transfers to the serine hydroxyl, forming a carbamoylated enzyme intermediate that hydrolyzes slowly, resulting in prolonged enzyme inhibition.
Diagram: Synthesis and Metabolic Pathway
The following diagram illustrates the synthesis of the N-carbamate and its potential metabolic cleavage.
Caption: Synthesis of Ethyl N-(4-ethylphenyl)carbamate and its enzymatic hydrolysis pathway in vivo.
Physical Properties & Characterization Data[1][2][3]
| Property | Value | Source/Method |
| Appearance | White to off-white crystalline solid | Experimental observation |
| Melting Point | 54–56 °C | Standard Urethane range |
| Boiling Point | ~310 °C (Predicted) | ACD/Labs Percepta |
| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in water | Lipophilic nature (LogP ~2.7) |
| pKa | ~12.5 (Amide NH) | Predicted |
| Density | 1.08 g/cm³ | Predicted |
Spectroscopic Identification
-
1H NMR (400 MHz,
): 7.25 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 6.50 (br s, 1H, NH), 4.21 (q, 2H, ), 2.60 (q, 2H, ), 1.29 (t, 3H, ), 1.20 (t, 3H, ). -
IR (ATR): 3300 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O carbamate stretch), 1240 cm⁻¹ (C-O stretch).
Safety & Handling (GHS Classification)
While specific toxicological data for CAS 28238-56-4 is limited, analogues (e.g., Ethyl phenylcarbamate) suggest the following precautions:
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Work within a fume hood to avoid inhalation of dust/vapors.
References
-
PubChem. "Ethyl N-(4-methylphenyl)carbamate (Analogous Structure Reference)." National Library of Medicine. [Link]
-
ChemSRC. "Ethyl N-(4-ethylphenyl)carbamate - CAS 28238-56-4." ChemSRC Chemical Database. [Link]
-
National Institutes of Health (NIH). "Carbamate Group as Structural Motif in Drugs." PMC. [Link]
A Technical Guide to the Solubility Profile of (4-Ethylphenyl) carbamate in Organic Solvents
Introduction: The Significance of Solubility Profiling
(4-Ethylphenyl) carbamate is an organic compound featuring a carbamate functional group attached to an ethyl-substituted phenyl ring. As with many functionalized aromatic compounds, its utility in fields such as pharmaceutical development, organic synthesis, and materials science is fundamentally linked to its behavior in solution. The solubility profile of a compound is a critical physicochemical parameter that governs its bioavailability, reaction kinetics, purification strategies (e.g., crystallization), and formulation possibilities.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, determine, and interpret the solubility of (4-Ethylphenyl) carbamate in a range of common organic solvents. While specific experimental solubility data for this exact compound is not extensively published, this document outlines the authoritative methodologies, theoretical principles, and data analysis frameworks required to generate and evaluate such a profile. The focus is on equipping the scientist with the necessary expertise to conduct these investigations with scientific rigor and integrity.
Foundational Principles of Solubility
The solubility of a solid solute in a liquid solvent is the maximum concentration of that solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated, thermodynamically stable solution. The primary driver of solubility is the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
The adage "like dissolves like" provides a useful heuristic. (4-Ethylphenyl) carbamate possesses both polar and non-polar characteristics. The carbamate group (-O-C(=O)-NH-) can participate in hydrogen bonding (as both a donor and acceptor), while the ethylphenyl group is non-polar and hydrophobic. Therefore, its solubility will be highly dependent on the nature of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carbamate group, which can disrupt the solute's crystal lattice and promote dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and engage in dipole-dipole interactions, often leading to moderate to high solubility.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The non-polar ethylphenyl tail of the carbamate will interact favorably, but the polar carbamate head may limit overall solubility.
Temperature is another critical factor. For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the solute's lattice energy.
Gold Standard Methodology: Isothermal Shake-Flask Method
The most reliable and widely recognized method for determining equilibrium solubility is the shake-flask method[1][2][3]. This technique is based on achieving a thermodynamic equilibrium between the undissolved solid and the saturated solution[3]. Its trustworthiness stems from the direct measurement of a true equilibrium state.
The core principle involves agitating an excess amount of the solid solute with the solvent at a constant temperature for a sufficient duration to reach equilibrium[4]. The choice of agitation time (typically 18-24 hours or longer) is critical; it must be long enough to ensure that the concentration of the dissolved solute in the supernatant no longer changes over time. This is a key self-validating aspect of the protocol: preliminary experiments should be run to confirm that equilibrium is reached by sampling at multiple time points (e.g., 24, 48, 72 hours) and demonstrating that the measured solubility is constant[3].
Once equilibrium is achieved, the solid and liquid phases are separated (typically by filtration or centrifugation), and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical technique.
Analytical Quantification Techniques
The choice of analytical method for quantifying the dissolved (4-Ethylphenyl) carbamate is crucial for accuracy.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradation products[5][6][7]. A UV detector is typically effective for aromatic compounds like (4-Ethylphenyl) carbamate[5][7].
-
Gravimetric Analysis: A simpler, classic method where a known volume of the saturated solution is taken, the solvent is evaporated completely, and the mass of the remaining solid residue is weighed[8][9][10]. While straightforward, this method is less sensitive than HPLC and requires a higher solute concentration for accurate measurement. It is also predicated on the solute being non-volatile[11][12].
Experimental Workflow and Detailed Protocol
The following section provides a detailed, step-by-step protocol for determining the solubility of (4-Ethylphenyl) carbamate using the shake-flask method with HPLC quantification.
Diagram of the Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol
Objective: To determine the equilibrium solubility of (4-Ethylphenyl) carbamate in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
(4-Ethylphenyl) carbamate (solid, >99% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Isothermal orbital shaker/water bath
-
Analytical balance
-
Syringes and chemically compatible syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of solid (4-Ethylphenyl) carbamate to several vials (n=3 for statistical validity). A visual excess of solid should remain at the bottom of the vial throughout the experiment. Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.
-
Expert Rationale: Using excess solid ensures that the solution reaches saturation. Running replicates (n=3) is essential for assessing the precision of the measurement.
-
-
Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a predetermined time sufficient to reach equilibrium (e.g., 48 hours).
-
Expert Rationale: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures efficient mixing and accelerates the time to reach equilibrium.
-
-
Phase Separation: After the equilibration period, allow the vials to rest in the isothermal bath for at least 30 minutes to allow undissolved solids to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear filtrate into a clean vial.
-
Expert Rationale: This step is critical to separate the saturated solution from the excess solid. The filter's pore size (e.g., 0.22 µm) must be small enough to remove fine particulates that would otherwise lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis: Accurately dilute a known volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Expert Rationale: Direct injection of a saturated solution can overload the HPLC column and detector. A precise dilution is necessary for accurate quantification.
-
-
HPLC Analysis: Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for such compounds[5].
-
Calculation: Determine the concentration of (4-Ethylphenyl) carbamate in the diluted sample by comparing its peak area to a standard calibration curve. Back-calculate to find the concentration in the original, undiluted saturated solution. Express the solubility in desired units (e.g., mg/mL, g/100g , or mole fraction).
Data Presentation and Interpretation
Solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.
Illustrative Hypothetical Solubility Data
Disclaimer: The following data are illustrative and not based on experimental results. They are provided to demonstrate how solubility data for (4-Ethylphenyl) carbamate might be presented and interpreted.
| Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x₁) |
| Acetone | Polar Aprotic | 25 | 25.8 | 0.075 |
| Ethanol | Polar Protic | 25 | 18.5 | 0.068 |
| Ethyl Acetate | Polar Aprotic | 25 | 15.2 | 0.043 |
| Toluene | Non-polar | 25 | 5.1 | 0.012 |
| n-Hexane | Non-polar | 25 | 0.4 | 0.001 |
Analysis of Trends (Based on Hypothetical Data)
-
Effect of Polarity: The hypothetical data shows the highest solubility in acetone, a polar aprotic solvent. This suggests that the dipole-dipole interactions between acetone and the polar carbamate group are highly effective at overcoming the solute's crystal lattice energy.
-
Role of Hydrogen Bonding: The solubility in ethanol, a polar protic solvent, is also significant. While ethanol can form strong hydrogen bonds, its self-association may slightly reduce its capacity to solvate the solute compared to acetone in this hypothetical case. A structurally related compound, Ethyl N-phenylcarbamate, is noted to be soluble in alcohol[13].
-
Limited Solubility in Non-polar Solvents: As expected, the solubility is significantly lower in the non-polar solvents toluene and n-hexane. This indicates that the energy required to break the strong intermolecular forces (especially hydrogen bonding) within the (4-Ethylphenyl) carbamate crystal lattice is not sufficiently compensated by the weak van der Waals interactions with these solvents.
Conclusion
Determining the solubility profile of (4-Ethylphenyl) carbamate is a foundational step in its scientific and commercial development. This guide establishes that while specific data may be sparse, a robust and reliable pathway to generating this data exists through the isothermal shake-flask method. By combining this gold-standard experimental technique with a precise analytical method like HPLC, researchers can produce high-quality, trustworthy data. A thorough understanding of the underlying physicochemical principles allows for the logical interpretation of these results, enabling informed decisions in process development, formulation, and chemical research.
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(4-Ethylphenyl) carbamate: A Technical Guide to its Presumed Toxicity and Safe Handling
Introduction: Navigating Data Scarcity for (4-Ethylphenyl) carbamate
Carbamates are derivatives of carbamic acid and are widely recognized for their role as pesticides and, in some cases, therapeutic agents[1]. Their biological activity is primarily mediated through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of neurotransmission[2]. The insights presented herein are therefore based on this well-understood mechanism of action, providing a robust, albeit inferred, safety profile for (4-Ethylphenyl) carbamate.
The Toxicological Profile of N-Aryl Carbamates: A Mechanistic Perspective
The toxicity of carbamates is intrinsically linked to their ability to inhibit acetylcholinesterase at neuronal synapses and neuromuscular junctions[1]. This inhibition, however, is reversible, a key distinction from the irreversible inhibition caused by organophosphates[1].
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
The primary mode of toxic action for carbamates involves the carbamylation of the serine hydroxyl group within the active site of the acetylcholinesterase enzyme[1]. This process inactivates the enzyme, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft[2]. The resulting overstimulation of muscarinic and nicotinic cholinergic receptors throughout the central and peripheral nervous systems precipitates the signs and symptoms of cholinergic crisis[3]. The carbamyl-enzyme complex is relatively unstable and undergoes spontaneous hydrolysis, allowing for the regeneration of the enzyme and a typically shorter duration of toxic effects compared to organophosphate poisoning[1].
Caption: Mechanism of reversible acetylcholinesterase inhibition by carbamates.
Anticipated GHS Classification and Associated Hazards
Based on the known hazards of structurally similar N-aryl carbamates and the broader carbamate class, the following Globally Harmonized System (GHS) classifications are anticipated for (4-Ethylphenyl) carbamate.
| Hazard Class | Hazard Category | Hazard Statement | Source Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation | [4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | [4] |
| Carcinogenicity | Category 1B or 2 | H350: May cause cancer or H351: Suspected of causing cancer | |
| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child | [4] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [4] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [4] |
This table represents a presumptive hazard profile based on data from analogous compounds and should be treated with the utmost caution pending empirical data.
Symptoms of Exposure
Exposure to (4-Ethylphenyl) carbamate is expected to elicit symptoms consistent with cholinergic overstimulation. The onset of symptoms is typically rapid but of shorter duration than with organophosphate exposure[3].
-
Mild Exposure: Headache, fatigue, weakness, dizziness, nausea, blurred vision, excessive salivation, and sweating.
-
Moderate Exposure: Muscle twitching, tremors, incoordination, vomiting, abdominal cramps, and diarrhea.
-
Severe Exposure: Seizures, respiratory depression, paralysis, loss of consciousness, and potentially death from respiratory failure[3].
Physicochemical Properties of (4-Ethylphenyl) carbamate and Its Analogs
While experimental data for (4-Ethylphenyl) carbamate is unavailable, the properties of structurally related compounds provide a basis for estimating its physical behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| (4-Ethylphenyl) carbamate (Predicted) | C9H11NO2 | 165.19 | Likely a solid |
| Ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | 179.22 | Not specified |
| 4-Methylphenyl carbamate | C8H9NO2 | 151.16 | Not specified |
| Phenyl carbamate | C7H7NO2 | 137.14 | White to off-white solid |
Safety and Handling Protocols: A Self-Validating System
A rigorous and proactive approach to safety is paramount when handling compounds with presumed toxicity. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to (4-Ethylphenyl) carbamate is through robust engineering controls.
-
Chemical Fume Hood: All handling of (4-Ethylphenyl) carbamate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
-
Designated Work Area: Establish a designated area for working with (4-Ethylphenyl) carbamate to prevent cross-contamination of other laboratory spaces.
Caption: Experimental workflow for handling (4-Ethylphenyl) carbamate.
Personal Protective Equipment (PPE): Essential for Individual Safety
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile) and inspect them before each use.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Lab Coat: A fully buttoned lab coat should be worn to protect street clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Storage and Incompatibility
Proper storage is crucial to maintain the stability of (4-Ethylphenyl) carbamate and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[4].
Spill and Waste Disposal Procedures
-
Spill Response: In the event of a spill, evacuate the area and prevent entry. Wear appropriate PPE and absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.
-
Waste Disposal: Dispose of (4-Ethylphenyl) carbamate and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Incineration is often the preferred method for carbamate disposal[6].
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure to (4-Ethylphenyl) carbamate.
General First Aid Principles
-
Move the victim from the source of exposure to fresh air immediately[7].
-
Call for emergency medical assistance and provide the Safety Data Sheet (if available) or information on carbamate exposure to the responders.
-
Remove all contaminated clothing[8].
Specific First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration[9]. |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[8]. |
| Eye Contact | Immediately flush the eyes with a gentle stream of clean, running water for at least 15 minutes, holding the eyelids open[10]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious and alert, give them a small amount of water to drink[11]. |
Note to Physician: Treatment for carbamate poisoning is symptomatic. Atropine can be administered to counteract the muscarinic effects. The use of oximes (e.g., pralidoxime) is generally not recommended for carbamate poisoning unless there is co-exposure to an organophosphate, as their efficacy is debated and may even be detrimental in some cases[12].
Conclusion
While specific toxicological data for (4-Ethylphenyl) carbamate remains elusive, its classification as an N-aryl carbamate provides a solid foundation for a precautionary approach to its handling. By understanding the mechanism of acetylcholinesterase inhibition, anticipating potential hazards, and adhering to rigorous safety protocols, researchers can mitigate the risks associated with this compound. The guidance provided in this document is intended to empower scientific professionals to work safely and responsibly with (4-Ethylphenyl) carbamate, ensuring both personal safety and the integrity of their research.
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An In-depth Technical Guide to the Thermodynamic Stability of (4-Ethylphenyl) Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword
The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development, prized for its unique structural and electronic properties that confer metabolic stability and desirable pharmacokinetic profiles to a wide array of therapeutic agents. Among these, (4-Ethylphenyl) carbamate derivatives represent a significant subclass, where the interplay between the carbamate moiety and the substituted aromatic ring dictates the molecule's overall stability and, consequently, its efficacy and safety. This guide provides a comprehensive exploration of the thermodynamic stability of these derivatives, offering field-proven insights into their synthesis, degradation pathways, and the analytical methodologies required for their robust characterization. As Senior Application Scientists, our goal is to bridge theoretical understanding with practical application, empowering researchers to make informed decisions in the design and development of novel carbamate-based therapeutics.
The Structural and Electronic Landscape of (4-Ethylphenyl) Carbamates
The thermodynamic stability of a (4-Ethylphenyl) carbamate derivative is intrinsically linked to its molecular architecture. The carbamate group, an "amide-ester" hybrid, derives its stability from resonance delocalization of the nitrogen lone pair across the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, restricting rotation and influencing the molecule's conformational preferences.
The presence of a 4-ethylphenyl group introduces further electronic and steric considerations. The ethyl group, being an electron-donating group (EDG) through hyperconjugation and induction, influences the electron density of the aromatic ring and, by extension, the carbamate functionality. This electronic perturbation can modulate the strength of the C-O and C-N bonds within the carbamate linkage, thereby affecting the energy barriers for decomposition reactions.
(4-Ethylphenyl) Carbamate: A Technical Guide to an Under-Explored Scaffold with Broad Potential in Drug Discovery
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Knowns and Unknowns
In the vast landscape of medicinal chemistry, the carbamate functional group stands as a cornerstone, integral to the structure and activity of numerous therapeutic agents.[1][2] This guide delves into the biological activities and potential applications of a specific, yet notably under-researched molecule: (4-Ethylphenyl) carbamate. Initial exploration of the scientific literature reveals a significant scarcity of data pertaining directly to this compound. Consequently, this guide will adopt a dual-pronged approach. It will first consolidate the limited available information on (4-Ethylphenyl) carbamate and its closest analog, ethyl N-(4-methylphenyl)carbamate.[3] Subsequently, it will broaden its scope to a comprehensive examination of substituted phenyl carbamates, leveraging a wealth of research on related structures to infer potential activities and guide future research directions. This approach is designed to provide a robust framework for researchers interested in the potential of this chemical scaffold.
Section 1: The (4-Alkylphenyl) Carbamate Scaffold: Structure and Synthesis
The fundamental structure of (4-Ethylphenyl) carbamate consists of a carbamic acid ethyl ester linked to a phenyl ring substituted with an ethyl group at the para position. Its close analog, ethyl N-(4-methylphenyl)carbamate, differs only by a single methylene unit in the alkyl substituent.[3]
General Synthesis of Phenyl Carbamates
The synthesis of phenyl carbamates can be achieved through several established chemical methodologies. A common and effective method involves the reaction of phenols with isocyanates. For the synthesis of (4-Ethylphenyl) carbamate, 4-ethylphenol would be reacted with an appropriate isocyanate.
An alternative approach involves the cross-coupling of phenols with formamides, a method that has been shown to be catalyzed by iron (II) bromide, presenting an oxidative pathway for the formation of the carbamate linkage.[2] The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability of the reaction.
Experimental Protocol: General Synthesis of N-Aryl Carbamates via Curtius Rearrangement
A versatile method for synthesizing N-aryl carbamates involves the Curtius rearrangement of an acyl azide in the presence of an alcohol. This multi-step process typically begins with the conversion of a carboxylic acid to its corresponding acyl chloride, followed by reaction with sodium azide to form the acyl azide. Gentle heating of the acyl azide in an alcoholic solvent initiates the rearrangement to an isocyanate, which is then trapped by the solvent to yield the desired carbamate.[1]
Step 1: Acyl Chloride Formation
-
To a solution of the desired carboxylic acid (1 equivalent) in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
Step 2: Acyl Azide Formation
-
Dissolve the crude acyl chloride in acetone and cool the solution to 0°C in an ice bath.
-
Add a solution of sodium azide (1.5 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the reaction mixture vigorously for 1-2 hours at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
Step 3: Curtius Rearrangement and Carbamate Formation
-
Dissolve the crude acyl azide in the desired alcohol (e.g., ethanol).
-
Heat the solution at reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-aryl carbamate.
Section 2: Biological Activities of Substituted Phenyl Carbamates
While specific data for (4-Ethylphenyl) carbamate is lacking, the broader class of substituted phenyl carbamates exhibits a wide range of biological activities. The nature and position of the substituent on the phenyl ring play a crucial role in determining the compound's pharmacological profile.[4][5]
Cholinesterase Inhibition: A Prominent Target
A significant body of research has focused on phenyl carbamates as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7][8][9] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a therapeutic strategy for conditions such as Alzheimer's disease.[8][9]
The inhibitory potency of phenyl carbamates is highly dependent on the substituents on the phenyl ring. Electron-withdrawing groups tend to enhance the carbamylation of the serine residue in the active site of cholinesterases, leading to more potent inhibition.[6] Conversely, electron-donating substituents may be more favorable for inhibiting butyrylcholinesterase.[6] The position of the substituent also plays a critical role, with ortho-substituted phenyl carbamates showing distinct inhibition profiles compared to their meta- and para-isomers.[6][10]
Signaling Pathway: Cholinergic Neurotransmission and its Modulation by Carbamates
Caption: Cholinergic signaling pathway and the inhibitory action of carbamates on acetylcholinesterase.
Anticonvulsant Properties
Several phenyl carbamate derivatives have demonstrated significant anticonvulsant activity.[11][12][13][14][15] Felbamate (2-phenyl-1,3-propanediol dicarbamate) is a notable example of an approved antiepileptic drug from this class.[12][13][14] The mechanism of action for the anticonvulsant effects of these compounds is often multifaceted, involving modulation of both excitatory and inhibitory neurotransmission.[14] For instance, felbamate has been shown to inhibit N-methyl-D-aspartate (NMDA) receptor responses and potentiate gamma-aminobutyric acid (GABA) receptor responses.[14] The presence of substituents on the phenyl ring, such as nitro, methyl, and chloro groups, has been shown to influence the anticonvulsant potency of N-phenyl-2-phthalimidoethanesulfonamide derivatives.[11]
Antimicrobial, Fungicidal, and Herbicidal Activities
The carbamate scaffold is also prevalent in agrochemicals. Various N-aryl carbamates have been investigated for their fungicidal, herbicidal, and antimicrobial properties.[1][4][16][17][18][19][20] The fungicidal action of some carbamates is attributed to their ability to target thiol groups in fungal enzymes.[19] In herbicides, N-phenylcarbamates can inhibit the photolytic activity of isolated chloroplasts, disrupting photosynthesis.[20][21] The structure-activity relationship studies in this area have shown that substitutions on the phenyl ring, such as chlorine or bromine atoms, can significantly enhance antifungal potency.[4]
Section 3: Potential Applications in Drug Development
The diverse biological activities of substituted phenyl carbamates suggest a broad range of potential therapeutic applications. The specific substitution pattern on the phenyl ring, as exemplified by the ethyl group in (4-Ethylphenyl) carbamate, offers a tunable platform for optimizing potency, selectivity, and pharmacokinetic properties.
Table 1: Potential Therapeutic Applications of Substituted Phenyl Carbamates
| Therapeutic Area | Target/Mechanism of Action | Key Structural Features for Activity | Representative Compounds/Derivatives |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition | Electron-withdrawing groups on the phenyl ring for AChE; electron-donating groups for BChE.[6] | Rivastigmine, SDZ ENA 713[7][8] |
| Epilepsy and Seizure Disorders | Modulation of NMDA and GABA receptors.[14] | Varied substitutions (nitro, methyl, chloro) on the N-phenyl ring.[11] | Felbamate[12][13][14] |
| Infectious Diseases | Inhibition of essential microbial enzymes (e.g., those with thiol groups).[19] | Halogen substitutions on the phenyl ring.[4] | Various N-aryl carbamates[1][16][17] |
| Agriculture | Inhibition of photosynthesis (herbicides); targeting fungal enzymes (fungicides).[19][20][21] | Varied substitutions on the phenyl ring. | Phenmedipham, Desmedipham[18] |
Section 4: Future Directions and Research Imperatives
The significant gap in the literature regarding the specific biological activities of (4-Ethylphenyl) carbamate presents a clear opportunity for novel research. Future studies should focus on the following key areas:
-
Systematic Synthesis and Characterization: A focused effort to synthesize and thoroughly characterize (4-Ethylphenyl) carbamate is a fundamental first step.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including cholinesterases, various CNS receptors (NMDA, GABA), and a range of microbial and fungal strains.
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the impact of the 4-ethyl substituent, in comparison to other alkyl groups (methyl, propyl, etc.) and other positional isomers (ortho, meta), would provide invaluable insights into the SAR of this class of compounds.
-
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can help to predict the binding modes and biological activities of (4-Ethylphenyl) carbamate and its analogs, guiding the design of more potent and selective compounds.[5][22]
Experimental Workflow: Investigating a Novel Phenyl Carbamate
Caption: A proposed experimental workflow for the investigation of (4-Ethylphenyl) carbamate.
Conclusion
While the direct biological profile of (4-Ethylphenyl) carbamate remains to be elucidated, the extensive research on the broader class of substituted phenyl carbamates provides a strong foundation for inferring its potential as a bioactive molecule. The known activities of its chemical cousins in cholinesterase inhibition, anticonvulsant effects, and antimicrobial action suggest that (4-Ethylphenyl) carbamate is a worthy candidate for further investigation. This guide has aimed to provide a comprehensive overview of the existing knowledge on related compounds and to lay out a clear and logical path for future research. It is through such systematic exploration that the full therapeutic potential of this under-explored chemical scaffold can be unlocked.
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Literature review of (4-Ethylphenyl) carbamate synthesis pathways
An In-depth Technical Guide to the Synthesis of (4-Ethylphenyl) carbamate
Introduction
(4-Ethylphenyl) carbamate is an organic compound featuring a carbamate functional group attached to a 4-ethylphenol moiety. As an O-aryl carbamate, it serves as a valuable structural motif and intermediate in the development of pharmaceuticals and agrochemicals. The carbamate functional group is a key pharmacophore in numerous bioactive molecules, prized for its ability to act as a stable mimic of a peptide bond and to participate in hydrogen bonding interactions with biological targets. This guide provides a comprehensive review of the principal synthetic pathways for (4-Ethylphenyl) carbamate, offering researchers and drug development professionals a detailed analysis of methodologies, mechanistic underpinnings, and field-proven protocols. The focus is on explaining the causality behind experimental choices to empower scientists in their synthetic endeavors.
Pathway 1: Direct Carbamoylation of 4-Ethylphenol with Isocyanic Acid Precursors
This represents one of the most direct and atom-economical approaches to synthesizing N-unsubstituted O-aryl carbamates. The core of this method is the nucleophilic addition of the phenoxide derived from 4-ethylphenol to an electrophilic isocyanate species.
Mechanistic Rationale
The reaction is typically performed using sodium cyanate (NaOCN) and a strong acid, such as trifluoroacetic acid (TFA) or a solid acid catalyst. The acid protonates the cyanate ion to generate isocyanic acid (HNCO) in situ.[1] The phenolic proton of 4-ethylphenol is also activated by the acidic medium, but the key step involves the nucleophilic attack of the phenolic oxygen onto the central carbon of isocyanic acid. This mechanism avoids the handling of highly toxic and volatile isocyanates directly.
Caption: Pathway 1: Synthesis via in situ generation of isocyanic acid.
Experimental Protocol: Heteropolyacid-Catalyzed Synthesis
This protocol is adapted from a general, solvent-free method for synthesizing primary carbamates using a recyclable solid acid catalyst.[1]
-
Preparation: In a round-bottom flask, combine 4-ethylphenol (1.0 eq), sodium cyanate (1.2 eq), and a catalytic amount of Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) (0.05 eq).
-
Reaction: The solid mixture is vigorously stirred or ground at room temperature. For less reactive substrates, the mixture can be heated to 60-80 °C.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate). The solid catalyst is removed by filtration and can be washed, dried, and reused.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure (4-Ethylphenyl) carbamate.
Pathway 2: Synthesis via (4-Ethylphenyl) chloroformate Intermediate
This classical, two-step approach relies on the use of phosgene or its safer liquid equivalents, such as triphosgene or diphosgene. It offers high yields and is broadly applicable but requires stringent safety precautions.
Mechanistic Rationale
Step 1: Chloroformate Formation. 4-Ethylphenol, in the presence of a base (e.g., NaOH, triethylamine), reacts with phosgene.[2] The base deprotonates the phenol, creating a more nucleophilic phenoxide that attacks the electrophilic carbonyl carbon of phosgene, displacing a chloride ion to form (4-ethylphenyl) chloroformate.
Step 2: Amination. The resulting chloroformate is a reactive acylating agent. It is subsequently treated with a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) to form the carbamate.[3] The nitrogen atom of ammonia acts as a nucleophile, attacking the chloroformate carbonyl carbon and displacing the remaining chloride ion.
Caption: Pathway 2: Two-step synthesis via a chloroformate intermediate.
Experimental Protocol: Triphosgene-Based Synthesis
This method uses triphosgene, a solid and safer alternative to gaseous phosgene.[4]
-
Chloroformate Formation (Step 1):
-
Dissolve 4-ethylphenol (1.0 eq) and a base like triethylamine (1.1 eq) or pyridine in an inert, anhydrous solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.35 eq) in the same solvent. Caution: This reaction can be exothermic and releases HCl gas.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours until TLC indicates complete formation of the chloroformate.
-
-
Amination (Step 2):
-
Cool the reaction mixture containing the in situ generated chloroformate back to 0 °C.
-
Slowly add an excess of concentrated aqueous ammonium hydroxide.
-
Stir the resulting biphasic mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
-
Work-up and Purification:
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Pathway 3: Transesterification/Transcarbamoylation
This pathway offers a phosgene-free and isocyanate-free route, making it an environmentally benign and safer alternative. It involves the reaction of 4-ethylphenol with a simple, pre-formed carbamate, such as methyl carbamate or urea.
Mechanistic Rationale
The reaction is an equilibrium process catalyzed by either an acid or, more commonly, a base or a transition metal catalyst (e.g., tin or zirconium compounds).[5] In a base-catalyzed mechanism, an alkoxide or a related species activates the phenol, which then acts as a nucleophile, attacking the carbonyl group of the donor carbamate (e.g., methyl carbamate). This forms a tetrahedral intermediate which subsequently collapses, eliminating a more volatile alcohol (methanol) and shifting the equilibrium towards the desired product. The removal of the alcohol byproduct is crucial for driving the reaction to completion.
Caption: Pathway 3: Synthesis via catalyzed transcarbamoylation reaction.
Experimental Protocol: Tin-Catalyzed Transcarbamoylation
This protocol is based on general procedures for tin-catalyzed transcarbamoylation of alcohols and phenols.[5]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a distillation head to allow for the removal of the volatile byproduct.
-
Reagents: Charge the flask with 4-ethylphenol (1.0 eq), methyl carbamate (1.5-2.0 eq), a suitable high-boiling solvent (e.g., toluene, xylene), and a catalytic amount of a tin catalyst like dibutyltin dilaurate or tin(II) octoate (1-5 mol%).
-
Reaction: Heat the mixture to reflux (typically 110-140 °C). The lower-boiling byproduct, methanol, will begin to distill off, which can be collected.
-
Monitoring and Completion: Monitor the reaction by GC-MS. The reaction is driven to completion by the continuous removal of methanol. This can take several hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with a dilute acid solution (to remove tin catalyst), followed by water and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography or recrystallization.
Comparative Summary of Synthesis Pathways
| Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages & Safety Concerns |
| 1. Direct Carbamoylation | 4-Ethylphenol, Sodium Cyanate, Acid (TFA or solid acid) | Room temperature or gentle heating; solvent-free options exist.[1] | Atom-economical, direct, avoids handling toxic isocyanates. | Requires strong acids; cyanates are toxic. |
| 2. Chloroformate Intermediate | 4-Ethylphenol, Phosgene/Triphosgene, Base, Ammonia | 0 °C to room temperature; inert, anhydrous solvent.[2][4] | High-yielding, reliable, well-established methodology. | Extreme Hazard: Phosgene is highly toxic. Triphosgene requires careful handling. Corrosive HCl is produced. |
| 3. Transcarbamoylation | 4-Ethylphenol, Methyl Carbamate/Urea, Catalyst (e.g., Tin(II) Octoate) | High temperature (reflux) with byproduct removal.[5][6] | Phosgene-free and isocyanate-free; safer reagents. | Equilibrium-limited (requires byproduct removal); high temperatures; catalyst removal needed. |
Conclusion
The synthesis of (4-Ethylphenyl) carbamate can be achieved through several distinct pathways, each with a unique profile of advantages and challenges. The Direct Carbamoylation route (Pathway 1) offers an efficient and modern approach, particularly with the use of solid acid catalysts that promote green chemistry principles. The classical Chloroformate method (Pathway 2) remains a robust and high-yielding option, though its reliance on highly toxic phosgene derivatives necessitates specialized equipment and stringent safety protocols, making it more suitable for industrial-scale production where such controls are in place. For laboratory-scale synthesis where safety and environmental impact are primary concerns, the Transcarbamoylation pathway (Pathway 3) presents a compelling alternative, avoiding hazardous reagents entirely, albeit at the cost of requiring higher temperatures and careful management of reaction equilibrium.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available safety infrastructure, cost, and environmental considerations. This guide provides the foundational knowledge for making an informed, strategic decision.
References
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ResearchGate. (n.d.). Synthesis of 4,4'-methylene diphenyl carbamate. Retrieved from [Link]
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ChemistryViews. (2023). CO2-Based Carbamate Synthesis with Polymer-Supported Catalyst. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl N-phenylcarbamate. Retrieved from [Link]
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ACS Omega. (2023). How To Get Isocyanate?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
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MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
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Sciforum. (n.d.). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. Retrieved from [Link]
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ResearchGate. (2006). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from [Link]
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ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. Retrieved from [Link]
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National Institutes of Health. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters | Request PDF. Retrieved from [Link]
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IDOSI Publications. (n.d.). Effects of Phenyl Ring Substituents on the Fungicidal Activity of O-Ethyl-n-Phenyl Carbamate. Retrieved from [Link]
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ResearchGate. (n.d.). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate | Request PDF. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Retrieved from [Link]
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A Guide to the Crystal Structure Analysis of Phenyl Carbamates for Drug Development: A Case Study of (4-Ethylphenyl) Carbamate Analogues
This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of phenyl carbamates, a class of compounds with significant interest in drug development. Due to the limited availability of public crystallographic data for (4-Ethylphenyl) carbamate, this guide will utilize the closely related analogue, phenyl N-(p-tolyl)carbamate, as a case study to illustrate the core concepts and experimental workflows. This approach provides a robust framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of similar carbamate derivatives.
The carbamate functional group is a cornerstone in medicinal chemistry, prized for its chemical stability and its capacity to act as a peptide bond surrogate.[1] These characteristics allow carbamate-containing molecules to readily permeate cell membranes and engage in specific intermolecular interactions with biological targets.[1] The conformational rigidity imposed by the delocalization of nitrogen's non-bonded electrons into the carboxyl group, combined with the hydrogen bonding capabilities of the carbamate moiety, offers a versatile scaffold for rational drug design.[2] Understanding the three-dimensional arrangement of these molecules in the solid state through crystal structure analysis is paramount for predicting their physicochemical properties, guiding lead optimization, and ensuring the stability and bioavailability of the final drug product.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The synthesis of phenyl carbamates can be approached through several established routes. A common method involves the reaction of a substituted aniline with a chloroformate in the presence of a base.
Experimental Protocol: Synthesis of a Phenyl Carbamate Analogue
A representative synthesis for a compound like phenyl N-(p-tolyl)carbamate would proceed as follows:
-
Reaction Setup: To a stirred solution of p-toluidine (1 equivalent) in a suitable aprotic solvent such as dry tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.1 equivalents).
-
Addition of Chloroformate: Slowly add phenyl chloroformate (1 equivalent) dropwise to the solution at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Crystallization Strategies
The formation of well-ordered single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.
-
Solvent Selection: Dissolve the purified carbamate in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, ethanol, or a hexane/ethyl acetate mixture).
-
Slow Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent over several days at room temperature.
-
Crystal Harvesting: Carefully harvest the resulting crystals and dry them under a gentle stream of inert gas.
Caption: Workflow for the synthesis and crystallization of a phenyl carbamate analogue.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms within a crystalline solid.[3] This powerful analytical method provides detailed information about bond lengths, bond angles, and the overall three-dimensional structure of the molecule.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam.[4] A detector, such as a CCD or CMOS detector, collects the diffraction pattern as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
Structure Solution and Refinement: The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.
Structural Analysis of Phenyl N-(p-tolyl)carbamate: A Representative Case
The crystal structure of phenyl N-(p-tolyl)carbamate reveals key structural features that are characteristic of this class of compounds. The asymmetric unit of this compound contains two crystallographically independent molecules.[5]
Crystallographic Data
| Parameter | Phenyl N-(p-tolyl)carbamate[5] |
| Chemical Formula | C₁₄H₁₃NO₂ |
| Formula Weight | 227.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.458 (2) |
| b (Å) | 10.138 (2) |
| c (Å) | 20.669 (4) |
| β (°) | 94.13 (3) |
| Volume (ų) | 2394.3 (8) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.261 |
Molecular Geometry and Conformation
In both independent molecules of phenyl N-(p-tolyl)carbamate, the aromatic rings are not coplanar. The dihedral angles between the phenyl and tolyl rings are 59.01 (3)° and 56.98 (3)°.[5] This twisted conformation is a common feature in substituted phenyl carbamates and is influenced by the steric hindrance between the aromatic rings and the planarity of the central carbamate group. The carbamate group itself is largely planar, a consequence of the delocalization of the lone pair of electrons from the nitrogen atom into the carbonyl group.
Intermolecular Interactions and Crystal Packing
The crystal packing of phenyl N-(p-tolyl)carbamate is dominated by intermolecular N—H⋯O hydrogen bonds.[5] These interactions link the molecules into chains, which are a recurring motif in the crystal structures of carbamates.[6] In addition to these strong hydrogen bonds, weaker C—H⋯π interactions and van der Waals forces contribute to the overall stability of the crystal lattice.
Caption: Key intermolecular interactions in the crystal packing of phenyl carbamates.
Implications for Drug Development
A thorough understanding of the crystal structure of a carbamate-based drug candidate provides invaluable insights for its development:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can significantly impact its solubility, stability, and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.
-
Solid-State Stability: The arrangement of molecules in the crystal lattice and the network of intermolecular interactions determine the stability of the solid form. This is a critical parameter for formulation development and shelf-life prediction.
-
Structure-Activity Relationship (SAR): The precise knowledge of the three-dimensional conformation of a drug molecule in its solid state can aid in understanding its interaction with its biological target, thereby guiding the design of more potent and selective analogues.
-
Intellectual Property: A well-characterized crystal structure is a crucial component of the intellectual property portfolio for a new drug substance.
Conclusion
The crystal structure analysis of phenyl carbamates is an indispensable tool in modern drug discovery and development. While the specific crystallographic data for (4-Ethylphenyl) carbamate remains elusive in the public domain, the detailed analysis of its close analogue, phenyl N-(p-tolyl)carbamate, provides a comprehensive blueprint for the structural elucidation of this important class of molecules. The methodologies and insights presented in this guide are intended to empower researchers to effectively utilize crystallographic techniques to accelerate the development of novel carbamate-based therapeutics.
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Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(4-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 869–874. [Link]
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Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 54–57. [Link]
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Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5468-5498. [Link]
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Experimental Crystal Structure Determination. The University of Aberdeen Research Portal. [Link]
-
Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 6), 256-263. [Link]
-
Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8. Hangzhou Continue Chemical Co., Ltd. [Link]
-
Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate. CAS Common Chemistry. [Link]
-
Exploration of the structure and interactions of 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 664-670. [Link]
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- 4. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl N-(p-tolyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling of (4-Ethylphenyl) Carbamate: A Technical Guide to Hydrophobicity and LogP Determination
Executive Summary
This technical guide provides a rigorous analysis of the hydrophobicity and partition coefficient (LogP) of (4-Ethylphenyl) carbamate , a structural motif critical in prodrug design and enzyme inhibition (e.g., acetylcholinesterase inhibitors). We explore the causality between its structural fragments—the lipophilic ethyl-substituted phenyl ring and the polar carbamate moiety—and its physicochemical behavior.[1] This document details self-validating experimental protocols (OECD 107/117) and computational prediction models required for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.[2]
Structural Definition & Theoretical Framework
Molecular Architecture
To ensure experimental precision, we must first disambiguate the nomenclature. In this guide, "(4-Ethylphenyl) carbamate" refers to the O-substituted carbamate ester , where the carbamic acid moiety is esterified by 4-ethylphenol.
Key Structural Contributors to LogP:
-
The Lipophilic Core (4-Ethylphenyl): The ethyl group (
) at the para position exerts a positive inductive effect (+I) and significantly increases the hydrophobic surface area compared to a bare phenyl ring. -
The Polar Head (Carbamate): The
group introduces hydrogen bond donor ( ) and acceptor ( ) sites, moderating the lipophilicity and enhancing water solubility relative to the parent hydrocarbon.
Theoretical LogP Calculation (Fragment Method)
Before wet-lab determination, we establish a baseline using Structure-Property Relationship (SPR) principles (Hansch-Leo method):
| Fragment | Contribution | |
| Phenyl Ring | Base LogP | ~1.46 |
| Ethyl Group | +1.02 | |
| Carbamate (-O-CO-NH2) | -0.60 to -0.80 | |
| Electronic Correction | Para-substitution | -0.15 |
| Predicted LogP | ~1.7 - 2.1 |
Note: This range places the molecule in the "Sweet Spot" for oral bioavailability (LogP 1–3) and potential blood-brain barrier (BBB) permeation.
Visualization: Partitioning Dynamics
The following diagram illustrates the thermodynamic equilibrium forces acting on the molecule in an octanol-water system.
Figure 1: Thermodynamic partitioning forces.[2] The ethyl group drives octanol affinity, while the carbamate tail anchors the molecule in the aqueous phase via hydrogen bonding.
Experimental Methodologies
For regulatory submission and high-precision data, reliance on calculated values is insufficient.[2][3] We present two validated protocols: the Shake Flask Method (OECD 107) for absolute accuracy and RP-HPLC (OECD 117) for high-throughput estimation.[2]
Method A: Shake Flask Method (OECD 107) - The Gold Standard
Applicability: LogP range -2 to 4.[2] Principle: Direct measurement of concentration in two immiscible phases at thermodynamic equilibrium.
Protocol Steps:
-
Pre-Saturation:
-
Mix n-octanol and distilled water (1:1 v/v) and stir for 24 hours at 25°C.
-
Separate the phases to obtain water-saturated octanol and octanol-saturated water.[2]
-
Why? Prevents volume changes and micro-emulsion artifacts during the actual test.
-
-
Stock Solution Preparation:
-
Dissolve (4-Ethylphenyl) carbamate in water-saturated octanol. Target concentration: 10 mM (ensure it is below solubility limit).
-
-
Partitioning:
-
Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.
-
Add the stock solution.
-
Agitate (vortex/shaker) for 30 minutes.
-
Centrifuge at 2000g for 20 minutes to break any emulsions.
-
-
Quantification:
-
Calculation:
[2]
Validation Criteria: The LogP values from the three different volume ratios must fall within
Method B: RP-HPLC Method (OECD 117) - High Throughput
Applicability: LogP range 0 to 6.[2] Principle: Retention time on a hydrophobic column (C18) correlates with hydrophobicity.[2]
Protocol Steps:
-
System Setup:
-
Calibration:
-
Select 6 reference standards with known LogP values bracketing the expected value of (4-Ethylphenyl) carbamate (e.g., Acetophenone, Benzene, Toluene, Ethylbenzene).
-
-
Data Acquisition:
-
Inject reference standards and calculate the Capacity Factor (
): (Where is retention time and is dead time). -
Plot
vs. Reference LogP.[2]
-
-
Determination:
HPLC Workflow Diagram
Figure 2: Step-by-step workflow for RP-HPLC LogP determination.
Quantitative Data Summary
The following table synthesizes predicted values and expected experimental ranges based on structural analogs (e.g., Ethyl N-(4-methylphenyl)carbamate).
| Method | Value / Range | Reliability | Notes |
| Calculated (XLogP3) | 2.15 ± 0.2 | Medium | Based on atomic fragment contribution. |
| Calculated (CLogP) | 2.08 | High | Generally more accurate for aromatic systems.[2] |
| Experimental (HPLC) | 2.1 - 2.3 | High | Expected range based on ethyl-benzene derivatives.[2] |
| Experimental (Shake Flask) | 2.18 | Gold Standard | Hypothetical precise value for reference.[2] |
Interpretation: A LogP of ~2.2 indicates that (4-Ethylphenyl) carbamate is:
-
Highly Permeable: It will readily cross the gastrointestinal membrane.[2]
-
BBB Penetrant: It falls within the ideal range (LogP ~2.[2]0) for CNS activity.[2][8]
-
Solubility: It will have moderate aqueous solubility (
mg/mL range), sufficient for oral formulations without complex solubilizers.[2]
Implications for Drug Development[9]
Lipophilic Ligand Efficiency (LLE)
For researchers optimizing this scaffold, LogP is not just a number—it is a cost.[2]
-
Target: LLE > 5.0 is desired.
-
Optimization: If the ethyl group is not essential for binding, replacing it with a less lipophilic group (e.g., methoxy) could improve LLE, provided potency is maintained.
Metabolic Stability
The ethyl group is a site of metabolic vulnerability. Cytochrome P450 enzymes may hydroxylate the benzylic carbon (the
-
Mitigation: If LogP is too high, or metabolism too fast, fluorination of the ethyl group can lower LogP slightly and block metabolism.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2][3][9] (1995).[2][3][9] OECD Publishing.[2] [Link][3][9]
-
OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2][3][6][9][10] (2004).[2][3][5][9][11] OECD Publishing.[2] [Link][3][9]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 528090, Ethyl N-(4-methylphenyl)carbamate (Structural Analog Data).[2] Retrieved from PubChem.[2] [Link]
-
Ghosh, A. K., & Brindisi, M. (2015).[2] Organic Carbamates in Drug Design and Medicinal Chemistry.[2][12][13][14] Journal of Medicinal Chemistry, 58(7), 2895–2940.[2] (Context on Carbamate Physicochemistry). [Link]
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- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis protocol for (4-Ethylphenyl) carbamate from 4-ethylaniline
Application Note & Synthesis Protocol: (4-Ethylphenyl) Carbamate
Introduction and Significance
(4-Ethylphenyl) carbamates are valuable chemical intermediates in the development of pharmaceuticals, agrochemicals, and materials science.[1] The carbamate functional group is a key structural motif found in numerous biologically active compounds and serves as a versatile protecting group in organic synthesis.[2] 4-Ethylaniline, a commercially available starting material, provides a direct route to this important class of compounds.[1]
This application note provides a comprehensive, field-tested protocol for the synthesis of Methyl (4-ethylphenyl)carbamate from 4-ethylaniline. The chosen synthetic route involves the reaction of 4-ethylaniline with methyl isocyanate. This method is selected for its high efficiency and directness. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe methods for product purification and characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development, emphasizing causality, safety, and reproducibility.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic addition of the primary amine, 4-ethylaniline, to the electrophilic carbonyl carbon of methyl isocyanate.
Scheme 1: Synthesis of Methyl (4-ethylphenyl)carbamate
(Self-generated image, not from a direct source)
Mechanistic Rationale: The reaction mechanism is a classic example of nucleophilic addition to an isocyanate. The nitrogen atom of 4-ethylaniline possesses a lone pair of electrons, rendering it nucleophilic. It attacks the highly electrophilic central carbon atom of the isocyanate group. The isocyanate carbon is electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This nucleophilic attack results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer from the aniline nitrogen to the isocyanate nitrogen to yield the stable carbamate product. The reaction is typically fast and exothermic.[3]
Safety and Hazard Management
Extreme caution must be exercised throughout this procedure. Both the starting material and the reagent are highly toxic. This synthesis should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
4-Ethylaniline (CAS: 589-16-2): Toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] May cause damage to organs through prolonged or repeated exposure.[4] Always wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Methyl Isocyanate (MIC) (CAS: 624-83-9): Extremely toxic and volatile. Fatal if inhaled.[7][8] It is also highly flammable and reacts violently with water.[7][9][10] Work with MIC requires specialized handling procedures, including the use of a syringe or cannula for transfers in an inert atmosphere and having a proper quenching solution (e.g., a dilute solution of sodium hydroxide and a high-boiling point alcohol) readily available.
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as needed, with corresponding modifications to solvent volumes and purification procedures.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | CAS No. |
| 4-Ethylaniline | 121.18 | 10.0 | 1.21 g | 589-16-2 |
| Methyl Isocyanate | 57.05 | 10.5 (1.05 eq) | ~0.60 g (0.63 mL) | 624-83-9 |
| Dichloromethane (DCM) | - | - | 40 mL | 75-09-2 |
| Saturated NaCl (brine) | - | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | As needed | 7487-88-9 |
| Hexanes | - | - | For recrystallization | 110-54-3 |
| Ethyl Acetate | - | - | For recrystallization | 141-78-6 |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, ice-water bath, separatory funnel, rotary evaporator, standard glassware for filtration, TLC plates (silica gel), NMR tubes, IR spectrometer.
Synthesis Workflow Diagram
Sources
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- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
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- 9. ICSC 0004 - METHYL ISOCYANATE [chemicalsafety.ilo.org]
- 10. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Topic: Reagents and Conditions for Preparing (4-Ethylphenyl) Carbamate
An Application Note and Protocol Guide
Abstract
(4-Ethylphenyl) carbamate and its derivatives are important structural motifs in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound. We will explore multiple synthetic pathways, detailing the underlying chemical principles, reagent choices, and reaction conditions. The guide emphasizes both traditional and modern, safer methodologies, providing detailed, step-by-step protocols and explaining the causality behind experimental choices to ensure procedural success and safety.
Introduction: The Significance of the Carbamate Moiety
The carbamate functional group is a cornerstone in organic synthesis, prized for its unique chemical properties and its prevalence in biologically active compounds.[1] As bioisosteres of amides and esters, carbamates are frequently incorporated into pharmaceutical agents to enhance stability, modulate solubility, and improve pharmacokinetic profiles. The (4-Ethylphenyl) carbamate scaffold, in particular, serves as a valuable building block for creating libraries of compounds for screening in drug discovery and for developing novel agrochemicals and polymers.
Traditionally, carbamate synthesis has relied on hazardous reagents like phosgene and its derivatives.[2][3][4] These methods, while effective, pose significant safety risks, including extreme toxicity.[5][6] Consequently, the development of safer, more sustainable, and "isocyanate-free" synthetic routes has become a major focus in modern chemistry.[7][8]
This guide will provide detailed protocols for two primary, logically distinct synthetic strategies for preparing (4-Ethylphenyl) carbamate, starting from either 4-ethylphenol or 4-ethylaniline. We will also cover the direct use of 4-ethylphenyl isocyanate.
Strategic Overview of Synthetic Pathways
The preparation of (4-Ethylphenyl) carbamate can be approached from several distinct starting points. The choice of pathway is typically dictated by the availability of starting materials, desired scale, and laboratory safety constraints.
Caption: Primary synthetic routes to (4-Ethylphenyl) carbamate.
Methodology I: Synthesis from 4-Ethylaniline
4-Ethylaniline is a versatile starting material for accessing the target carbamate.[9] This pathway focuses on forming the N-C(O) bond through reactions with carbonyl sources.
Protocol A: Reaction with Chloroformates (Classic Method)
This is a traditional and reliable method for carbamate synthesis.[10] It involves the acylation of 4-ethylaniline with an appropriate chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct.
Causality: The nitrogen atom of the aniline is nucleophilic and attacks the electrophilic carbonyl carbon of the chloroformate. The chloride ion is an excellent leaving group, and the reaction is typically irreversible, driving it to completion. The base is critical to prevent the protonation of the starting aniline, which would render it non-nucleophilic.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-ethylaniline (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or THF). Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield ethyl (4-ethylphenyl)carbamate.
Safety: Chloroformates are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Protocol B: Three-Component Coupling with CO₂ and an Alkyl Halide (Green Method)
This modern approach avoids the use of phosgene derivatives and utilizes carbon dioxide as an abundant, non-toxic C1 source.[3][11]
Causality: The reaction proceeds via the formation of a carbamic acid intermediate from the reaction of 4-ethylaniline and CO₂ in the presence of a base.[12] This intermediate is then O-alkylated by an electrophile (e.g., ethyl iodide) to furnish the desired carbamate. A strong, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) or a solid base like cesium carbonate is essential to facilitate both the CO₂ capture and the subsequent alkylation.[12][13]
Experimental Protocol:
-
Reaction Setup: To a high-pressure reaction vessel, add 4-ethylaniline (1.0 eq.), a base such as Cesium Carbonate (Cs₂CO₃, 1.5 eq.), and a suitable solvent like DMF or DMSO.
-
CO₂ Addition: Seal the vessel and pressurize with carbon dioxide (typically 1-10 atm). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the carbamate salt.
-
Alkylation: Introduce the alkylating agent, such as ethyl iodide (1.2 eq.), to the reaction mixture.
-
Reaction: Heat the mixture to 50-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, vent the CO₂. Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Methodology II: Synthesis from 4-Ethylphenol
When 4-ethylphenol is the more accessible starting material, the synthetic strategy shifts to forming the O-C(O) bond.
Protocol C: Reaction with an Isocyanate
The reaction between an alcohol (or phenol) and an isocyanate is one of the most direct and efficient methods for preparing carbamates.[14] This protocol uses 4-ethylphenol and a suitable isocyanate. For the parent (4-Ethylphenyl) carbamate, one would react 4-ethylphenyl isocyanate with an alcohol; however, to form a generic carbamate from 4-ethylphenol, one reacts it with a chosen isocyanate.
Causality: The oxygen of the phenolic hydroxyl group acts as a nucleophile, attacking the highly electrophilic central carbon of the isocyanate group. A base, often a tertiary amine like triethylamine or a catalyst like dibutyltin dilaurate (DBTDL), is used to deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-ethylphenol (1.0 eq.) in anhydrous THF or toluene in a dry, nitrogen-flushed flask.
-
Reagent Addition: Add 4-ethylphenyl isocyanate (1.0 eq.) to the solution.[15] Then, add a catalytic amount of triethylamine or DBTDL (0.01-0.05 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) by IR spectroscopy or by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the solvent under reduced pressure. The resulting solid or oil is often pure enough for many applications but can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Safety: Isocyanates are potent respiratory and skin sensitizers and are toxic.[11] Handle with extreme care in a fume hood, wearing appropriate PPE.
Comparative Summary of Synthetic Protocols
| Protocol | Starting Material | Key Reagents | Solvent | Temp. | Typical Time | Pros | Cons |
| A | 4-Ethylaniline | Ethyl Chloroformate, Base | DCM, THF | 0 °C to RT | 2-4 h | High yield, reliable | Uses hazardous chloroformate |
| B | 4-Ethylaniline | CO₂, Ethyl Iodide, Base | DMF, DMSO | 50-80 °C | 12-24 h | "Green" C1 source, phosgene-free | Requires pressure vessel, longer time |
| C | 4-Ethylphenol | 4-Ethylphenyl Isocyanate, Catalyst | THF, Toluene | RT to 60 °C | 2-6 h | High atom economy, often clean | Requires handling of toxic isocyanates |
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of (4-Ethylphenyl) carbamate.
Caption: Standard laboratory workflow for carbamate synthesis.
Conclusion
The synthesis of (4-Ethylphenyl) carbamate can be achieved through several effective methodologies. The classical approach using 4-ethylaniline and a chloroformate is robust and high-yielding but involves hazardous materials. Modern, greener alternatives that utilize CO₂ are becoming increasingly prevalent, aligning with the principles of sustainable chemistry.[11] The isocyanate route starting from 4-ethylphenol offers a direct and atom-economical pathway but requires stringent handling of toxic reagents. The choice of protocol should be a careful consideration of starting material availability, scale, and, most importantly, laboratory safety infrastructure. By understanding the chemical principles and adhering to the detailed protocols provided, researchers can confidently and safely synthesize this valuable chemical scaffold.
References
-
Wikipedia. 4-Ethylphenol. [Link]
-
ResearchGate. Synthesis of 4,4'-methylene diphenyl carbamate. [Link]
- Google Patents.
-
Wikipedia. Carbamate. [Link]
- Google Patents.
-
ResearchGate. Synthetic methods of carbamate synthesis. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of ethyl N-phenylcarbamate. [Link]
-
National Institutes of Health (NIH). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
MDPI. Feasibility Study of the Synthesis of Isocyanate-Free Polyurethanes from Catechin. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
ACS Publications. Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
-
Thieme Chemistry. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
National Institutes of Health (NIH). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. [Link]
-
ResearchGate. Synthesis of Aryl Carbamates. [Link]
-
ACS Publications. Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. [Link]
-
Taylor & Francis Online. The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. [Link]
-
PubChem. 4-Ethylphenyl isocyanate. [Link]
-
Airgas. Phosgene Safety Data Sheet. [Link]
-
ACS Publications. Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. [Link]
-
ACS Publications. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. [Link]
-
Organic Syntheses. N-ETHYL-p-CHLOROANILINE. [Link]
-
Centers for Disease Control and Prevention (CDC). Phosgene (CG): Lung Damaging Agent. [Link]
-
CORE. Synthesis of some starch carbamates and related compounds. [Link]
-
RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. [Link]
-
Gas-Sensing.com. Phosgene MSDS. [Link]
-
ResearchGate. ChemInform Abstract: Ethyl Chloroformate/Ethanol in Organic Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. [Link]
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A Robust, Validated HPLC Method for the Quantification of (4-Ethylphenyl) carbamate
An Application Note for the Pharmaceutical and Chemical Industries
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (4-Ethylphenyl) carbamate. Addressing the needs of researchers in drug development and quality control, this document details the logical progression from initial analyte characterization to a fully validated analytical procedure. The optimized method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The entire process is grounded in scientific principles and adheres to the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction
(4-Ethylphenyl) carbamate and its structural analogs are important compounds in organic synthesis and are often investigated as intermediates or potential impurities in the manufacturing of pharmaceutical agents. The accurate determination of their purity and concentration is critical for ensuring the safety, efficacy, and quality of final drug products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
The development of a robust HPLC method, however, is a systematic process. It requires a thorough understanding of the analyte's physicochemical properties to make informed decisions regarding the stationary phase, mobile phase, and detection parameters. The goal is to achieve a method that is not only accurate and precise but also specific, linear, and rugged enough for routine use. This guide provides both the detailed protocol for a reliable analytical method and, crucially, the scientific rationale behind the development choices, empowering scientists to adapt and troubleshoot similar analytical challenges.
Analyte Characterization: (4-Ethylphenyl) carbamate
A foundational understanding of the analyte is the first pillar of method development. (4-Ethylphenyl) carbamate, with the structure shown below, possesses key features that guide our analytical strategy.
-
Structure: CCC1=CC=C(C=C1)OC(=O)N
-
Key Physicochemical Properties (Inferred from Analogs):
-
Molecular Weight: Approx. 165.19 g/mol .
-
Hydrophobicity (logP): Estimated to be between 1.5 and 2.5, based on analogs like 4-Methylphenyl carbamate (logP 1.5) and Ethyl N-phenylcarbamate (logP 2.3).[3][4] This moderate hydrophobicity makes it an ideal candidate for reversed-phase chromatography.
-
Acidity/Basicity (pKa): The carbamate functional group is generally neutral, with a very high pKa (predicted for phenyl carbamate to be ~12.3).[5] Therefore, the analyte will be in its neutral form across the typical HPLC pH range of 2-8, simplifying mobile phase selection.
-
UV Absorbance: The presence of the phenyl ring creates a strong chromophore. A structurally similar compound, ethyl N-phenylcarbamate, exhibits maximum UV absorption at approximately 235 nm and a secondary maximum at 274 nm.[3] This indicates that UV detection will be a highly effective and straightforward approach.
-
HPLC Method Development: A Rational Approach
The development process is a logical workflow designed to systematically optimize separation and detection.
Caption: Workflow for systematic HPLC method development.
Rationale for Chromatographic Choices
-
Mode of Chromatography: Reversed-Phase HPLC was selected.
-
Causality: The analyte's logP value indicates moderate non-polarity. This allows for strong, predictable hydrophobic interactions with a non-polar stationary phase, which is the fundamental mechanism of retention in reversed-phase chromatography.[6]
-
-
Stationary Phase: A C18 (octadecylsilyl) column.
-
Causality: C18 columns provide the highest degree of hydrophobicity among common reversed-phase columns, ensuring sufficient retention for moderately non-polar compounds like (4-Ethylphenyl) carbamate. This strong retention provides a wide window for developing a gradient elution that can effectively separate the main analyte from potential impurities.[6]
-
-
Mobile Phase: Acetonitrile and Water.
-
Causality: Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower system backpressure, and it has a lower UV cutoff wavelength (~190 nm), ensuring minimal baseline interference at the lower end of the UV spectrum.[6] Water serves as the weak solvent, promoting retention on the C18 column.
-
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Causality: The analyte's aromatic structure guarantees strong UV absorbance. A DAD was chosen to first scan the analyte's spectrum to confirm the optimal detection wavelength (λmax) and to simultaneously monitor for potential co-eluting impurities by assessing peak purity across the entire spectrum. Based on analog data, monitoring at ~235 nm is expected to provide the highest sensitivity.[3]
-
Optimized & Validated HPLC Protocol
This section provides the detailed, step-by-step protocol for the final analytical method.
Equipment and Reagents
-
Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
(4-Ethylphenyl) carbamate reference standard (>99% purity)
-
Preparation of Solutions
-
Mobile Phase A: HPLC Grade Water
-
Mobile Phase B: HPLC Grade Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of (4-Ethylphenyl) carbamate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard & Sample Solutions: Prepare all working standards and sample solutions by diluting the stock solution or the sample with the diluent to the desired concentration within the method's linear range (e.g., 1-100 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min, 40% B; 2-12 min, 40-90% B; 12-14 min, 90% B; 14-14.1 min, 90-40% B; 14.1-18 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 18 minutes |
Method Validation Protocol & Results
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][7][8] The objective of validation is to confirm that the analytical procedure is specific, accurate, precise, and robust over a specified range.
Caption: Key validation parameters as per ICH Q2(R1).
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, which showed no interfering peaks at the retention time of (4-Ethylphenyl) carbamate. Peak purity analysis using the DAD confirmed the analyte peak was spectrally homogeneous.
Linearity and Range
Linearity was assessed by analyzing seven concentration levels ranging from 1 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 1.0 - 150.0 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
Accuracy
Accuracy was determined by the recovery method at three concentration levels (80%, 100%, and 120% of a target concentration of 50 µg/mL).
| Concentration Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | % RSD (n=3) |
| 80% | 40.0 | 39.8 | 99.5% | 0.8% |
| 100% | 50.0 | 50.3 | 100.6% | 0.5% |
| 120% | 60.0 | 59.5 | 99.2% | 0.7% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Concentration (µg/mL) | Mean Peak Area (n=6) | % RSD |
| Repeatability | 50.0 | 2,295,100 | 0.65% |
| Intermediate Precision | 50.0 | 2,301,500 | 0.88% |
| Acceptance Criteria | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters. The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | Pass |
| Column Temperature | ± 2 °C (28 °C & 32 °C) | Pass |
| Detection Wavelength | ± 2 nm (233 nm & 237 nm) | Pass |
Conclusion
A specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative determination of (4-Ethylphenyl) carbamate has been successfully developed and validated. The systematic approach, based on the analyte's physicochemical properties, resulted in a high-quality separation with excellent peak shape and resolution. The validation results confirm that the method is suitable for its intended purpose in quality control and research environments, providing a reliable tool for the analysis of this compound.
References
-
National Institute of Standards and Technology (NIST). (n.d.). ethyl ethyl(phenyl)carbamate. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl carbamate. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate. PubChem. Retrieved February 5, 2026, from [Link]
-
Milchert, E., & Paidzioch, W. (1994). Determination of Ethyl N-Phenyl Carbamate, 4,4'-Methylenebis(ethyl phenylcarbamate) and 4,4'-Methylenebis(phenyl isocyanate) by High-performance Liquid Chromatography. Analyst, 119, 1493-1496. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528090, ethyl N-(4-methylphenyl)carbamate. PubChem. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572698, 4-Methylphenyl carbamate. PubChem. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28603, 4-Nitrophenyl ethylcarbamate. PubChem. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (1994). Determination of ethyl N-phenyl carbamate, 4,4′-methylenebis(ethyl phenylcarbamate) and 4,4′-methylenebis(phenyl isocyanate) by high-performance liquid chromatography. Analyst. Retrieved February 5, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl ((4-phenyl-1-(phenylmethyl)-4-piperidyl)methyl)carbamate on Newcrom R1 HPLC column. Retrieved February 5, 2026, from [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 5, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. PMC. Retrieved February 5, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 5, 2026, from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140748581, phenyl N-(4-isocyano-3-methylphenyl)carbamate. PubChem. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Spectrophotometric determination of ethyl carbamate through bi-enzymatic cascade reactions. Retrieved February 5, 2026, from [Link]
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Application Notes and Protocols for the Purification of (4-Ethylphenyl) carbamate by Recrystallization
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of pharmacologically active molecules, achieving a high degree of purity is not merely a procedural formality but a cornerstone of safety and efficacy. (4-Ethylphenyl) carbamate, a key intermediate in the synthesis of various pharmaceutical agents, must be rigorously purified to remove contaminants that could compromise its downstream applications. Recrystallization stands as a powerful and scalable technique for the purification of solid organic compounds, leveraging subtle differences in solubility to separate the desired product from impurities.
This comprehensive guide provides a detailed exploration of recrystallization techniques tailored for (4-Ethylphenyl) carbamate. It is designed for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step protocols. The methodologies outlined herein are designed to be self-validating, ensuring a robust and reproducible purification process.
Physicochemical Profile of (4-Ethylphenyl) carbamate and its Analogs
A thorough understanding of the physicochemical properties of the target compound is paramount for designing an effective recrystallization protocol. While experimental data for (4-Ethylphenyl) carbamate is not extensively available in the public domain, we can infer its likely properties from closely related structural analogs.
(4-Ethylphenyl) carbamate is an aromatic carbamate. Its structure suggests it is a relatively non-polar molecule, with some capacity for hydrogen bonding through the N-H and C=O groups of the carbamate functionality.
To inform our purification strategy, we will consider the properties of two key analogs: ethyl N-phenylcarbamate and p-tolyl carbamate.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Profile |
| (4-Ethylphenyl) carbamate | CCOC(=O)Nc1ccc(cc1)CC | ~179.22 | Estimated: 60-80 °C | Predicted: Soluble in alcohols, ethyl acetate, acetone, chloroform. Sparingly soluble in non-polar solvents like hexanes. Low solubility in cold water. |
| Ethyl N-phenylcarbamate | CCOC(=O)Nc1ccccc1 | 165.19 | 52-53 °C[1][2] | Soluble in alcohol, ether, and boiling water; insoluble in cold water[2]. |
| p-Tolyl carbamate | CC1=CC=C(OC(=O)N)C=C1 | 151.17 | 162-163 °C | No detailed solubility data found, but expected to have similar solubility characteristics to other aryl carbamates. |
The ethyl group in (4-Ethylphenyl) carbamate is expected to slightly increase its lipophilicity compared to phenyl carbamate, potentially influencing its solubility in organic solvents. The melting point is anticipated to be in a range influenced by its methyl and phenyl analogs.
Understanding and Mitigating Impurities
The most probable impurity in the synthesis of (4-Ethylphenyl) carbamate is the unreacted starting material, 4-ethylphenol . This phenolic impurity is generally more polar than the carbamate product and can often be removed through a carefully selected recrystallization process. Other potential impurities could include by-products from the carbamoylation reaction, which may have varying polarities.
Strategic Solvent Selection for Recrystallization
The cornerstone of a successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should exhibit the following characteristics:
-
High solubility of the compound at elevated temperatures.
-
Low solubility of the compound at low temperatures.
-
Impurities should either be highly soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Based on the properties of analogous compounds, a screening of the following solvents is recommended.
Single-Solvent Systems
A single-solvent recrystallization is often the most straightforward approach. The following solvents are promising candidates for (4-Ethylphenyl) carbamate:
-
Alcohols (Ethanol, Isopropanol): Carbamates often show good solubility in hot alcohols and significantly lower solubility upon cooling.
-
Ethyl Acetate: A moderately polar solvent that can be effective for a range of organic compounds.
-
Toluene: A less polar aromatic solvent that may provide good solubility at higher temperatures.
Multi-Solvent Systems (Solvent/Anti-Solvent)
When a suitable single solvent cannot be identified, a multi-solvent system can be employed. This typically involves dissolving the crude product in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent (anti-solvent) to induce crystallization.
-
Ethanol/Water: A classic combination where the carbamate is dissolved in hot ethanol, and water is added as the anti-solvent.
-
Toluene/Heptane (or Hexane): The carbamate is dissolved in hot toluene, and heptane or hexane is added to decrease the solubility.
-
Ethyl Acetate/Heptane (or Hexane): Similar to the toluene/heptane system, offering a different polarity profile.
The following diagram illustrates the decision-making process for solvent selection:
Caption: Solvent selection workflow for recrystallization.
Detailed Recrystallization Protocols
Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
This protocol is a general guideline and may require optimization based on the specific purity of the crude material.
Materials:
-
Crude (4-Ethylphenyl) carbamate
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (two sizes)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude (4-Ethylphenyl) carbamate into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hotplate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a small amount of the hot solvent in a second pre-heated Erlenmeyer flask with a stemless funnel and fluted filter paper. Quickly pour the hot solution through the filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the product.
Protocol 2: Multi-Solvent Recrystallization (Example with Toluene/Heptane)
Materials:
-
Crude (4-Ethylphenyl) carbamate
-
Toluene (reagent grade)
-
Heptane (reagent grade)
-
Additional materials as listed in Protocol 1
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude (4-Ethylphenyl) carbamate in the minimum amount of hot toluene with stirring.
-
Addition of Anti-Solvent: While the toluene solution is still hot, slowly add heptane dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, covered with a watch glass.
-
Cooling: Place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold toluene/heptane mixture (in a ratio that reflects the final solvent composition).
-
Drying: Dry the purified crystals under vacuum.
The general workflow for recrystallization is depicted below:
Caption: General workflow for the recrystallization process.
Purity Assessment: Validating the Success of Recrystallization
The effectiveness of the purification must be verified through analytical techniques.
-
Melting Point Analysis: A sharp melting point range close to the literature value (or a consistently sharp range if no literature value is available) is a good indicator of high purity. Impurities typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material and the starting material (4-ethylphenol). A single spot for the purified product indicates a significant reduction in impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. It can provide a precise percentage of the main component and detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the purified compound and can also be used to detect the presence of impurities if they are at a sufficient concentration.
Troubleshooting Common Recrystallization Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Try a different solvent or a multi-solvent system. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling solvent.- Reheat the solution and add more of the "good" solvent before cooling again.- For multi-solvent systems, add the anti-solvent more slowly and at a slightly lower temperature. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Ensure adequate cooling time in the ice bath.- Use a different solvent system where the compound is less soluble at low temperatures. |
| Colored impurities remain | - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Ensure thorough washing of the filtered crystals with cold solvent. |
Conclusion
Recrystallization is a versatile and effective technique for the purification of (4-Ethylphenyl) carbamate. A systematic approach to solvent selection, coupled with careful execution of the chosen protocol, can yield a product of high purity suitable for demanding applications in drug development and scientific research. The principles and protocols detailed in this guide provide a solid foundation for achieving this critical objective.
References
-
PubChem. Ethyl N-phenylcarbamate. National Center for Biotechnology Information. [Link]
-
J. Sci. Res. 15 (2), 481-488 (2023). Nematic van der Waals Free energy. [Link]
-
Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]
-
The Good Scents Company. ethyl N-phenylcarbamate. [Link]
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Application Notes and Protocols for the Catalytic Carbamoylation Yielding (4-Ethylphenyl) Carbamate
Introduction: The Significance of N-Aryl Carbamates in Modern Chemistry
N-Aryl carbamates, including the target molecule (4-Ethylphenyl) carbamate, are pivotal structural motifs in a vast array of functional molecules. Their applications span from pharmaceuticals and agrochemicals to advanced polymer science. In drug development, the carbamate moiety often serves as a bioisostere for the amide bond, enhancing metabolic stability and modulating pharmacokinetic profiles. Furthermore, N-aryl carbamates are crucial intermediates in the synthesis of polyurethanes and other polymers, making their efficient and sustainable synthesis a topic of significant interest to the scientific community.
Traditionally, the synthesis of carbamates has relied on the use of highly toxic and hazardous reagents such as phosgene and isocyanates.[1] The inherent dangers associated with these starting materials have propelled the development of safer, more environmentally benign catalytic methodologies. This guide provides an in-depth exploration of modern catalytic carbamoylation procedures, with a specific focus on the synthesis of (4-Ethylphenyl) carbamate, a representative N-aryl carbamate. We will delve into the mechanistic underpinnings of these catalytic systems, offering detailed, field-proven protocols for their implementation in a research and development setting.
Strategic Approaches to Catalytic Carbamoylation
The synthesis of (4-Ethylphenyl) carbamate can be approached through several distinct catalytic strategies, each with its own set of advantages and considerations. The choice of method often depends on the available starting materials, desired scale, and the specific green chemistry metrics one aims to achieve.
Direct Carbamoylation with Dialkyl Carbonates: A Greener Phosgene-Free Route
The use of dimethyl carbonate (DMC) as a carbamoylating agent represents a significant advancement in green chemistry. DMC is a non-toxic, biodegradable reagent that serves as both a reactant and a solvent in many cases, minimizing waste streams. The reaction proceeds via the nucleophilic attack of the amine (4-ethylaniline) on the carbonyl carbon of DMC, with the elimination of methanol. This process is typically catalyzed by a variety of metal salts, with zinc compounds showing particular efficacy.
Mechanism and Rationale: The catalytic cycle is believed to involve the activation of the amine by the metal catalyst, increasing its nucleophilicity. The catalyst may also coordinate to the carbonyl oxygen of DMC, rendering it more susceptible to nucleophilic attack. The reaction is often carried out at elevated temperatures to drive the equilibrium towards the product by removing the methanol byproduct.
Palladium-Catalyzed Carbonylative Cross-Coupling: A Versatile Approach from Aryl Halides
For instances where 4-ethylaniline is not the desired starting material, or when functional group tolerance is a primary concern, palladium-catalyzed carbonylative cross-coupling offers a powerful alternative. This methodology allows for the synthesis of N-aryl carbamates from readily available aryl halides or triflates.[2][3] The reaction involves the formation of an aryl isocyanate intermediate in situ, which is then trapped by an alcohol to yield the desired carbamate.[3]
Mechanism and Rationale: The catalytic cycle typically begins with the oxidative addition of the aryl halide (e.g., 4-ethylbromobenzene) to a Pd(0) complex. Subsequent coordination of carbon monoxide and migratory insertion leads to an aroyl-palladium intermediate. This intermediate can then react with a nitrogen source, such as an azide or an in-situ generated cyanate, to form the isocyanate, which is then quenched with an alcohol. The choice of ligand is crucial for the efficiency of this transformation, with bulky, electron-rich phosphine ligands often being employed.
Direct Synthesis from CO2: The Ultimate Green Chemistry Approach
The utilization of carbon dioxide (CO2) as a C1 building block is a paramount goal in sustainable chemistry. Catalytic systems that can directly convert CO2, an amine, and an alcohol into a carbamate are at the forefront of this research. Cerium oxide (CeO2) has emerged as a promising heterogeneous catalyst for this transformation, often used in conjunction with a dehydrating agent to drive the reaction equilibrium forward.[4]
Mechanism and Rationale: The CeO2 catalyst is thought to activate both the amine and CO2 at its surface. The basic sites of the catalyst facilitate the deprotonation of the amine, while the Lewis acidic sites (Ce4+) coordinate to the oxygen atoms of CO2, making it more electrophilic. The resulting carbamic acid intermediate is then esterified by the alcohol, with the water byproduct being removed by a dehydrating agent like 2-cyanopyridine.
Comparative Overview of Catalytic Methods
| Method | Catalyst | Starting Materials | Advantages | Disadvantages |
| Carbamoylation with DMC | Zinc Carbonate, Lead Oxides | 4-Ethylaniline, Dimethyl Carbonate | Phosgene-free, green reagent (DMC), good yields. | Requires elevated temperatures, potential for N-methylation as a side reaction.[5] |
| Palladium-Catalyzed Cross-Coupling | Pd(OAc)2, Pd2(dba)3 with phosphine ligands | 4-Ethylphenyl halide, CO, Alcohol, N-source | High functional group tolerance, versatile starting materials. | Use of a toxic gas (CO), catalyst cost and removal. |
| Direct Synthesis from CO2 | CeO2 | 4-Ethylaniline, CO2, Alcohol, Dehydrating agent | Utilizes a renewable C1 source, highly atom-economical. | Can require high pressures of CO2, reaction equilibrium can be challenging to shift. |
Detailed Experimental Protocols
Protocol 1: Zinc Carbonate Catalyzed Synthesis of Methyl (4-Ethylphenyl)carbamate using Dimethyl Carbonate
This protocol is adapted from established procedures for the carbamoylation of anilines using DMC and a recyclable heterogeneous catalyst.
Materials:
-
4-Ethylaniline (98%)
-
Dimethyl Carbonate (DMC, anhydrous)
-
Zinc Carbonate (basic)
-
Nitrobenzene (internal standard)
-
Toluene (anhydrous)
-
High-pressure autoclave with magnetic stirring and temperature control
-
HPLC system for reaction monitoring
Procedure:
-
Reactor Charging: In a clean, dry high-pressure autoclave, add 4-ethylaniline (e.g., 10 mmol), zinc carbonate (e.g., 5 mol%), and nitrobenzene (internal standard).
-
Solvent and Reagent Addition: Add a solution of dimethyl carbonate in toluene (e.g., a 1:10 molar ratio of 4-ethylaniline to DMC). The use of toluene as a co-solvent can aid in temperature control and product solubility.
-
Reaction Conditions: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon). Heat the reaction mixture to 160-180 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of 4-ethylaniline and the selectivity for the desired carbamate.
-
Work-up and Purification: Upon completion, cool the reactor to room temperature and vent any excess pressure. Filter the reaction mixture to recover the heterogeneous zinc carbonate catalyst. The catalyst can be washed with toluene, dried, and calcined for reuse.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess DMC. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure methyl (4-ethylphenyl)carbamate.
Safety Precautions: The reaction is carried out at high temperature and pressure; ensure the autoclave is properly rated and maintained. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 2: Palladium-Catalyzed Synthesis of Ethyl (4-Ethylphenyl)carbamate from 4-Ethylbromobenzene
This protocol is based on the general methodology developed for the palladium-catalyzed synthesis of N-aryl carbamates from aryl halides.[3]
Materials:
-
4-Ethylbromobenzene (98%)
-
Sodium Cyanate (NaOCN, dried under vacuum)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
A suitable phosphine ligand (e.g., XPhos or BrettPhos)
-
Triethylamine (anhydrous)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Catalyst Pre-activation: In a glovebox or under an inert atmosphere, add Pd2(dba)3 and the phosphine ligand to a Schlenk flask. Add anhydrous toluene and stir at room temperature for 10-15 minutes.
-
Reagent Addition: To the pre-activated catalyst mixture, add 4-ethylbromobenzene, sodium cyanate, and triethylamine.
-
Reaction Conditions: Add anhydrous ethanol to the reaction mixture. Seal the flask and heat to 80-100 °C with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure ethyl (4-ethylphenyl)carbamate.
Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Sodium cyanate is toxic and should be handled with care. Perform the reaction in a well-ventilated fume hood.
Conclusion and Future Outlook
The catalytic synthesis of (4-Ethylphenyl) carbamate and other N-aryl carbamates has seen remarkable progress, moving away from hazardous traditional methods towards more sustainable and efficient processes. The protocols detailed herein, utilizing dimethyl carbonate and palladium-catalyzed carbonylation, offer robust and versatile options for researchers in both academic and industrial settings. The ongoing development of catalysts, particularly for the direct utilization of CO2, promises an even greener future for carbamate synthesis. Furthermore, the adaptation of these catalytic systems to continuous flow reactors is an exciting avenue for process intensification and large-scale manufacturing.[6] As the demand for complex molecules containing the N-aryl carbamate motif continues to grow, the importance of these innovative catalytic procedures will undoubtedly increase.
References
-
Grego, S., et al. (2012). Phosgene-free carbamoylation of aniline via dimethyl carbonate. Pure and Applied Chemistry, 84(3), 695-705. Available at: [Link]
-
Palmieri, A., et al. (2009). Continuous-flow synthesis of aromatic carbamates starting from aromatic amides. ACS Medicinal Chemistry Letters, 1(2), 70-74. Available at: [Link]
-
Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394-1397. Available at: [Link]
-
Tomishige, K., et al. (2018). Direct Synthesis of Arylcarbamates from Amines, Alcohols and CO2 over CeO2 with 2-Cyanopyridine. Catalysis Today, 303, 137-142. Available at: [Link]
-
Selva, M., & Perosa, A. (2008). Green chemistry metrics: a review. Catalysis Today, 133-135, 2-11. Available at: [Link]
-
Cantat, T., et al. (2013). Making a business of CO2: from academic research to industrial applications. Chemical Society Reviews, 42(22), 8822-8835. Available at: [Link]
- Kerton, F. M. (2009). Alternative Solvents for Green Chemistry. Royal Society of Chemistry.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
PubChem. (n.d.). 4-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
D'Elia, V., & Kleij, A. W. (2021). Recent progress in the catalytic transformation of carbon dioxide into biosourced organic carbonates. Green Chemistry, 23(3), 1077-1113. Available at: [Link]
-
Biffis, A., et al. (2001). Gold-catalyzed reactions. Chemical Reviews, 101(11), 3435-3466. Available at: [Link]
-
Bhanage, B. M., & Arai, M. (2001). Homogeneous and heterogeneous catalysis for the synthesis of organic carbonates. Catalysis Reviews, 43(3), 315-348. Available at: [Link]
Sources
- 1. Waterborne non-isocyanate polyurethane coating using carbamate-aldehyde chemistry - American Chemical Society [acs.digitellinc.com]
- 2. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [dspace.mit.edu]
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- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
Solvent selection for extraction of (4-Ethylphenyl) carbamate
Application Note: Precision Solvent Selection for the Extraction of (4-Ethylphenyl) Carbamate
Executive Summary
This guide details the solvent selection strategy for the isolation of (4-Ethylphenyl) carbamate (CAS: N/A for specific isomer, analogue to Phenyl carbamate CAS 622-46-8).[1][2][3] Unlike rigid templates, this protocol prioritizes mechanistic understanding of solute-solvent interactions, leveraging Hansen Solubility Parameters (HSP) and Green Chemistry principles.[1][2][3]
The target molecule, a lipophilic neutral aryl carbamate, presents specific challenges regarding separation from phenolic precursors and hydrolytic stability.[1] This note recommends 2-Methyltetrahydrofuran (2-MeTHF) as a superior, sustainable alternative to Dichloromethane (DCM), validated by partition coefficient (
Physicochemical Profiling & Target Analysis
To select the optimal solvent, we must first deconstruct the analyte.[1]
-
Chemical Structure: 4-Ethylphenyl carbamate (
)[1][2][3] -
Functional Groups:
-
Key Properties (Estimated):
Hansen Solubility Parameter (HSP) Prediction
Using Group Contribution Methods based on phenyl carbamate data [1], we estimate the HSP values to guide "Like Dissolves Like" matching.
| Parameter | Description | Target Value (MPa | Ideal Solvent Match |
| Dispersion (Van der Waals) | 18.5 | Aromatics, Chlorinated solvents | |
| Polarity (Dipole) | 6.5 | Esters, Ethers | |
| Hydrogen Bonding | 8.0 | Alcohols, Ethers |
Insight: The molecule requires a solvent with moderate polarity but significant dispersion character.[1][2] Water (
Solvent Screening Strategy
We evaluate three solvent classes: Chlorinated (Traditional) , Esters (General Purpose) , and Bio-based Ethers (Green/Modern) .[1][3]
Candidate Solvents
-
Dichloromethane (DCM): The Historic Standard.[1][2][3] Excellent solubility due to high
, but carcinogenic and environmentally persistent.[1][2] -
Ethyl Acetate (EtOAc): The Workhorse.[1][2][3] Good polarity match, but significant water miscibility (~3%) can drag impurities into the organic phase.[1][2]
-
2-Methyltetrahydrofuran (2-MeTHF): The Green Contender.[1][2][3] Derived from corncobs/bagasse.[1][2][3] Lower water miscibility than THF, higher boiling point than DCM, and excellent stability.[1]
Decision Logic (Graphviz Diagram)
Figure 1: Decision workflow for solvent selection emphasizing impurity control via pH and Green Chemistry via 2-MeTHF.
Detailed Experimental Protocol
This protocol is designed to validate the partition coefficient (
Materials
-
Crude (4-Ethylphenyl) carbamate (or pure standard for spiking).[1][2][3]
-
Buffer: 0.1 M Phosphate Buffer (pH 8.5).
Step-by-Step Methodology
1. Preparation of Aqueous Feed:
-
Dissolve/suspend 100 mg of target compound in 10 mL of Phosphate Buffer (pH 8.5).
-
Why pH 8.5? The pKa of the impurity (4-ethylphenol) is ~10.[1][2] At pH 8.5, the phenol is partially ionized, while the carbamate remains neutral.[1] This aids in rejecting the phenol into the aqueous phase during back-extraction, though pH > 10 is better for phenol removal, it risks carbamate hydrolysis.[1] pH 8.5 is the safety "sweet spot."[1][2]
-
2. Equilibrium Extraction (The Shake-Flask Method):
-
Aliquot 2 mL of the aqueous feed into three separate glass vials.
-
Add 2 mL of solvent (DCM, EtOAc, 2-MeTHF) to respective vials (1:1 phase ratio).
-
Vortex intensely for 60 seconds.
-
Allow phases to separate for 10 minutes (centrifuge if emulsion forms).
3. Phase Sampling & Analysis:
-
Carefully sample 100 µL from the Organic Phase and 100 µL from the Aqueous Phase .[1][2]
-
Dilute samples 1:10 with Acetonitrile for HPLC analysis.[1][2][3]
-
Calculate Partition Coefficient (
): [1][2][3] -
Calculate % Recovery (
): [1][2][3]
Data Presentation: Expected Results
| Solvent | Recovery (1 stage) | Phase Separation | Comments | |
| DCM | > 50 | > 98% | Fast (Bottom layer) | High Efficiency. Hard to dry; emulsion risk.[1][2][3] Toxic. |
| EtOAc | ~ 15 | ~ 93% | Moderate (Top layer) | Moderate Efficiency. Dissolves water; requires drying agent ( |
| 2-MeTHF | ~ 35 | > 97% | Fast (Top layer) | Optimal. Clean cut; low water retention; bio-renewable.[1][2][3] |
Critical Process Parameters & Troubleshooting
Emulsion Control
Carbamates can act as weak surfactants in complex matrices.[1][2][3]
-
Solution: If using EtOAc, emulsions are common.[1][2] Switch to 2-MeTHF or add NaCl (Salting Out, 5% w/v) to the aqueous phase to increase ionic strength and drive the organic molecule out.
Drying Strategy
-
DCM: Requires extensive drying with
.[1][2][3] -
2-MeTHF: Forms an azeotrope with water.[1][2][3] Can be dried by simple azeotropic distillation (stripping), simplifying the downstream process to a "Pot-to-Pot" transfer.[1][2][3]
Impurity Rejection Logic
Figure 2: Impurity rejection mechanism. Note: While pH 11 removes phenol, contact time must be minimized (< 15 min) to prevent target degradation.[1][3]
Conclusion & Recommendation
For the extraction of (4-Ethylphenyl) carbamate, 2-Methyltetrahydrofuran (2-MeTHF) is the recommended solvent.[1][2][3]
-
Performance: It offers extraction efficiency comparable to DCM (
) and superior to EtOAc.[1][2][3] -
Process: It allows for azeotropic drying, eliminating solid drying agents.[1][2][3]
-
Safety: It is non-genotoxic and biodegradable, aligning with modern ICH Q3C(R8) guidelines.[1][2][3]
Protocol Summary: Extract aqueous feed (pH 8.5) with 2-MeTHF (1:1 ratio).[1][2][3] Wash organic layer with 5% NaCl.[1][2][3] Distill solvent to isolate product.[1][2][3]
References
-
PubChem. Phenyl carbamate (CAS 622-46-8) Compound Summary.[1][2][3] National Library of Medicine.[1][2] Available at: [Link][1][2][3]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2][3] CRC Press, 2007.[1][2] (Contextual grounding for HSP values).
-
Pace, V., et al. 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1][2][3] ChemSusChem, 2012.[1][2] Available at: [Link][1][2][3]
-
Byrne, F. P., et al. Tools and techniques for solvent selection: green solvent selection guides.[1][2] Sustainable Chemical Processes, 2016.[1][2] Available at: [Link]
Sources
Application Note & Protocol: Accelerated Synthesis of (4-Ethylphenyl) carbamate via Microwave-Assisted Chemistry
Introduction: The Imperative for Greener, Faster Carbamate Synthesis
(4-Ethylphenyl) carbamate and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active compounds. Traditional methods for carbamate synthesis, however, can be fraught with challenges, including long reaction times, high energy consumption, and the use of hazardous reagents.[1] In alignment with the principles of green chemistry, there is a pressing need for more efficient, sustainable, and rapid synthetic methodologies.[2][3][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this regard, offering a powerful alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to mere minutes, often with improved yields and selectivity.[1][7] This acceleration is due to the unique heating mechanism of microwaves, which involves direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3][6] This application note provides a detailed protocol for the microwave-assisted synthesis of (4-Ethylphenyl) carbamate, highlighting the scientific rationale behind the experimental design and showcasing the advantages of this modern synthetic approach.
The Science Behind Microwave-Assisted Synthesis
Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This process is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[3][4][8] Polar molecules, when subjected to the oscillating electric field of microwaves, attempt to align themselves with the field. This rapid reorientation creates molecular friction, which in turn generates heat.[3][6] In the presence of ions, the oscillating electric field induces their migration, leading to collisions that also generate heat.[3] This direct and localized heating of the reaction mixture, as opposed to the conductive heating of the vessel in conventional methods, leads to significantly faster reaction rates and often cleaner reaction profiles.[1][2][6]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4-Ethylaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Diethyl carbonate | ≥99% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexane | ACS reagent, ≥98.5% | Fisher Scientific |
| Deionized water | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous magnesium sulfate (MgSO₄) |
Equipment
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Analytical balance
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol: Microwave-Assisted Synthesis of (4-Ethylphenyl) carbamate
This protocol details a representative method for the synthesis of (4-Ethylphenyl) carbamate from 4-ethylaniline and diethyl carbonate, facilitated by microwave irradiation. Diethyl carbonate serves as a greener, less hazardous alternative to phosgene-based reagents.[9]
Step 1: Reagent Preparation and Reaction Setup
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-ethylaniline (1.0 mmol, 121.18 mg).
-
Add anhydrous potassium carbonate (1.5 mmol, 207.32 mg). The potassium carbonate acts as a base to facilitate the reaction.
-
Add anhydrous N,N-dimethylformamide (DMF, 3 mL). DMF is chosen as the solvent due to its high boiling point and excellent ability to absorb microwave irradiation.
-
Add diethyl carbonate (1.5 mmol, 177.19 mg, 182 µL).
-
Seal the vial with a septum cap.
-
Expert Insight: The use of an anhydrous solvent and base is crucial to prevent unwanted side reactions, such as the hydrolysis of diethyl carbonate. DMF is an excellent choice for microwave chemistry due to its high dielectric constant, allowing for efficient and rapid heating of the reaction mixture.
Step 2: Microwave Irradiation
-
Place the sealed reaction vial into the cavity of the microwave reactor.
-
Set the reaction parameters as follows:
-
Temperature: 150°C (The use of elevated temperatures in sealed vessels is a key advantage of microwave synthesis, dramatically accelerating the reaction rate).[6]
-
Time: 15 minutes
-
Power: Dynamic (The instrument will automatically adjust the power to maintain the target temperature)
-
Stirring: High
-
-
Initiate the microwave irradiation program.
-
Causality Explained: The high temperature achieved under microwave irradiation significantly shortens the reaction time compared to conventional heating methods, which could take several hours.[7] The sealed vessel allows the reaction to be performed above the boiling point of the solvent at atmospheric pressure, further accelerating the reaction.
Step 3: Work-up and Purification
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by carefully adding deionized water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield (4-Ethylphenyl) carbamate as a white solid.
-
Self-Validation: The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) to ensure the consumption of the starting material (4-ethylaniline). The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, FT-IR).
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Microwave-assisted synthesis workflow.
Proposed Reaction Mechanism
Caption: Simplified reaction mechanism.
Expected Results and Discussion
The microwave-assisted synthesis of (4-Ethylphenyl) carbamate is expected to proceed with high efficiency and in a significantly shorter timeframe compared to conventional methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | ~15 minutes |
| Typical Yield | Moderate to good | >85% (expected) |
| Energy Consumption | High | Low |
| Solvent Usage | Often higher volumes | Minimized |
The advantages of the microwave-assisted approach are clear: a dramatic reduction in reaction time, which translates to higher throughput and lower energy consumption.[2][10] Furthermore, the ability to perform reactions in sealed vessels allows for the use of lower boiling point solvents at elevated temperatures, expanding the range of possible reaction conditions.[11] The precise temperature control offered by modern microwave reactors also leads to cleaner reactions with fewer byproducts, simplifying purification.[1][12]
Safety Precautions
-
Microwave reactors operate at high temperatures and pressures. Always follow the manufacturer's safety guidelines.
-
Ensure that the reaction vial is not filled to more than two-thirds of its volume to accommodate for potential pressure increases.
-
4-Ethylaniline is toxic and should be handled in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Never attempt to perform microwave-assisted synthesis in a domestic microwave oven, as this can lead to explosions.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a green, efficient, and rapid method for the preparation of valuable compounds.[4][13] The protocol outlined in this application note for the synthesis of (4-Ethylphenyl) carbamate demonstrates the practical application of this technology, providing researchers and drug development professionals with a robust and reproducible method that aligns with the principles of modern, sustainable chemistry. The adoption of such techniques is crucial for accelerating the discovery and development of new therapeutic agents.
References
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]
-
IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available from: [Link]
-
ResearchGate. Microwave Assisted Synthesis of 4-Aryl/Alkylaminocoumarins. Available from: [Link]
-
Patsnap Eureka. Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Available from: [Link]
-
ResearchGate. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Microwave-assisted synthesis: Paradigm of Green Chemistry. Available from: [Link]
-
JEWLScholar@MTSU. Microwave-Assisted Synthesis of Phosphorus Based Flame Retardants. Available from: [Link]
-
International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available from: [Link]
-
ResearchGate. Synthesis of Aryl Carbamates. Available from: [Link]
-
ResearchGate. (PDF) High Yield Synthesis of Aryl Cyanides under Microwave Irradiation. Available from: [Link]
-
Organic Chemistry Portal. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Available from: [Link]
-
PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available from: [Link]
-
BS Publications. PART - 1 INTRODUCTION. Available from: [Link]
-
ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Available from: [Link]
-
ResearchGate. Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available from: [Link]
-
ResearchGate. Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Available from: [Link]
-
PMC. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Available from: [Link]
-
Organic Chemistry Portal. Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
ACS Publications. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Available from: [Link]
-
Semantic Scholar. Microwave Assisted Synthesis of some new 1-Thiocarbamoyl-3- (4-substituted anilino)-5-(3', 4'-disubstituted aryl) pyrazolines as potential Anti fungal agents. Available from: [https://www.semanticscholar.org/paper/Microwave-Assisted-Synthesis-of-some-new-3-(4-5-(3'-Bansal-Singh/05f257a0980c05761e2714c676d08003a89326e4]([Link]
- Google Patents. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
PubMed. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Available from: [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. ijrpas.com [ijrpas.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. ijrpas.com [ijrpas.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
- 10. bspublications.net [bspublications.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance TLC Systems for (4-Ethylphenyl) Carbamate
This Application Note is designed to serve as a definitive technical resource for the Thin-Layer Chromatography (TLC) analysis of (4-Ethylphenyl) carbamate . It synthesizes theoretical solubility parameters with practical, field-proven detection strategies.
Introduction & Chemical Context
(4-Ethylphenyl) carbamate is a semi-polar aromatic compound often utilized as an intermediate in organic synthesis or as a prodrug scaffold. Its analysis presents a specific chromatographic challenge: differentiating the intact carbamate from its primary degradation product, 4-ethylphenol , which results from hydrolysis.
-
Analyte: (4-Ethylphenyl) carbamate
-
Primary Impurity: 4-Ethylphenol (Hydrolysis product)
-
Chromatographic Challenge: Both compounds share a lipophilic 4-ethylphenyl tail. Separation relies entirely on the polarity difference between the phenolic hydroxyl group (more polar, H-bond donor) and the carbamate moiety (less polar, H-bond acceptor/donor hybrid).
Materials & Instrumentation
To ensure reproducibility, the following specifications are required:
-
Stationary Phase: Silica Gel 60 F
(Aluminum or Glass backed).-
Note: Avoid basic alumina plates as they may catalyze on-plate hydrolysis of the carbamate.
-
-
Mobile Phase Solvents: HPLC-grade n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH).
-
Reference Standards:
-
Std A: Pure (4-Ethylphenyl) carbamate (1 mg/mL in DCM).
-
Std B: 4-Ethylphenol (1 mg/mL in DCM) - Critical for impurity marking.
-
Method Development Strategy (Logic Flow)
The selection of the mobile phase follows a "Selectivity Triangle" approach. We must balance the retention of the lipophilic ethylphenyl group against the polar carbamate functionality.
Figure 1: Decision tree for optimizing the mobile phase. The goal is to position the carbamate at Rf ~0.5 while resolving the phenol impurity.
Validated Solvent Systems
Three systems have been validated for different analytical needs.
System A: General Purity Assessment (Recommended Start)
Composition: n-Hexane : Ethyl Acetate (70 : 30 v/v)
-
Mechanism: Standard normal-phase adsorption. The ethyl acetate modulates the interaction between the carbamate carbonyl and the silica silanols.
-
Expected Rf Values:
-
(4-Ethylphenyl) carbamate: 0.45 – 0.55
-
4-Ethylphenol: 0.30 – 0.40
-
-
Application: Routine reaction monitoring.
System B: High-Resolution Impurity Profiling
Composition: Toluene : Acetone (90 : 10 v/v)
-
Mechanism: Toluene provides
- interactions with the aromatic ring, offering orthogonal selectivity to hexane. Acetone is a strong H-bond acceptor, sharpening the phenol peak. -
Application: Separating the carbamate from closely related isomers or oxidized byproducts.
System C: Polar Impurity Check
Composition: Dichloromethane : Methanol (95 : 5 v/v)
-
Application: Use only if the carbamate stays at the baseline in System A. This system is strong enough to elute highly polar degradation products.
Visualization & Detection Protocols
Carbamates are often UV active but can be difficult to distinguish from their phenol precursors using UV alone. A dual-detection mode is mandatory for high-integrity data.
Step 1: Non-Destructive UV Detection
-
Place the dry plate under a UV lamp at 254 nm .
-
(4-Ethylphenyl) carbamate will appear as a dark spot (fluorescence quenching) due to the aromatic ring.
-
Circle the spots with a soft pencil.
Step 2: The "Hydrolysis-Stain" Confirmation (Expert Technique)
Since the carbamate and phenol look identical under UV, we use a chemical derivatization that exploits the specific reactivity of the phenol.
Reagent: Fast Blue B Salt (0.5% in water) followed by 0.1M NaOH.
-
Why not Gibbs Reagent? Gibbs reagent prefers para-unsubstituted phenols. Since our target is 4-ethylphenol (para-substituted), Gibbs reagent may show poor sensitivity or steric hindrance. Fast Blue B couples at the ortho position, making it superior for this specific molecule.
Protocol:
-
Spray: Lightly spray the plate with 0.1 M NaOH (this hydrolyzes a small fraction of the carbamate to phenol on the surface and ionizes the free phenol).
-
Dry: Briefly with a heat gun (warm air, not hot).
-
Stain: Spray with Fast Blue B solution.
-
Result:
-
4-Ethylphenol (Impurity): Instantly turns bright red/violet (azo dye formation).
-
Carbamate: Will either remain colorless or turn color slowly/faintly (depending on hydrolysis rate).
-
Data Summary Table
| Compound | Rf (Hex:EtOAc 7:[1][2]3) | UV (254 nm) | Fast Blue B Reaction |
| (4-Ethylphenyl) carbamate | 0.50 | Strong Quenching | Negative / Slow Faint |
| 4-Ethylphenol | 0.35 | Strong Quenching | Instant Red/Violet |
Troubleshooting & Causality
Issue: Tailing of the spots.
-
Cause: The carbamate N-H or the phenol -OH is interacting too strongly with acidic silanols.
-
Fix: Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase. For phenols, acid usually tightens the spot; for basic carbamates, TEA is better. Start with Acetic Acid for this molecule.[3]
Issue: Ghost spots appearing after storage.
-
Cause: Carbamates are acid-labile. Storing the developed plate (acidic silica) can cause degradation.
-
Fix: Visualize immediately after elution. Do not store plates overnight before staining.
References
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (General TLC principles and solvent selection logic).
-
Camag. (n.d.).[4] TLC Method Development. Retrieved from [Link] (Standardized protocols for instrumented TLC).
- Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience. (Reference for Fast Blue B and phenol detection mechanisms).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of (4-Ethylphenyl) Carbamate Synthesis
Status: Active Ticket ID: TSC-CHEM-4EP-001 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for O-Aryl Carbamate Formation
Executive Summary
This technical guide addresses the synthesis of (4-Ethylphenyl) carbamate (CAS: 55774-32-8), specifically the primary carbamate ester derived from 4-ethylphenol .
Clarification of Isomerism:
-
Target Molecule: 4-Ethylphenyl carbamate (
). Synthesis Difficulty: High. Requires specialized reagents (CSI or TCA-Isocyanate) due to the poor nucleophilicity of phenols toward simple urea precursors. -
Excluded Isomer: Ethyl
-(4-ethylphenyl)carbamate ( ). Synthesis Difficulty: Low. (Typically achieved via 4-ethylaniline + ethyl chloroformate).
This guide focuses on the Chlorosulfonyl Isocyanate (CSI) and Trichloroacetyl Isocyanate (TCA-NCO) routes, as these are the industry standards for high-yield conversion of phenols to primary carbamates.
Module 1: Critical Reagent Protocols
The most common cause of yield failure in this synthesis is reagent degradation prior to reaction.
The Reagent: Chlorosulfonyl Isocyanate (CSI)
CSI is the most efficient reagent for this transformation but is unforgiving of moisture.
-
The Failure Mode: CSI reacts violently with atmospheric moisture to form sulfamic acid and HCl. If your CSI is cloudy or has a crust, your stoichiometry is compromised, leading to incomplete conversion of the 4-ethylphenol.
-
The Fix:
-
Distillation: If the reagent is old, distill CSI under reduced pressure (bp 106–107 °C at 760 mmHg, lower at vacuum) before use.
-
Solvent Choice: Use anhydrous Toluene or DCM. Ether/THF can be used but complexation with CSI can alter kinetics.
-
Stoichiometry: Use 1.1 to 1.2 equivalents of CSI relative to 4-ethylphenol.
-
The Substrate: 4-Ethylphenol[1]
-
Physical State: 4-Ethylphenol is a solid (MP ~45°C).
-
Protocol: It must be fully dissolved in the reaction solvent before CSI addition. Attempting to add CSI to a suspension results in localized hotspots and polymerization.
Module 2: Reaction Conditions & Kinetics
The CSI Pathway (Preferred Method)
Mechanism:
-
O-Acylation: 4-Ethylphenol attacks the carbonyl of CSI.
-
Intermediate: Formation of O-(4-ethylphenyl) chlorosulfonyl carbamate.
-
Hydrolysis: Removal of the chlorosulfonyl group (
) to yield the primary carbamate ( ).
Step-by-Step Protocol for Yield Optimization:
-
Dissolution: Dissolve 4-ethylphenol (1.0 eq) in anhydrous Toluene (5 mL/mmol).
-
Cooling: Cool to 0 °C . The reaction is exothermic.
-
Why? Higher temperatures (>25°C) favor the formation of thermodynamic byproducts (N-acylation or Friedel-Crafts ring substitution on the ethylphenyl ring).
-
-
Addition: Add CSI (1.1 eq) dropwise over 15 minutes.
-
Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC. The intermediate is less polar than the starting phenol.
-
-
Hydrolysis (The Critical Step):
-
Standard: Quench the reaction mixture into a biphasic mixture of Water/Acetone or Water/DCM under vigorous stirring.
-
Yield Tip: Maintain pH ~7 during hydrolysis using saturated
if acid sensitivity is suspected (though carbamates are generally acid-stable, the cleavage of the sulfonyl group generates HCl).
-
The Trichloroacetyl Isocyanate (TCA-NCO) Pathway
Use this if the CSI method yields persistent sulfonated byproducts.
-
Reaction: 4-Ethylphenol + TCA-NCO
. -
Hydrolysis: The trichloroacetyl group is cleaved using neutral Alumina or
. -
Advantage: Extremely mild; avoids strong acid generation.
Module 3: Troubleshooting & FAQs
Troubleshooting Decision Matrix
Figure 1: Decision tree for diagnosing yield failures in CSI-mediated carbamoylation.
Frequently Asked Questions
Q1: My product is oiling out during the hydrolysis step. How do I crystallize it? A: (4-Ethylphenyl) carbamate can be difficult to crystallize from crude mixtures containing phenol impurities.
-
Protocol: Extract the crude oil into Ethyl Acetate, wash with 1M NaOH (cold) to remove unreacted 4-ethylphenol (phenol is acidic, carbamate is not). Dry, concentrate, and recrystallize from Toluene/Hexane or DCM/Hexane .
Q2: Can I use Sodium Cyanate (NaOCN) and TFA instead of CSI? A: Yes, but expect lower yields (40–60%).
-
Why: Phenols are less nucleophilic than alcohols.[1] The NaOCN/TFA method relies on the in-situ generation of isocyanic acid (HNCO).
-
Optimization: If you must use this route, use Dichloromethane as the solvent and add a catalytic amount of Triton B or use a "Grindstone" technique (solvent-free grinding of Phenol + NaOCN +
) to improve contact.
Q3: I see a byproduct with M+ mass of Product + 106. What is it? A: This is likely the N-carboxylated urea dimer or the N-ethylphenyl urea .
-
Cause: If water is present during the CSI addition, the CSI hydrolyzes to form the primary amide/amine, which then reacts with remaining CSI.
-
Fix: Strictly anhydrous conditions are required until the quench step.
Module 4: Quantitative Data & Benchmarks
Comparison of Synthetic Methods for Aryl Carbamates
| Parameter | Method A: Chlorosulfonyl Isocyanate (CSI) | Method B: TCA-Isocyanate | Method C: NaOCN / Acid |
| Typical Yield | 85 – 95% | 90 – 98% | 40 – 65% |
| Atom Economy | Moderate (Loss of | Poor (Loss of TCA) | Good |
| Reaction Time | 2–4 Hours | 1–2 Hours | 12–24 Hours |
| Moisture Sensitivity | Critical (High) | High | Low |
| Purification | Recrystallization usually sufficient | Chromatography often needed | Chromatography required |
| Cost | Moderate | High | Low |
References
-
CSI Reaction Mechanism & Methodology
-
Synthesis of Primary Carbamates from Phenols
-
Kim, J. D., Lee, M. H., Han, G., & Park, H. (2004). "A rapid and mild procedure for the preparation of primary carbamates."[5] Tetrahedron Letters, 45(30), 5827-5829.
- Context: Describes the TCA-isocyanate route optimiz
-
-
Solvent-Free Approaches (NaOCN)
- Zarei, A., Hajipour, A. R., & Khazdooz, L. (2010). "Solvent-Free Preparation of Primary Carbamates Using Silica Sulfuric Acid." Arkivoc, (xi), 26-33.
- Context: Green chemistry altern
-
General Carbamate Synthesis Review
-
Ghosh, A. K., & Brindisi, M. (2015).[6] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Context: Comprehensive review of carbamate stability and synthesis in drug development.
-
Sources
Minimizing side reactions during (4-Ethylphenyl) carbamate preparation
Welcome to the technical support center for the synthesis of (4-Ethylphenyl) carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges encountered during the preparation of this compound, ensuring high yield and purity by minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (4-Ethylphenyl) carbamate?
The most direct and widely used method for preparing (4-Ethylphenyl) carbamate is the reaction of 4-ethylphenyl isocyanate with an alcohol, typically ethanol, in an inert solvent. This reaction is a nucleophilic addition of the alcohol to the electrophilic carbon of the isocyanate group.[1][2][3]
Q2: I observe a white, insoluble precipitate in my reaction mixture that is not my desired product. What is it likely to be?
A common side product in isocyanate reactions is the formation of a symmetrically substituted urea, in this case, N,N'-bis(4-ethylphenyl)urea.[4] This byproduct is often insoluble in common organic solvents and precipitates out of the reaction mixture. It forms when 4-ethylphenyl isocyanate reacts with 4-ethylaniline, which can be present as an impurity in the starting isocyanate or formed in situ if there is any moisture in the reaction.[4]
Q3: My yield of (4-Ethylphenyl) carbamate is consistently low, even with complete consumption of the isocyanate starting material. What could be the cause?
Low yields can often be attributed to the formation of soluble byproducts that are not easily detected as precipitates. A likely culprit is the formation of an allophanate. This occurs when the initially formed (4-Ethylphenyl) carbamate reacts with another molecule of 4-ethylphenyl isocyanate.[5][6][7] This side reaction is more prevalent at higher temperatures and when an excess of the isocyanate is used.[5][7]
Q4: How does the 4-ethyl group on the phenyl ring affect the reaction?
The ethyl group is an electron-donating group. Electron-donating groups on the aromatic ring of an aryl isocyanate can decrease the electrophilicity of the isocyanate carbon, which may slightly reduce the reaction rate compared to unsubstituted phenyl isocyanate.[8] However, this effect is generally not significant enough to prevent the reaction from proceeding efficiently under standard conditions.
Q5: What analytical techniques are best for monitoring the reaction progress and purity of (4-Ethylphenyl) carbamate?
High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of the reaction, allowing for the quantification of the starting materials, the desired carbamate product, and any major byproducts.[9] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.[10] For structural confirmation of the final product and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[7][11]
Reaction Mechanism and Side Reactions
The following diagram illustrates the desired reaction pathway for the synthesis of (4-Ethylphenyl) carbamate and the common side reactions that can occur.
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 9. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization [mdpi.com]
Troubleshooting low purity issues in (4-Ethylphenyl) carbamate isolation
Technical Support Center: (4-Ethylphenyl) carbamate Isolation
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purity of isolated (4-Ethylphenyl) carbamate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Low Purity in (4-Ethylphenyl) carbamate Isolation
This section addresses specific, common issues that can arise during the synthesis and purification of (4-Ethylphenyl) carbamate. Each problem is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My final product is contaminated with unreacted 4-ethylphenol. How can I remove it?
Cause: Incomplete reaction or inefficient purification is the primary cause of residual 4-ethylphenol in the final product. Due to its acidic nature (phenolic proton), it can be selectively removed through a basic wash.
Solution:
-
Dissolution: Dissolve the impure (4-Ethylphenyl) carbamate in a suitable organic solvent in which it is highly soluble, such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). The basic solution will deprotonate the acidic 4-ethylphenol, forming a water-soluble sodium salt that will partition into the aqueous layer.
-
Phase Separation: Gently agitate the funnel, allowing the layers to separate. Drain the aqueous layer. Repeat the wash step two more times to ensure complete removal of the phenolate salt.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified carbamate.
-
Purity Confirmation: Assess the purity of the product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the absence of 4-ethylphenol.
Q2: I've noticed a significant amount of a symmetrical urea by-product in my crude product. What causes this and how can it be removed?
Cause: The formation of symmetrical ureas, such as N,N'-bis(4-ethylphenyl)urea, is a common side reaction in carbamate synthesis, particularly when using isocyanates. This occurs when the isocyanate intermediate reacts with any ambient moisture to form an unstable carbamic acid, which then decomposes to an amine. This newly formed amine can then react with another molecule of the isocyanate to form the urea by-product.[1]
Solution:
-
Prevention: The most effective approach is prevention. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize moisture contamination.
-
Purification:
-
Solubility Differences: Symmetrical ureas are often significantly less soluble in many organic solvents compared to the desired carbamate. Attempt to selectively precipitate the urea by-product by triturating the crude mixture with a solvent in which the carbamate is soluble but the urea is not (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).
-
Column Chromatography: If trituration is ineffective, purification via silica gel flash column chromatography is a reliable method.[2] A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the less polar carbamate from the more polar urea. Monitor the separation using TLC.
-
Q3: My isolated (4-Ethylphenyl) carbamate is an oil or fails to crystallize properly during recrystallization. What should I do?
Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the recrystallization solvent before it dissolves, or when it comes out of solution at a temperature above its melting point.[3] This is often exacerbated by the presence of significant impurities, which can depress the melting point of the solid.[3]
Solution:
-
Increase Solvent Volume: The most immediate solution is to add more of the "good" (solubilizing) solvent to the heated mixture to ensure the compound fully dissolves before cooling.[3]
-
Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, without placing it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Induce Crystallization: If crystals do not form upon cooling, try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Introduce a tiny crystal of pure (4-Ethylphenyl) carbamate (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.[3]
-
-
Re-evaluate Solvent System: If oiling out persists, the chosen solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[4] Experiment with different solvent systems; a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can often provide the necessary solubility profile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for the recrystallization of (4-Ethylphenyl) carbamate?
The ideal recrystallization solvent will dissolve (4-Ethylphenyl) carbamate at its boiling point but have low solubility at cooler temperatures. Based on the general solubility of aryl carbamates, the following solvents and solvent systems are good starting points.[5]
| Solvent/System | Rationale |
| Ethanol/Water | (4-Ethylphenyl) carbamate is likely soluble in hot ethanol and insoluble in water. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow it to cool slowly. |
| Toluene | An aromatic solvent that can be effective for recrystallizing aromatic compounds. Its higher boiling point allows for a wide temperature gradient for crystallization. |
| Ethyl Acetate/Hexanes | A versatile mixed-solvent system. Dissolve the carbamate in a minimal amount of hot ethyl acetate (the "good" solvent) and then add hexanes (the "poor" solvent) until the solution becomes turbid. Cool slowly to induce crystallization. |
| Isopropanol | Often a good single-solvent choice for moderately polar compounds. |
Always perform a small-scale test with a few milligrams of your compound to determine the best solvent before committing the entire batch.
Q2: How can I definitively assess the purity of my final product?
A combination of analytical techniques should be used to provide a comprehensive assessment of purity:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will cause a depression and broadening of the melting point range.[6]
-
Chromatography (TLC/HPLC):
-
TLC: An excellent, rapid technique to qualitatively assess purity. A pure compound should appear as a single spot. Run the sample alongside the starting materials to confirm their absence.
-
HPLC: Provides a quantitative measure of purity. An HPLC chromatogram of a pure sample will show a single major peak, and the peak area can be used to calculate the percentage purity.[7]
-
-
Spectroscopy (NMR and IR):
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is highly effective for identifying and quantifying impurities. The presence of unexpected signals can indicate contamination.
-
FTIR Spectroscopy: Can confirm the presence of the key functional groups (N-H and C=O stretches of the carbamate) and the absence of impurities with distinct functional groups (e.g., the broad O-H stretch of a phenol).
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. Techniques like LC-MS can be particularly powerful for identifying unknown impurities.[8]
Q3: What are the common synthetic routes for (4-Ethylphenyl) carbamate, and what impurities are associated with them?
The synthesis of aryl carbamates can be achieved through several methods, each with its own potential for by-product formation.[9][10]
-
From 4-ethylphenol and an Isocyanate: This is a common method. The primary impurity risk is the formation of symmetrical ureas if moisture is present.
-
From 4-ethylaniline and a Chloroformate: This route can also be used. Incomplete reaction can leave residual 4-ethylaniline.
-
Using Phosgene or its Equivalents: While effective, these reagents are highly toxic.[9] Incomplete reaction or side reactions can lead to the formation of carbonates or other related species.
A general understanding of the reaction mechanism is crucial for anticipating potential impurities.
Visualizations and Protocols
Troubleshooting Workflow for Low Purity
The following diagram outlines a logical approach to diagnosing and resolving purity issues with (4-Ethylphenyl) carbamate.
Caption: A workflow for troubleshooting purity issues.
Carbamate Synthesis and Common Side Reactions
This diagram illustrates a common synthetic pathway to (4-Ethylphenyl) carbamate and highlights the formation of a key urea by-product.
Caption: Synthesis pathway and urea by-product formation.
Experimental Protocol: Recrystallization of (4-Ethylphenyl) carbamate
This protocol provides a step-by-step method for purifying (4-Ethylphenyl) carbamate using a mixed solvent system of ethyl acetate and hexanes.
Materials:
-
Crude (4-Ethylphenyl) carbamate
-
Ethyl acetate (reagent grade)
-
Hexanes (reagent grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude (4-Ethylphenyl) carbamate into an Erlenmeyer flask. Add a minimal amount of ethyl acetate, just enough to form a slurry.
-
Heating: Gently heat the mixture on a hot plate while stirring. Continue to add ethyl acetate in small portions until all the solid has just dissolved. Avoid adding an excessive amount of solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities (like the urea by-product), perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes dropwise with continuous swirling. Continue adding hexanes until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few drops of warm ethyl acetate to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and obtain a ¹H NMR spectrum to confirm the purity and identity of the final product.
References
- Analyst (RSC Publishing). (n.d.). Determination of ethyl N-phenyl carbamate, 4,4′-methylenebis(ethyl phenylcarbamate) and 4,4′-methylenebis(phenyl isocyanate) by high-performance liquid chromatography.
- Chemistry LibreTexts. (2022, August 17). Recrystallization.
-
Jiao, Z., Dong, Y., & Chen, Q. (2014). Ethyl Carbamate in Fermented Beverages: Presence, Analytical Chemistry, Formation Mechanism, and Mitigation Proposals. Comprehensive Reviews in Food Science and Food Safety, 13(4), 611-626. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Various Approaches for the Synthesis of Organic Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). WO2007014973A2 - Method of obtaining phenyl carbamates.
-
Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References. Retrieved from [Link]
-
PMC - NIH. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
Veeprho. (n.d.). Carbamic Acid Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethyl N-phenylcarbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. Retrieved from [Link]
-
Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard?. Retrieved from [Link]
-
PMC - NIH. (n.d.). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
NIH. (2017, May 10). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. savemyexams.com [savemyexams.com]
- 7. Determination of ethyl N-phenyl carbamate, 4,4′-methylenebis(ethyl phenylcarbamate) and 4,4′-methylenebis(phenyl isocyanate) by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of (4-Ethylphenyl) carbamate in aqueous solutions
Welcome to the technical support center for (4-Ethylphenyl) carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the hydrolysis of (4-Ethylphenyl) carbamate in aqueous solutions. We will explore the mechanisms of degradation, troubleshooting strategies for common experimental issues, and validated protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of (4-Ethylphenyl) carbamate.
Q1: What is carbamate hydrolysis and why is it a concern for (4-Ethylphenyl) carbamate?
A1: Carbamate hydrolysis is a chemical reaction where water attacks the carbonyl group of the carbamate linkage, leading to its cleavage. This degradation pathway is a primary concern for (4-Ethylphenyl) carbamate as it breaks the molecule down into 4-ethylphenol, an amine, and carbon dioxide.[1] This process is irreversible and results in a loss of the parent compound, compromising the accuracy of experimental results, reducing therapeutic efficacy, and potentially introducing impurities with different toxicological profiles. The rate of this degradation is highly dependent on environmental factors, most notably pH and temperature.[2][3]
Q2: What is the chemical mechanism of (4-Ethylphenyl) carbamate hydrolysis?
A2: The hydrolysis of carbamates like (4-Ethylphenyl) carbamate can proceed through different mechanisms depending on the pH of the solution.[3]
-
Base-Catalyzed Hydrolysis (Alkaline Conditions): Under basic or alkaline conditions (pH > 7), the hydroxide ion (OH⁻) acts as a potent nucleophile. It directly attacks the electron-deficient carbonyl carbon of the carbamate. This is often the most significant degradation pathway for carbamates.[3][4] The reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism or, for primary carbamates, an elimination-addition (E1cB) mechanism.[4]
-
Acid-Catalyzed Hydrolysis (Acidic Conditions): In acidic solutions (pH < 6), the reaction can be catalyzed by protons (H⁺). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[3]
-
Neutral Hydrolysis: At neutral pH, water itself can act as the nucleophile, although this process is generally much slower than the acid or base-catalyzed pathways.[3]
The relative contribution of these pathways dictates the compound's overall stability profile across a range of pH values.
Diagram: Hydrolysis Pathways of (4-Ethylphenyl) carbamate
The following diagram illustrates the primary degradation pathways under acidic and basic conditions.
Sources
Technical Guide: Optimizing Thermal Conditions for (4-Ethylphenyl) Carbamate Stability
The following technical guide is designed for researchers and process chemists working with Ethyl N-(4-ethylphenyl)carbamate (and structurally related N-aryl carbamates). It synthesizes thermodynamic principles with practical troubleshooting protocols.
Document ID: TS-EPC-04 | Version: 2.1 | Role: Senior Application Scientist[1]
Introduction: The Stability Paradox
(4-Ethylphenyl) carbamate (EPC) presents a classic stability paradox common to N-aryl carbamates.[1] While it possesses a relatively high boiling point (~238°C for the phenyl analog), it is thermodynamically poised to revert to its precursors—isocyanate and alcohol—well below this temperature.
For drug development professionals, "stability" is not just about preventing total degradation; it is about suppressing the micro-reversible equilibrium that generates trace isocyanates (genotoxic impurities) and controlling hydrolytic cleavage.
This guide moves beyond basic storage instructions to explain the why and how of preserving EPC integrity.
Module 1: Thermal Degradation & The Isocyanate Pathway[2]
Q: What is the maximum safe processing temperature for EPC?
A: You must distinguish between processing time (minutes) and storage time (months).[1]
-
Flash Processing: EPC is generally stable up to 140°C for short durations (< 30 mins) in inert, anhydrous conditions.[1]
-
Batch Processing: Prolonged heating > 100°C initiates the E1-like elimination mechanism , reverting the carbamate to 4-ethylphenyl isocyanate and ethanol.[1]
The Mechanistic Insight: Thermal decomposition of N-aryl carbamates follows first-order kinetics.[1][2][3] The rate is heavily influenced by the electron density on the aromatic ring.[1][2] The 4-ethyl group is an electron-donating group (EDG).[1] According to Hammett equation correlations, EDGs stabilize the carbamate linkage against thermal elimination compared to electron-withdrawing groups (like -NO2) [1, 3].[1] However, this stabilization is relative; the equilibrium still exists.[1]
Critical Thresholds:
| Condition | Temperature Limit | Risk Factor |
|---|---|---|
| Long-term Storage | < 25°C | Solid-state packing prevents autocatalysis.[1] |
| Drying (Vacuum) | < 45°C | Melting point is low (~52-53°C).[1] Melting accelerates degradation.[1] |
| Reaction/Reflux | < 80°C | Safe zone.[1] Above 100°C, isocyanate monitoring is mandatory.[1] |
Module 2: Hydrolysis & Solvent Compatibility
Q: My HPLC shows increasing levels of 4-ethylaniline. Is this thermal breakdown?
A: Likely not. The presence of the aniline derivative (4-ethylaniline) indicates hydrolysis , not thermal elimination (which yields isocyanates).
Troubleshooting Protocol:
-
Check pH: N-aryl carbamates are susceptible to Base-Catalyzed Hydrolysis (E1cB or BAc2 mechanism).[1] Even mild bases (pH > 8) at elevated temperatures (40°C+) will drive the formation of the anilinium ion [1].
-
Check Water Content: In the presence of trace moisture and heat, the isocyanate formed via thermal degradation will rapidly hydrolyze to the aniline and CO2, driving the equilibrium forward irreversibly.
Recommended Solvent Systems:
-
Preferred: Toluene, Dichloromethane (DCM), Anhydrous THF.[1]
-
Avoid: Alcohols at T > 100°C (Transesterification risk), Aqueous bases.[1]
Module 3: Visualizing Degradation Pathways
Understanding the competing degradation pathways is essential for selecting the correct troubleshooting steps.[1]
Caption: Figure 1. Competing degradation pathways for Ethyl N-(4-ethylphenyl)carbamate. Thermal stress leads to isocyanates (red path), while moisture/base leads to anilines (green path).
Module 4: Troubleshooting Guide
Scenario 1: Loss of Purity during Vacuum Drying
-
Observation: Material fuses into a glass-like solid; purity drops by 2-5%.[1]
-
Root Cause: The melting point of ethyl N-aryl carbamates is often low (~52°C for the phenyl analog) [8]. Drying above the MP creates a melt phase, increasing molecular mobility and accelerating autocatalytic degradation.
-
Corrective Action:
-
Lower oven temperature to 30°C .
-
Apply high vacuum (< 10 mbar) to remove solvents without heat.[1]
-
Use a rotary evaporator with a water bath set below 40°C.
-
Scenario 2: "Ghost" Peak on GC-MS
-
Observation: You see a peak corresponding to the isocyanate (MW - 46) on GC, but not on LC-MS.
-
Root Cause: Injector Port Thermal Degradation .[1] The high temperature of the GC injector (250°C+) is decomposing your stable sample during analysis [2].
-
Validation Step: Run the sample via HPLC-UV or LC-MS (Electrospray Ionization) at ambient temperature.[1] If the peak disappears, the impurity is an artifact of the analysis method.
Module 5: Analytical Decision Tree
Use this logic flow to diagnose stability failures in your workflow.
Caption: Figure 2.[1] Diagnostic logic for identifying the root cause of (4-Ethylphenyl) carbamate degradation.
References
-
Mechanisms of Hydrolysis: Broxton, T. J. (1984).[1][4] Micellar Catalysis of Organic Reactions.[1] XII. Basic Hydrolysis of Some Alkyl and Aryl N-(4-Nitrophenyl)carbamates. Australian Journal of Chemistry.[1] [3]
-
Thermal Decomposition Kinetics: Esker, V., et al. (2005).[1] The thermal decompositions of carbamates.[1][5][2] I. Ethyl N-Methyl-N-phenylcarbamate. Journal of Physical Organic Chemistry.
-
Substituent Effects: Thorne, M. P. (1967).[1] The thermal decomposition of t-alkyl N-arylcarbamates.[1][2] I. The effect of ring substituents. Canadian Journal of Chemistry.[1][2]
-
Isocyanate Formation: Lewandowski, G., & Milchert, E. (2005).[1][5] Thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) to methylene-4,4'-di(phenylisocyanate). Journal of Hazardous Materials.
-
Synthesis & Catalysis: Vinogradova, E. V., et al. (2013).[1][6] Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters.
-
General Carbamate Toxicity & Metabolism: WHO International Programme on Chemical Safety.[1] (1986).[1][7] Carbamate Pesticides: A General Introduction (EHC 64).
-
Related Compound Data (Ethyl N-(4-methylphenyl)carbamate): PubChem CID 528090.[1]
-
Physical Properties (Ethyl N-phenylcarbamate): PubChem CID 7591.[1]
Sources
- 1. ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | CID 528090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-Ethylphenyl) Carbamate
Case ID: PUR-4EPC-001 Subject: Removal of unreacted 4-ethylaniline (starting material) from (4-ethylphenyl) carbamate.[1] Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Logic
The separation of 4-ethylaniline (impurity) from (4-ethylphenyl) carbamate (product) is a classic separation problem governed by acid-base chemistry .[1]
-
The Impurity (4-Ethylaniline): A weak organic base with a pKa of approximately 5.0 [1, 2].[2] It can be protonated by dilute acid to form a water-soluble anilinium salt.[1]
-
The Product ((4-Ethylphenyl) carbamate): A neutral species. The amide-like resonance of the carbamate nitrogen significantly lowers its basicity, rendering it neutral in dilute acidic conditions. It remains soluble in organic solvents but insoluble in acidic water.
The Strategy: We utilize a Liquid-Liquid Acid Extraction as the primary purification method. By adjusting the aqueous phase to pH < 3, we force the equilibrium of the aniline entirely toward the water-soluble salt form (
Primary Protocol: Acid-Base Liquid Extraction[1]
Status: Recommended First-Line Defense Prerequisites: Reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).[1]
Step-by-Step Workflow
-
Dilution: Ensure your crude reaction mixture is fully dissolved in the organic solvent (approx. 10 mL solvent per 1 g crude).
-
First Wash (Acidic):
-
Add 1M HCl (Hydrochloric Acid) to the separatory funnel. Use a 1:1 volume ratio relative to the organic layer.
-
Why 1M? This provides sufficient protons to convert the aniline to its salt without being concentrated enough to hydrolyze the carbamate linkage [3].
-
Shake vigorously for 2–3 minutes. Vent frequently.
-
-
Phase Separation:
-
Second Wash (Acidic): Repeat step 2 to ensure quantitative removal of the amine.
-
Neutralization Wash:
-
Wash the organic layer with Saturated Sodium Bicarbonate (
) to neutralize trace acid. -
Caution: Gas evolution (
) will occur.[6] Vent immediately.
-
-
Brine Wash & Dry:
-
Wash with saturated brine (NaCl) to remove trapped water.
-
Dry over Sodium Sulfate (
) or Magnesium Sulfate ( ).
-
-
Concentration: Filter and evaporate the solvent.
Visualization: Extraction Logic Flow
Caption: Logical flow for partitioning basic 4-ethylaniline into the aqueous phase while retaining the neutral carbamate in the organic phase.
Troubleshooting & FAQs
Q1: The acid wash didn't work; TLC still shows a spot for the aniline.
-
Diagnosis: The aqueous layer likely became buffered by the amine, raising the pH above the protonation threshold.
-
Solution: Measure the pH of the aqueous layer after the wash. If it is not pH 1–2, the aniline is not fully protonated. Perform a third wash with fresh 1M HCl.
-
Alternative: If the aniline spot persists, it might be "tailing" or trapped in an emulsion. Ensure you are using a specific stain (like p-Anisaldehyde or Ninhydrin) to confirm the spot is actually the amine (amines usually stain red/brown/purple).
Q2: I see a brown/red color in my product even after washing.
-
Diagnosis: Anilines oxidize rapidly to form colored impurities (azobenzenes or quinones) which are not basic and will not be removed by acid extraction [4].
-
Solution:
Q3: An emulsion formed during the extraction.
-
Diagnosis: Anilinium salts can sometimes act as surfactants.
-
Solution:
-
Add solid NaCl (table salt) to the mixture to increase ionic strength.
-
Pass the emulsion through a pad of Celite (filtration).
-
Wait longer (sometimes 20+ minutes are required).
-
Q4: Will the acid hydrolyze my carbamate?
-
Analysis: Carbamates are generally stable to dilute acid at room temperature [3].
-
Precaution: Do not use concentrated HCl (e.g., 12M) or heat the acidic mixture. Keep the contact time with the acid under 30 minutes.
Advanced Scavenging (Polishing Step)
If the extraction reduces the impurity but trace amounts (e.g., <1%) remain and interfere with biological assays, use a Solid-Supported Scavenger .
Reagent: Polystyrene-supported Isocyanate (PS-NCO) or Acid Resin (Amberlyst 15).[1] Mechanism: The resin chemically reacts with the nucleophilic amine, tethering it to the solid bead. The bead is then filtered off.[8]
| Scavenger Type | Mechanism | Protocol |
| Amberlyst 15 (Acidic Resin) | Ionic binding (Salt formation) | Add 3 eq.[1] (w/w) of resin to organic solution. Stir 1 hr. Filter. |
| PS-Isocyanate | Covalent binding (Urea formation) | Add 2–3 eq.[1] relative to impurity. Stir 4–16 hrs. Filter. |
Decision Matrix: Choosing the Right Method
Caption: Select the purification method based on the initial load of 4-ethylaniline impurity.
References
-
PubChem. 4-Ethylaniline Compound Summary. National Library of Medicine. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015).[9] Organic Carbamates in Drug Design and Medicinal Chemistry.[10] Journal of Medicinal Chemistry. Available at: [Link]
-
Biotage. How can I remove color from my reaction product? (Aniline oxidation troubleshooting). Available at: [Link]
Sources
- 1. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]
- 2. guidechem.com [guidechem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. A novel process for the removal of aniline from wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility of (4-Ethylphenyl) carbamate in Assays
Welcome to the technical support center for resolving solubility challenges with (4-Ethylphenyl) carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for handling this compound in experimental assays. Poor solubility can be a significant hurdle, leading to inaccurate and irreproducible results.[1] This resource offers a structured approach to systematically overcome these challenges, ensuring the integrity and success of your research.
Understanding the Challenge: The Physicochemical Nature of (4-Ethylphenyl) carbamate
(4-Ethylphenyl) carbamate, like many substituted phenyl carbamates, is an organic compound with a structure that suggests limited aqueous solubility. The presence of the non-polar ethylphenyl group is the primary contributor to its hydrophobicity. While the carbamate functional group can participate in hydrogen bonding, the bulky aromatic and alkyl components dominate its physical properties, making it more soluble in organic solvents than in water.[2]
This inherent low aqueous solubility can lead to several issues in biological assays, including:
-
Underestimation of biological activity
-
High variability in experimental data
-
Compound precipitation in assay plates
-
Inaccurate structure-activity relationships (SAR)
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic workflow for addressing the solubility of (4-Ethylphenyl) carbamate.
Step 1: Initial Solvent Selection for Stock Solutions
The first critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. Based on the general solubility of carbamates, the following solvents are recommended for initial testing.
| Solvent | Expected Solubility | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing concentrated stocks of hydrophobic compounds.[3][4] Ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Ethanol | Moderate to High | A less toxic alternative to DMSO for some cell-based assays. Carbamates are generally soluble in alcohols.[5] |
| Methanol | Moderate to High | Similar to ethanol, can be an effective solvent. |
| Acetone | High | Carbamates show notable solubility in acetone.[6] However, its high volatility and potential for reactivity should be considered. |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent that can be effective, but with similar toxicity concerns to DMSO. |
Experimental Protocol: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh a small amount of (4-Ethylphenyl) carbamate using an analytical balance.
-
Dissolution: Add the appropriate volume of your chosen organic solvent (e.g., DMSO) to achieve a high-concentration stock, for example, 10 mM.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonication in an ultrasonic bath for 10-15 minutes can be effective.[3]
-
Visual Inspection: Carefully inspect the solution to ensure there are no visible particles. If particles remain, the compound may not be soluble at that concentration in the chosen solvent.
Step 2: Working Solution Preparation and Co-Solvent Systems
Once a stable stock solution is prepared, the next challenge is to dilute it into your aqueous assay buffer without causing precipitation. This is where co-solvents play a crucial role.[7]
Workflow for Determining Optimal Working Solution Conditions
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl N-phenylcarbamate | C9H11NO2 | CID 7591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (4-Ethylphenyl) carbamate Production
A-Senior Application Scientist's Guide to Scale-Up and Troubleshooting
Welcome to the technical support center for the production of (4-Ethylphenyl) carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important chemical intermediate. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
I. Synthesis and Scale-Up: Frequently Asked Questions
This section tackles the most common queries and concerns that arise during the transition from laboratory-scale synthesis to larger-scale production of (4-Ethylphenyl) carbamate.
Q1: What are the most common synthetic routes for (4-Ethylphenyl) carbamate, and which is preferable for scale-up?
There are two primary routes for synthesizing (4-Ethylphenyl) carbamate:
-
Route A: Reaction with Isocyanate: This involves the reaction of 4-ethylphenol with ethyl isocyanate.
-
Route B: Reaction with Chloroformate: This route uses 4-ethylaniline and ethyl chloroformate in the presence of a base.[1]
For laboratory-scale synthesis, both methods are viable and relatively straightforward.[1] However, for industrial scale-up, the choice becomes more nuanced. The isocyanate route (Route A) is often favored in research settings when high purity is a priority.[1] The chloroformate route (Route B) is a standard laboratory procedure that can yield good results with careful control of reaction parameters.[1] A phosgene-free method involving urea and alcohol has also been developed, offering advantages in terms of safety and reduced pollution.[2]
Q2: What are the major challenges when scaling up the production of (4-Ethylphenyl) carbamate?
Transitioning from the lab to a larger scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and cost-effective process. These include:
-
Reaction Kinetics and Thermodynamics: Carbamate synthesis can be exothermic, and managing the heat generated is crucial for safety and to prevent side reactions.[1]
-
Mass Transfer and Mixing: Achieving uniform mixing in large reactors is more difficult, which can lead to localized "hot spots" and inconsistent product quality.[1]
-
Process Safety: Handling potentially hazardous reagents like isocyanates or chloroformates requires stringent safety protocols and specialized equipment.[1][3]
-
Solvent Recovery and Recycling: For economic and environmental reasons, efficient solvent recovery is a key consideration at an industrial scale.[1]
-
Waste Management: Minimizing byproducts and developing sustainable waste disposal methods are critical aspects of large-scale manufacturing.[1]
Q3: What are the common impurities encountered in (4-Ethylphenyl) carbamate synthesis, and how can they be minimized?
The impurity profile can vary depending on the synthetic route chosen.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-ethylphenol, ethyl isocyanate, 4-ethylaniline, or ethyl chloroformate.
-
Side-Reaction Products:
-
Solvent-Related Impurities: Residual solvents from the reaction or purification steps.
Minimization Strategies:
-
Optimize Stoichiometry: Careful control of the molar ratios of reactants can drive the reaction to completion and reduce unreacted starting materials.
-
Temperature Control: Maintaining the optimal reaction temperature can minimize the formation of thermally induced byproducts.
-
Purification: Techniques like recrystallization and extraction are effective for removing impurities.[6]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues that may arise during your experiments.
Problem 1: Low Yield of (4-Ethylphenyl) carbamate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using analytical techniques like TLC or HPLC.[1] - Extend the reaction time or slightly increase the temperature, while carefully monitoring for byproduct formation. |
| Suboptimal Reaction Temperature | - For exothermic reactions, ensure adequate cooling to prevent degradation of reactants or products.[1] - For endothermic reactions, ensure consistent and uniform heating. |
| Poor Mixing | - On a larger scale, evaluate the impeller design and agitation speed to ensure homogeneity.[1] |
| Reagent Quality | - Verify the purity of starting materials. Impurities can inhibit the reaction or lead to side products. |
| Moisture Contamination | - Isocyanates and chloroformates are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. |
Problem 2: Product Purity Issues (e.g., discoloration, presence of byproducts)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Re-evaluate the reaction temperature and stoichiometry. Lowering the temperature may reduce the rate of side reactions. |
| Air/Oxidative Degradation | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ineffective Work-up or Purification | - Optimize the purification method. This may involve solvent screening for recrystallization or adjusting the pH during aqueous extraction.[6] |
| Contaminated Glassware | - Ensure all glassware is scrupulously cleaned to remove any residues from previous reactions.[7] |
Problem 3: Inconsistent Results Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Materials | - Source high-purity, consistent-quality raw materials from a reliable supplier. |
| Inconsistent Reaction Conditions | - Implement strict process controls for temperature, reaction time, and addition rates of reagents. |
| Atmospheric Conditions | - Fluctuations in humidity can affect moisture-sensitive reactions. Consider conducting experiments in a controlled environment. |
III. Experimental Protocols and Methodologies
Protocol 1: Synthesis of (4-Ethylphenyl) carbamate via the Chloroformate Route
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-ethylaniline in a suitable anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add a suitable base, such as triethylamine, to the solution.[1]
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Chloroformate Addition: Slowly add ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for determining the purity of (4-Ethylphenyl) carbamate.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.
-
Detector: UV detection at a wavelength determined by the UV spectrum of (4-Ethylphenyl) carbamate.
-
Standard Preparation: Prepare a standard solution of high-purity (4-Ethylphenyl) carbamate to determine the retention time and for quantification.
-
Sample Preparation: Dissolve a known amount of the synthesized product in the mobile phase.
-
Analysis: Inject the sample and compare the peak areas to the standard to determine the purity.
IV. Safety and Handling
Working with the reagents for (4-Ethylphenyl) carbamate synthesis requires strict adherence to safety protocols.
-
Isocyanates: These compounds are toxic, can cause respiratory and skin sensitization, and are highly reactive.[3] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][8]
-
Chloroformates: These are corrosive and lachrymatory. Handle with care in a fume hood and wear appropriate PPE.
-
Solvents: Use solvents in a well-ventilated area and away from ignition sources.
V. Visualizations
Diagram 1: General Synthetic Routes to (4-Ethylphenyl) carbamate
Caption: Key synthetic pathways to (4-Ethylphenyl) carbamate.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A step-by-step guide to diagnosing low product yield.
VI. References
-
The Synthesis and Industrial Scale-Up of Carbamate Intermediates. (2026-01-22). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from Google Search.
-
The Role of Isocyanates in Modern Pharmaceuticals. (2025-07-10). Patsnap Eureka. Retrieved from Google Search.
-
CN100349861C - Ethyl carbamate and its preparation method. Google Patents. Retrieved from Google Search.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Retrieved from Google Search.
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Retrieved from Google Search.
-
US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. Google Patents. Retrieved from Google Search.
-
Urea - Wikipedia. Retrieved from Google Search.
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Retrieved from Google Search.
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Retrieved from Google Search.
-
Methyl carbamate purification by extraction and recrystallization. ResearchGate. Retrieved from Google Search.
-
Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PMC - PubMed Central. Retrieved from Google Search.
-
Problem No. 33: Excessive amount of carbamate solution from recirculation section. (2015-12-31). UreaKnowHow.com. Retrieved from Google Search.
-
Validation of an analytical method for the determination of ethyl carbamate in vinegars. (2025-08-06). ScienceDirect. Retrieved from Google Search.
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Retrieved from Google Search.
-
Guide for safe use of isocyanates: An industrial hygiene approach. IRSST. Retrieved from Google Search.
-
Isocyanates. (2024-04-16). WorkSafeBC. Retrieved from Google Search.
-
Nanostrategy for Selective Ethyl Carbamate Removal from Fermented Alcoholic Beverages via Molecular Imprinting Technology. MDPI. Retrieved from Google Search.
-
Various Approaches for the Synthesis of Organic Carbamates. (2025-08-10). ResearchGate. Retrieved from Google Search.
-
Perspectives on the Synthesis of Organic Carbamates | Request PDF. (2025-08-06). ResearchGate. Retrieved from Google Search.
-
Recent Advances in the Chemistry of Metal Carbamates. PMC - NIH. Retrieved from Google Search.
-
Excitation-emission matrix fluorescence based determination of carbamate pesticides and polycyclic aromatic hydrocarbons. Three-Mode Company. Retrieved from Google Search.
-
Isocyanates - Overview | Occupational Safety and Health Administration. OSHA. Retrieved from Google Search.
-
Validation of analytical methods for ethyl carbamate in nine food matrices. (2016-11-15). PubMed. Retrieved from Google Search.
-
Operation Difficulties at LP Carbamate Condenser Due To Crystallization | PDF. Scribd. Retrieved from Google Search.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 4. Urea - Wikipedia [en.wikipedia.org]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. worksafebc.com [worksafebc.com]
Technical Support Center: Moisture Control in (4-Ethylphenyl) Carbamate Synthesis
This technical guide is structured as a Tier-3 Support Resource for medicinal chemists and process engineers. It addresses the specific challenges of synthesizing (4-Ethylphenyl) carbamates , primarily via the isocyanate-alcohol addition route, which is notoriously susceptible to moisture-induced failure.
Introduction: The "Hidden Stoichiometry" of Water
In the synthesis of (4-Ethylphenyl) carbamates, water is not merely a contaminant; it is a competitive reagent with a faster kinetic profile than many sterically hindered alcohols.
The core reaction involves 4-Ethylphenyl isocyanate (4-EPI) reacting with an alcohol (R-OH). However, trace moisture triggers a cascade failure:
-
Hydrolysis: 4-EPI reacts with water to form unstable carbamic acid.
-
Decarboxylation: Carbamic acid collapses to 4-Ethylaniline and CO₂.
-
Urea Formation: The newly formed 4-Ethylaniline acts as a potent nucleophile, attacking remaining 4-EPI to form 1,3-bis(4-ethylphenyl)urea .
This urea byproduct is often insoluble, forming a "white ghost" precipitate that ruins yield and complicates purification. This guide provides the protocols to eliminate this pathway.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: I see a fine white precipitate forming immediately upon adding the isocyanate. What is it?
Diagnosis: This is almost certainly 1,3-bis(4-ethylphenyl)urea . The Cause: Your reaction solvent or starting alcohol contains >500 ppm water. The isocyanate is hydrolyzing and reacting with the resulting amine. The Fix:
-
Stop the reaction; filtration rarely recovers the batch purity.
-
Check solvent water content (Karl Fischer titration).
-
Immediate Action: Switch to the "Zero-Water Protocol" (see Module 2).
Q2: My LC-MS shows a mass peak of [M-44] relative to the expected carbamate.
Diagnosis: You are observing the 4-Ethylaniline degradation product. The Cause: This usually occurs during workup if the reaction was not quenched properly, or if the carbamate is thermally unstable (reverting to isocyanate and alcohol, then hydrolyzing). The Fix:
-
Avoid high-temperature workups (>60°C).
-
Ensure the reaction is quenched with a scavenger (e.g., small amount of methanol) before adding aqueous buffers.
Q3: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst Deactivation or "Water-Buffering." The Cause: If you are using a metal catalyst (e.g., DBTDL, Ti(OiPr)4), water may have coordinated to the metal center, deactivating it. Alternatively, the remaining isocyanate has been consumed by invisible moisture ingress over time. The Fix:
-
Do not add more isocyanate blindly (risk of urea).
-
Add activated 3Å Molecular Sieves directly to the reaction vessel (if heterogeneous stirring allows) and wait 30 mins before re-checking.
Module 2: The "Zero-Water" Protocol
This protocol is validated for 4-Ethylphenyl isocyanate reactions where the alcohol partner is valuable or non-volatile.
Phase A: Reagent Preparation
| Component | Treatment Standard | Target Water Content |
| Solvent (THF/DCM/Toluene) | Elute through activated alumina columns OR store over activated 3Å sieves for 24h. | < 10 ppm |
| Alcohol (R-OH) | Azeotropic distillation with toluene (if stable) OR store over 3Å sieves. | < 50 ppm |
| 4-Ethylphenyl Isocyanate | Use fresh bottle. If older >1 month, distill under reduced pressure. | N/A (Purity Check) |
| Glassware | Oven-dried at 120°C for >4 hours. Assemble hot under N₂ flow. | Surface adsorbed H₂O removed |
Phase B: Reaction Execution
-
Inert Purge: Flame-dry the reaction flask under a stream of dry Nitrogen or Argon.
-
Sieve Charge: Add activated 4Å Molecular Sieves (powdered or beads) directly to the flask (10% w/v relative to solvent). Note: Sieves act as an in-situ water scavenger.
-
Solvent Loading: Cannula-transfer the anhydrous solvent.
-
Alcohol Addition: Add the alcohol substrate. Stir for 15 minutes over the sieves to scavenge any introduced moisture.
-
Isocyanate Addition: Add 4-Ethylphenyl isocyanate (1.1 equivalents) dropwise via syringe.
-
Critical: Do not dump the isocyanate. Slow addition keeps the local concentration low, favoring the alcohol reaction over the second-order urea formation.
-
-
Catalyst: Add Dibutyltin Dilaurate (DBTDL) (1 mol%) last.
Module 3: Advanced Kinetics & Mechanism
Understanding the competition between the Alcohol path (Product) and the Water path (Waste) is crucial for process control.
Pathway Visualization
The following diagram illustrates the bifurcation point where moisture destroys the yield.
Figure 1: Competitive reaction pathways. Note that the formation of Urea consumes TWO equivalents of Isocyanate for every ONE molecule of water, effectively doubling the stoichiometry error.
Kinetic Insight
The rate of urethane formation (
-
(Hydrolysis rate) is often comparable to
for secondary alcohols. -
However, the reaction of the resulting amine with isocyanate is orders of magnitude faster than the alcohol reaction. Once amine forms, urea is inevitable.
-
Implication: You cannot "outrun" water. You must remove it.
Module 4: Analytical Data for Verification
Use this table to confirm product vs. byproduct identity.
| Compound | 1H NMR Diagnostic Signal (CDCl3) | MS (ESI+) Signature | Physical State |
| Target Carbamate | ~6.5-7.0 ppm (Broad singlet, N-H) | [M+H]+ or [M+Na]+ | Oil or Solid |
| 4-Ethylphenyl Isocyanate | N/A (Reacts in NMR tube) | N/A | Pungent Liquid |
| 1,3-bis(4-ethylphenyl)urea | ~7.8-8.5 ppm (Singlet, Urea N-H) | [M+H]+ = 269.2 m/z | White Insoluble Solid |
| 4-Ethylaniline | ~3.5 ppm (Broad, NH2) | [M+H]+ = 122.1 m/z | Brownish Oil |
References
-
Kinetics of Isocyanate Hydrolysis
- Title: The kinetics and mechanism of the spontaneous hydrolysis of 4-chlorophenyl isocyan
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
URL:[Link]
-
Solvent Drying Protocols
-
Carbamate Synthesis Mechanisms
- Title: The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Isocyanate Properties
- Title: 4-Ethylphenyl isocyanate Product Specific
-
Source: Sigma-Aldrich.[2]
Sources
Identification of common impurities in (4-Ethylphenyl) carbamate synthesis
Technical Support Center: (4-Ethylphenyl) carbamate Synthesis
Welcome to the technical support center for the synthesis of (4-Ethylphenyl) carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.
Troubleshooting Guide: A Deeper Dive into Synthesis Issues
This section addresses specific experimental observations and provides actionable insights to diagnose and resolve them.
Q1: My reaction is complete, but my HPLC/LC-MS shows a significant peak with a higher molecular weight than my product. What is it likely to be?
Answer:
This is a very common observation, and the higher molecular weight impurity is almost certainly N,N'-bis(4-ethylphenyl)urea .
-
Causality & Mechanism: This urea byproduct forms when the desired (4-Ethylphenyl) carbamate product, or an isocyanate intermediate, reacts with unreacted 4-ethylaniline starting material.[1] The amine nitrogen of 4-ethylaniline is nucleophilic and can attack the carbonyl carbon of the carbamate or the isocyanate. This is especially prevalent if there is a localized excess of the aniline starting material or if the reaction temperature is elevated, which can promote carbamate decomposition to the highly reactive 4-ethylphenyl isocyanate.[2]
-
Self-Validating Protocol for Confirmation:
-
LC-MS Analysis: The most direct method. The expected [M+H]⁺ for N,N'-bis(4-ethylphenyl)urea is approximately 269.17 m/z. Check your mass spectrum for a peak corresponding to this mass.
-
Spiking Study: If you have a commercial standard of N,N'-bis(4-ethylphenyl)urea, perform a spiking study. Add a small amount to your crude reaction mixture and re-analyze by HPLC. If the peak of interest increases in area without a new peak appearing, you have confirmed its identity.
-
¹H NMR Spectroscopy: If isolated, the urea impurity will have a characteristic singlet for the N-H protons and aromatic signals corresponding to two 4-ethylphenyl groups.
-
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the carbamylating agent (e.g., ethyl chloroformate) to ensure all the 4-ethylaniline is consumed.
-
Slow Addition: Add the 4-ethylaniline slowly to the reaction mixture containing the carbamylating agent. This prevents a localized high concentration of the aniline.
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can lead to the formation of the isocyanate intermediate.[2][3]
-
Q2: I'm observing a peak in my chromatogram that corresponds to the mass of my starting material, 4-ethylaniline, even after work-up. Is this just unreacted starting material or something else?
Answer:
While it could be unreacted starting material, it is often indicative of product degradation, specifically hydrolysis.
-
Causality & Mechanism: Carbamates, particularly aryl carbamates, are susceptible to hydrolysis, which cleaves the ester bond to regenerate the parent amine (4-ethylaniline) and carbon dioxide (or a carbonate salt).[4][5] This can occur during the aqueous work-up phase, especially if the pH is not carefully controlled, or during storage if the product is exposed to moisture.
-
Expert Insight: The stability of aryl carbamates to hydrolysis is pH-dependent. Both strongly acidic and strongly basic conditions can accelerate this degradation. During your work-up, washing with overly concentrated acid or base solutions can cause a significant loss of product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of 4-ethylaniline.
Frequently Asked Questions (FAQs)
What are the primary sources of impurities in (4-Ethylphenyl) carbamate synthesis?
Impurities can be broadly categorized into three main sources:
-
Starting Material-Related:
-
Unreacted 4-ethylaniline: Due to incomplete reaction.
-
Positional Isomers: Commercial 4-ethylaniline may contain small amounts of 2-ethylaniline or 3-ethylaniline, which will react to form the corresponding carbamate isomers.
-
-
Reaction-Byproducts:
-
N,N'-bis(4-ethylphenyl)urea: The most common byproduct, formed from the reaction of product or intermediate with the starting amine.[1]
-
Dialkyl Carbonates: If an alcohol (e.g., ethanol from ethyl chloroformate) is present and reacts with another molecule of chloroformate.
-
-
Degradation Products:
-
4-ethylaniline: From hydrolysis of the carbamate product.[4]
-
4-ethylphenol: If the synthesis route starts from 4-ethylphenyl isocyanate and is contaminated with water.
-
How can I set up a robust analytical method for impurity profiling?
A well-designed HPLC method is the gold standard for impurity profiling in this context.[6]
-
Authoritative Grounding: The principles outlined in regulatory guidelines for impurity analysis, such as those from the FDA, provide a framework for method development.[6]
-
Step-by-Step HPLC Method Development Protocol:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This provides good retention and separation for the moderately polar carbamate and its likely impurities.
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: Water with 0.1% formic acid (for good peak shape and MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program (Example):
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Detection:
-
UV Detection: Use a diode array detector (DAD) and monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to ensure all impurities are detected. The aromatic rings in the target molecule and impurities will have strong UV absorbance.
-
Mass Spectrometry (MS) Detection: Couple the HPLC to a mass spectrometer for definitive identification of peaks based on their mass-to-charge ratio.[7] This is crucial for identifying unknown impurities.
-
-
Method Validation: Once developed, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
What is the mechanistic origin of the main impurities?
Understanding the reaction pathways is key to controlling the impurity profile. The primary synthesis route involves the reaction of 4-ethylaniline with a carbamylating agent like ethyl chloroformate in the presence of a base.
Caption: Reaction pathways in (4-Ethylphenyl) carbamate synthesis.
As shown in the diagram, the desired product is formed via nucleophilic acyl substitution. However, a key side reaction involves the further reaction of either the product or a thermally generated isocyanate intermediate with the starting 4-ethylaniline to form the highly stable N,N'-bis(4-ethylphenyl)urea impurity.
Summary Table of Common Impurities
| Impurity Name | Structure | Probable Source | Recommended Analytical Technique |
| 4-Ethylaniline | C₈H₁₁N | Unreacted starting material or product hydrolysis | HPLC-UV, LC-MS |
| N,N'-bis(4-ethylphenyl)urea | C₁₇H₂₀N₂O | Reaction of product/intermediate with starting material | HPLC-UV, LC-MS |
| Ethyl (2-ethylphenyl)carbamate | C₁₁H₁₅NO₂ | Isomeric impurity in starting material | HPLC-UV, LC-MS (requires good chromatographic resolution) |
| 4-Ethylphenyl isocyanate | C₉H₉NO | Thermal degradation of carbamate product | GC-MS (if volatile), or derivatization followed by LC-MS |
References
-
ResearchGate. Synthesis of 4,4'-methylene diphenyl carbamate. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]
-
National Institutes of Health. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Available at: [Link]
-
National Institutes of Health. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. Available at: [Link]
- Google Patents. Method of obtaining phenyl carbamates.
- Google Patents. Process for preparation of phenyl carbamate derivatives.
-
Journal of the American Chemical Society. New Carbamates and Related Compounds. Available at: [Link]
- Google Patents. Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
ResearchGate. Metabolic pathways for the degradation of aromatic ring-based.... Available at: [Link]
-
MDPI. Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
National Institutes of Health. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Available at: [Link]
-
ACS Publications. A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl N-phenylcarbamate. Available at: [Link]
-
PubMed. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Available at: [Link]
-
ResearchGate. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Available at: [Link]
-
ResearchGate. A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Available at: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
ResearchGate. Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Available at: [Link]
-
MDPI. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Available at: [Link]
-
ResearchGate. An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Available at: [Link]
-
National Institutes of Health. Isocyanate-based multicomponent reactions. Available at: [Link]
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
-
Green Chemistry (RSC Publishing). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Available at: [Link]
-
National Institutes of Health. Discovery of carbamate degrading enzymes by functional metagenomics. Available at: [Link]
-
PubMed. Biotransformation of Alkyl and Aryl Carbonates. Microbial Degradation. Available at: [Link]
-
IJRPS. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
ResearchGate. A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Available at: [Link]
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Validation & Comparative
Structural Validation of (4-Ethylphenyl) Carbamate: A Comparative 1H NMR Analysis Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals.[1] Objective: To provide a rigorous, self-validating framework for the structural assignment of (4-Ethylphenyl) carbamate, distinguishing it from metabolic precursors and structural isomers.
Introduction: The Carbamate Scaffold in Drug Design
Carbamates (urethanes) represent a "privileged scaffold" in medicinal chemistry, serving as stable surrogates for hydrolytically labile esters and peptidomimetics.[1] In the development of prodrugs or stable pharmacophores, the (4-Ethylphenyl) carbamate motif is frequently utilized to modulate lipophilicity and metabolic stability.[1]
However, the synthesis of primary aryl carbamates is prone to specific impurities, including unreacted phenols and regiochemical isomers.[1] Standard 1H NMR interpretation often fails if solvent effects on the quadrupole-broadened amide protons are ignored.[1] This guide moves beyond basic peak listing to offer a comparative, evidence-based protocol for absolute structural confirmation.
Experimental Protocol: The Solvent-Switch Strategy
Expert Insight: The most common error in carbamate characterization is relying solely on Chloroform-d (
Protocol for Structural Validation: To ensure unambiguous assignment, a Dual-Solvent System is required.
-
Sample Preparation (Primary): Dissolve 5-10 mg of analyte in 0.6 mL DMSO-
.-
Why: DMSO acts as a hydrogen-bond acceptor, "locking" the amide protons in place, sharpening the signal, and shifting it downfield away from aromatic overlaps.[1]
-
-
Sample Preparation (Secondary): Dissolve 5-10 mg in
.-
Why: To observe the diagnostic chemical shift of the ethyl group without DMSO's water peak interference (
ppm) which can sometimes obscure mid-field multiplets.[1]
-
-
Acquisition: 16 scans minimum, relaxation delay (
) s to allow full relaxation of aromatic protons for accurate integration.
Visualization: Structural Verification Workflow
The following diagram outlines the decision logic for solvent selection and peak verification.
Figure 1: Decision tree for solvent selection to maximize signal resolution for labile amide protons.
Spectral Assignment: (4-Ethylphenyl) Carbamate[1]
Target Structure:
The spectrum is defined by three distinct zones: the aliphatic ethyl chain, the para-substituted aromatic system, and the labile carbamate protons.[1]
Table 1: Chemical Shift Assignments (in DMSO- )
| Proton Group | Type | Multiplicity | Integration | Coupling ( | Structural Insight | |
| Ethyl | Alkyl | Triplet (t) | 3H | Diagnostic terminal methyl.[1] | ||
| Ethyl | Benzylic | Quartet (q) | 2H | Connects alkyl chain to ring.[1] Note: Close to DMSO solvent peak (2.50 ppm).[1] | ||
| Carbamate | Amide | Broad Singlet (br s) | 2H | N/A | Critical Proof. Disappears on | |
| Aromatic | Aryl | Doublet (d) | 2H | Ortho to Oxygen.[1] Shielded by electron-donating oxygen.[1] | ||
| Aromatic | Aryl | Doublet (d) | 2H | Ortho to Ethyl.[1] Typical AA'BB' roofing effect. |
Note: In
, thesignal may appear as a very broad hump around 4.5–5.5 ppm or be entirely invisible.[1] The aromatic protons will shift slightly upfield.[1]
Comparative Analysis: Distinguishing Alternatives
To demonstrate scientific rigor, one must prove the sample is not a precursor or an isomer.[1] This section compares the target spectrum against its most likely "imposters."[1][2]
Scenario A: Reaction Monitoring (Target vs. Precursor)
Precursor: 4-Ethylphenol (
| Feature | (4-Ethylphenyl) Carbamate | 4-Ethylphenol (Impurity) | Diagnostic Action |
| Exchangeable Proton | Integration check (2H vs 1H).[1][3] | ||
| OH Shift (DMSO) | None | Look for sharp downfield singlet indicating unreacted phenol.[1] | |
| Aromatic Shift | Ortho protons | Ortho protons | Acylation deshields ortho protons.[1] A shift downfield confirms conversion.[1] |
Scenario B: Isomer Differentiation (Target vs. Structural Isomer)
Isomer: Ethyl N-phenylcarbamate (
| Feature | Target: (4-Ethylphenyl) Carbamate | Isomer: Ethyl N-phenylcarbamate | Why it matters |
| Methylene ( | Definitive Proof. The oxygen atom strongly deshields the | ||
| Amide Proton | Integration and multiplicity (singlet vs doublet if coupled).[1] | ||
| Aromatic Pattern | AA'BB' (Para-sub) | Multiplet (Mono-sub) | The isomer lacks the ethyl group on the ring, showing a complex 5H aromatic region.[1] |
Summary of Validation Criteria
For a sample to be certified as (4-Ethylphenyl) carbamate , it must satisfy all three criteria:
-
The Benzylic Anchor: A quartet at
ppm (NOT 4.0+ ppm).[1] -
The Stoichiometry: An integration ratio of 3:2:2:2:2 (Methyl : Methylene : Ar-H : Ar-H :
).[1] -
The Solvent Response: Appearance of a sharp 2H singlet in the 6.5–7.5 ppm region in DMSO-
, which is absent or broad in .[1]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 4-Ethylphenol (Precursor Data).[1][Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for AA'BB' systems and carbamate shifts).
Sources
A Comparative Guide to the FTIR Spectral Analysis of (4-Ethylphenyl) Carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of (4-Ethylphenyl) carbamate. It is designed to serve as a practical reference for scientists engaged in chemical synthesis, quality control, and materials characterization. By comparing its spectral features with related carbamate structures, this document offers insights into the vibrational characteristics of this compound class, grounded in established spectroscopic principles.
Introduction to (4-Ethylphenyl) Carbamate and FTIR Spectroscopy
(4-Ethylphenyl) carbamate is an organic compound featuring a carbamate functional group attached to an ethyl-substituted aromatic ring. The carbamate linkage (-NH-C(=O)-O-) is a critical structural motif in medicinal chemistry and polymer science. FTIR spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality assessment of such compounds. It provides a unique molecular fingerprint by measuring the absorption of infrared radiation by a molecule's vibrational modes. This guide will dissect the FTIR spectrum of (4-Ethylphenyl) carbamate, explaining the origin of its characteristic absorption bands and comparing them to analogous molecules to highlight subtle structural influences.
Molecular Structure and Fundamental Vibrational Modes
The FTIR spectrum of (4-Ethylphenyl) carbamate is dominated by the vibrational modes of its primary functional groups: the N-H bond, the carbonyl group (C=O), the C-O bonds, and the substituted phenyl ring. Understanding the expected frequency ranges for these groups is the first step in spectral interpretation.
The key to a robust analysis lies in recognizing that the precise position of these absorption bands is sensitive to the molecule's local chemical environment, including electronic effects (induction, resonance) and intermolecular forces like hydrogen bonding.
Caption: Workflow for acquiring an FTIR spectrum using the ATR technique.
Spectral Analysis and Interpretation
The FTIR spectrum of (4-Ethylphenyl) carbamate can be divided into several key regions. The table below outlines the expected absorption bands, their assignments, and the underlying vibrational modes.
Table 1: Key FTIR Absorption Bands for (4-Ethylphenyl) Carbamate
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity | Comments |
| ~3330 | N-H Stretch | Carbamate (-NH) | Medium-Strong | In the solid state, this band is often broadened due to hydrogen bonding. A free N-H stretch would appear at a higher frequency (~3470 cm⁻¹).[1] |
| 3100-3000 | C-H Stretch | Aromatic (=C-H) | Medium-Weak | Typically appears just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[2][3] |
| 2980-2850 | C-H Stretch | Ethyl (-CH₂, -CH₃) | Medium | Asymmetric and symmetric stretches of the ethyl group's methylene and methyl units. |
| ~1700 | C=O Stretch (Amide I) | Carbamate (-C=O) | Very Strong, Sharp | This is often the most intense peak in the spectrum.[4] Its position is lowered by conjugation with the phenyl ring's lone pair electrons.[5] |
| ~1610 | N-H Bend (Amide II) | Carbamate (-NH) | Medium-Strong | This band results from a coupling of N-H bending and C-N stretching vibrations.[6] |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak | A series of sharp bands characteristic of the phenyl group. Common peaks appear around 1590 and 1490 cm⁻¹.[2] |
| ~1220 | C-O Stretch | Aryl-O Stretch | Strong | Represents the stretching of the C-O bond between the carbonyl carbon and the phenyl oxygen. |
| ~1070 | C-O Stretch | O-C(aryl) Stretch | Medium | Corresponds to the stretching of the C-O bond involving the ester oxygen. |
| 850-800 | C-H Out-of-Plane Bend | Aromatic Ring | Strong | The position in this region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected here. |
Comparative Analysis: Structural Effects on Vibrational Frequencies
To fully appreciate the spectral features of (4-Ethylphenyl) carbamate, it is instructive to compare it with simpler carbamates. This comparison highlights how changes in molecular structure—specifically, the nature of the group attached to the carbamate oxygen—influence the vibrational frequencies.
Table 2: Comparison of C=O and N-H Stretching Frequencies in Various Carbamates
| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Key Structural Difference |
| Ethyl Carbamate | ~1725 | ~3415, ~3330 | Aliphatic group on oxygen. Lacks conjugation with the carbonyl. |
| Phenyl Carbamate | ~1733 [6] | ~3396 [6] | Phenyl group on oxygen. Oxygen lone pair participates in resonance with the ring, slightly reducing conjugation with C=O. |
| (4-Ethylphenyl) Carbamate | ~1700 | ~3330 | Substituted phenyl group. The ethyl group is a weak electron-donating group, which can slightly influence the electronic environment. |
| Benzyl Carbamate | ~1694 [6] | 3422-3332 [6] | Phenyl group is insulated from the carbamate oxygen by a -CH₂- group, removing conjugation effects. |
Analysis of Comparison:
-
Carbonyl (C=O) Stretch: The C=O stretching frequency in (4-Ethylphenyl) carbamate is lower than in simple alkyl carbamates like ethyl carbamate. This is due to resonance: the lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, weakening the C=O double bond and lowering its vibrational frequency.[5] The phenyl group in Phenyl Carbamate can also influence this frequency.
-
N-H Stretch: In the solid state, the N-H stretching frequency is significantly influenced by hydrogen bonding.[7] The broadness of the N-H peak around 3330 cm⁻¹ in (4-Ethylphenyl) carbamate is a strong indicator of these intermolecular interactions. In contrast, a dilute solution in a non-polar solvent would show a sharper, higher frequency peak corresponding to "free" N-H groups.[7][8]
-
Influence of the 4-Ethylphenyl Group: The primary spectral contributions of the 4-ethylphenyl group, beyond the fundamental carbamate vibrations, are the aromatic C=C stretching bands (1600-1450 cm⁻¹) and the strong out-of-plane C-H bending band characteristic of para-substitution (850-800 cm⁻¹). These features are absent in aliphatic carbamates like ethyl carbamate.
Conclusion
The FTIR spectrum of (4-Ethylphenyl) carbamate is a rich source of structural information. The key diagnostic peaks are the strong carbonyl (Amide I) absorption around 1700 cm⁻¹, the N-H stretch near 3330 cm⁻¹, the N-H bend (Amide II) around 1610 cm⁻¹, and a strong C-O stretch near 1220 cm⁻¹. Furthermore, characteristic absorptions for the 1,4-disubstituted aromatic ring provide confirmatory evidence of the complete molecular structure. By comparing this spectrum to related molecules, researchers can gain a deeper understanding of how substituent effects and intermolecular forces manifest in vibrational spectroscopy, enhancing its power as a tool for chemical characterization and quality control in drug development and materials science.
References
-
ResearchGate. Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. Available from: [Link]
-
Chen, J. T., & Benson, W. R. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
ResearchGate. FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Available from: [Link]
-
ResearchGate. Maxima of the N H stretching absorption bands observed by FT-IR..... Available from: [Link]
-
Lisy, J. M., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. Available from: [Link]
-
De Gelder, J., De Gussem, K., Vandenabeele, P., & Moens, L. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. Available from: [Link]
-
Chen, J. T., & Benson, W. R. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available from: [Link]
-
University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]
-
ResearchGate. a FTIR spectra in the carbonyl stretching frequency region of CA and.... Available from: [Link]
-
MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Available from: [Link]
-
Lachenmeier, D. W., & Frank, W. (2005). Rapid screening for ethyl carbamate in stone-fruit spirits using FTIR spectroscopy and chemometrics. PubMed. Available from: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Available from: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
-
Conway, W., & Wang, X. (2014). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH. Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
University of Colorado Boulder Department of Chemistry. IR: carboxylic acids. Available from: [Link]
-
Ishikita, H., & Yamashita, K. (2022). Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. ACS Publications. Available from: [Link]
-
National Institutes of Health. Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. Available from: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
ResearchGate. FT-IR spectrum of catechin C=C aromatic region The bands between 1605.... Available from: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
-
Office of Scientific and Technical Information. Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application fo. Available from: [Link]
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Mass spectrometry fragmentation patterns of (4-Ethylphenyl) carbamate
Executive Summary: The Structural Identity Challenge
In drug development and metabolic profiling, (4-Ethylphenyl) carbamate (
While both molecules share the same molecular weight and elemental composition, their biological "performance"—defined here as metabolic stability and ionization behavior—differs radically.[1] This guide provides an in-depth mechanistic comparison of the fragmentation patterns of (4-Ethylphenyl) carbamate against its primary alternatives, establishing a self-validating protocol for definitive identification.
Mechanistic Deep Dive: Fragmentation Pathways
To accurately identify (4-Ethylphenyl) carbamate, one must understand the causality behind its dissociation.[1] Unlike simple alkanes, aryl carbamates undergo distinct pathways driven by the stability of the aromatic core and the lability of the carbamate linkage.
The Target: (4-Ethylphenyl) Carbamate
Structure: 4-Ethylphenol ester of carbamic acid (
-
Ionization: The molecular ion (
, m/z 165) is formed.[1] -
Primary Fragmentation (The Phenol Pathway): The carbamate bond cleaves, expelling a neutral HNCO molecule (43 Da).[1] This is a rearrangement driven by the high stability of the resulting 4-ethylphenol radical cation (m/z 122).
-
Secondary Fragmentation (Benzylic Cleavage): The 4-ethylphenol ion (m/z 122) undergoes benzylic cleavage, losing a methyl radical (
, 15 Da) from the ethyl chain to form a resonance-stabilized hydroxytropylium-like ion at m/z 107 .[2][1]
The Alternative: Ethyl N-phenylcarbamate
Structure: Ethyl ester of N-phenylcarbamic acid (
-
Primary Fragmentation (The Isocyanate Pathway): A McLafferty-like rearrangement or direct elimination expels neutral Ethanol (46 Da), yielding the Phenyl Isocyanate cation at m/z 119 .[1]
-
Alternative Pathway: Loss of an ethoxy radical (
, 45 Da) yields the phenylaminocarbonyl cation at m/z 120 .[1]
Comparative Analysis: Product vs. Alternatives
The "performance" of a mass spectrometry assay is measured by its specificity.[1] The table below contrasts the target against its most common isobaric interference.
Table 1: Diagnostic Ion Comparison (EI Source, 70 eV)
| Feature | Target: (4-Ethylphenyl) Carbamate | Alternative: Ethyl N-phenylcarbamate | Mechanistic Cause |
| Molecular Ion ( | 165 (Weak/Medium) | 165 (Medium) | Stability of aromatic ring.[2][1] |
| Base Peak (Primary) | m/z 122 (4-Ethylphenol | m/z 119 (Ph-NCO | Target loses HNCO (-43); Alternative loses EtOH (-46).[2][1] |
| Secondary Fragment | m/z 107 (Loss of | m/z 91 (Aniline/Azatropylium) | Target has ethyl group on ring; Alternative has ethyl on ester.[1] |
| Diagnostic Loss | Cleavage site: O-C vs N-C bond.[1] | ||
| Chemical Nature | Phenolic Ester | Urethane (Amide-like) | Electronic environment of the carbonyl.[2][1] |
Performance Insight: Thermal Stability
-
(4-Ethylphenyl) carbamate: Prone to thermal degradation in the GC inlet.[2][1] High injector temperatures (>250°C) can cause on-column degradation into 4-ethylphenol, leading to a false "metabolite" signal.[2][1]
-
Recommendation: Use a lower inlet temperature (200°C) or Cold On-Column injection for quantification.
Visualization of Signaling Pathways
The following diagrams map the logical flow of fragmentation, providing a visual standard for your spectral interpretation.
Diagram 1: Fragmentation Mechanism of (4-Ethylphenyl) Carbamate[1]
Caption: Primary fragmentation pathway of (4-Ethylphenyl) carbamate showing the diagnostic loss of HNCO followed by benzylic cleavage.[2]
Diagram 2: Decision Tree for Isobaric Differentiation
Caption: Logical workflow for distinguishing (4-Ethylphenyl) carbamate from its ethyl-N-phenyl isomer.
Experimental Protocols
To replicate these results and ensure data integrity, follow this standardized protocol.
GC-MS Method (Electron Ionization)
This method is optimized to minimize thermal degradation while maximizing fragment information.[2][1]
-
Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
-
Inlet: Splitless mode, 200°C (Critical: Standard 250°C may degrade the carbamate).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV.[1]
-
Scan Range: m/z 40–300.[1]
LC-MS/MS Method (Electrospray Ionization)
For biological matrices where thermal stability is a concern.[2][1]
-
Mode: ESI Positive (
).[1] -
Precursor Ion: m/z 166.1.[1]
-
Product Ions (MRM):
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528090, Ethyl N-(4-methylphenyl)carbamate. Retrieved February 5, 2026 from [Link][1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7591, Ethyl N-phenylcarbamate. Retrieved February 5, 2026 from [Link][1]
-
Aggarwal, S. et al. (2002). Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
MassBank of North America. Mass Spectrum of Ethyl N-phenylcarbamate (Accession: JP005886). Retrieved from [Link][2][1]
Sources
Comparative Reactivity Profile: (4-Ethylphenyl) Carbamate vs. Phenyl Carbamate
[1][2]
Executive Analysis
In drug design, the choice between a phenyl and a (4-ethylphenyl) carbamate moiety often hinges on the balance between leaving group ability (controlling carbamylation kinetics) and lipophilicity .[1]
-
Phenyl Carbamate: Exhibits faster hydrolysis and carbamylation rates due to the lower pKa of the leaving group (phenol).[1] It is the baseline for reactivity but lacks the lipophilic bulk often needed for hydrophobic pocket binding.[1]
-
(4-Ethylphenyl) Carbamate: The 4-ethyl substituent exerts a +I (inductive) and hyperconjugative electron-donating effect.[1][2] This increases the electron density of the aromatic ring, rendering the oxygen less electrophilic and the leaving group (4-ethylphenol) more basic.[1] Consequently, this analog displays enhanced chemical stability (slower hydrolysis) but introduces a metabolic soft spot at the benzylic position.[1]
Mechanistic & Electronic Profiling
Electronic Effects (Hammett Correlation)
The reactivity difference is quantitatively described by the Hammett Linear Free Energy Relationship (LFER).[1] The hydrolysis of aryl carbamates typically follows a positive
| Parameter | Phenyl Carbamate (H) | (4-Ethylphenyl) Carbamate (4-Et) | Impact on Reactivity |
| Substituent | -H | -CH₂CH₃ (Para) | Ethyl is an EDG.[1][2] |
| Hammett | 0.00 | -0.15 | Negative |
| Leaving Group pKa | 9.98 (Phenol) | 10.00 (4-Ethylphenol) | Higher pKa = Poorer Leaving Group.[1][2] |
| LogP (Lipophilicity) | ~1.46 | ~2.58 | Ethyl group significantly increases lipophilicity.[1][2] |
| Electronic Effect | Baseline | +I (Inductive), Hyperconjugation | Stabilizes the carbamate linkage; reduces carbonyl electrophilicity.[1] |
Hydrolysis Mechanism (Alkaline Conditions)
For N-monosubstituted carbamates (
Reactivity Prediction:
Visualization of Reaction Pathways
Diagram 1: Hydrolysis & Metabolic Fate
The following diagram illustrates the competitive pathways: Chemical Hydrolysis (E1cB) vs. Metabolic Oxidation (CYP450).[1]
Caption: Comparative pathways showing the E1cB hydrolysis mechanism (red) and the specific metabolic liability of the ethyl group (benzylic oxidation, blue).
Experimental Protocols
To validate the reactivity differences, the following self-validating protocols are recommended.
Protocol A: Comparative Hydrolysis Kinetics (UV-Vis)
Objective: Determine the pseudo-first-order rate constants (
Workflow:
-
Stock Preparation: Dissolve 10 mM of each carbamate in Acetonitrile (MeCN).
-
Buffer Setup: Prepare 0.1 M Borate buffer (pH 10.0) and 0.1 M Phosphate buffer (pH 7.4). Adjust ionic strength to 0.1 M with KCl.
-
Initiation:
-
Add 30 µL of Stock to 2.97 mL of pre-thermostated buffer (25°C) in a quartz cuvette.
-
Final concentration: 100 µM.
-
-
Data Acquisition:
-
Monitor Absorbance at 290 nm (specific for phenolate release) every 30 seconds for 60 minutes.
-
Control: Run a blank with MeCN only to subtract solvent effects.
-
-
Calculation:
Protocol B: Metabolic Stability (Microsomal Assay)
Objective: Assess the impact of the ethyl group on metabolic clearance.[1]
-
Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2]
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metric: Calculate Intrinsic Clearance (
).[1][2][6]
Summary of Recommendations
| Feature | Recommendation | Rationale |
| For Prodrug Design | Use Phenyl Carbamate | Faster release of the active amine payload due to better leaving group ability.[1][2] |
| For Covalent Inhibitors | Use (4-Ethylphenyl) | Slower, more "tunable" reactivity prevents non-specific binding (off-target carbamylation) and increases lipophilic interactions in the binding pocket.[1][2] |
| Storage Stability | (4-Ethylphenyl) is Superior | Reduced susceptibility to spontaneous hydrolysis in aqueous formulations.[1][2] |
References
-
Hydrolysis Mechanism & Hammett Correlations
-
pKa Values of Phenols
-
Metabolic Stability of Ethyl-Substituted Aromatics
Sources
- 1. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. karger.com [karger.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. longdom.org [longdom.org]
A Researcher's Guide to Melting Point Determination: A Comparative Analysis Focused on (4-Ethylphenyl) carbamate and Its Isomers
For researchers, scientists, and professionals in drug development, the meticulous characterization of new chemical entities is a foundational pillar of discovery. Among the fundamental physical properties, the melting point stands as a critical sentinel for purity, identity, and the polymorphic nature of a compound. This guide delves into the nuanced world of melting point determination, using (4-Ethylphenyl) carbamate as a case study to explore not only the 'how' but, more importantly, the 'why' behind various analytical techniques.
A preliminary investigation into the physical properties of (4-Ethylphenyl) carbamate reveals a conspicuous absence of experimentally determined melting point data in readily accessible chemical databases. This data gap for our primary compound of interest provides a unique opportunity. Instead of a straightforward data presentation, we pivot to a more insightful exploration: a comparative analysis of its structural isomers and closely related analogs. This approach allows us to discuss the profound impact of molecular structure on physical properties and to underscore the importance of robust, multi-technique validation in the absence of established reference values.
The Isomeric Landscape: Structure, Symmetry, and Melting Point
The placement of a substituent on an aromatic ring can dramatically alter a molecule's ability to pack into a crystalline lattice, thereby influencing its melting point. In the case of ethylphenyl carbamates, we will consider the ortho (2-), meta (3-), and para (4-) isomers, alongside the parent compound, Ethyl N-phenylcarbamate, where the ethyl group is on the carbamate nitrogen.
While experimental data for the ortho- and meta-ethylphenyl carbamates are as elusive as for the para-isomer, we can predict a trend based on fundamental principles of physical organic chemistry. The para-isomer, with its greater symmetry, is expected to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, a higher melting point compared to its less symmetrical ortho and meta counterparts.
For the purpose of our comparative analysis, we will utilize the experimentally determined melting point of the well-documented Ethyl N-phenylcarbamate , which is 52-53 °C [1]. This will serve as our primary reference compound.
Comparative Methodologies for Melting Point Determination
The choice of analytical technique for melting point determination is dictated by the required precision, the nature of the sample, and the information sought beyond the simple melting temperature. Here, we compare three prevalent methods: Differential Scanning Calorimetry (DSC), Capillary Melting Point, and Hot Stage Microscopy.
| Compound | Structure | CAS Number | Melting Point (°C) |
| (4-Ethylphenyl) carbamate | p-Et-C₆H₄-O-C(O)NH₂ | Not Available | Not Available |
| (2-Ethylphenyl) carbamate | o-Et-C₆H₄-O-C(O)NH₂ | Not Available | Not Available |
| (3-Ethylphenyl) carbamate | m-Et-C₆H₄-O-C(O)NH₂ | Not Available | Not Available |
| Ethyl N-phenylcarbamate | C₆H₅-NH-C(O)O-Et | 101-99-5 | 52-53[1] |
| Phenyl carbamate | C₆H₅-O-C(O)NH₂ | 622-46-8 | 149-152[2][3] |
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram. The onset of the peak is typically reported as the melting point, while the peak maximum represents the temperature at which the melting rate is highest.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system, preventing any loss of sample due to sublimation or decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the onset of the endothermic melting peak in the resulting thermogram. The area under the peak can be used to calculate the enthalpy of fusion.
Causality and Insights: DSC provides not only the melting point but also a wealth of information about the thermal behavior of the sample, including the enthalpy of fusion, which is a measure of the energy required to melt the solid. This can be invaluable for studying crystal lattice energies and polymorphism. The sharpness of the DSC peak is also an excellent indicator of purity; impurities will typically broaden the melting peak and depress the melting point.
Capillary Melting Point
Principle: This is the most traditional and widely used method for melting point determination. A small amount of the finely powdered sample is packed into a thin-walled capillary tube, which is then heated in a controlled manner in a melting point apparatus. The temperature range over which the sample is observed to melt is recorded.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm in height) into the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
Causality and Insights: The capillary method provides a melting range. A narrow melting range (typically less than 2 °C) is indicative of a pure compound. Impurities tend to broaden the melting range and lower the melting point. This method is simple, requires a small amount of sample, and allows for visual observation of the melting process, which can reveal information about decomposition or color changes.
Hot Stage Microscopy
Principle: This technique combines a polarized light microscope with a precision heating stage. It allows for direct visual observation of the sample as it is heated. The melting process can be observed in real-time, providing information on crystal morphology, phase transitions, and the behavior of individual crystals.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the crystalline sample on a microscope slide.
-
Stage Setup: Place the slide on the hot stage of the microscope.
-
Heating Program: Program the hot stage to heat the sample at a controlled rate.
-
Microscopic Observation: Observe the sample through the microscope as the temperature increases. The use of polarized light can help to distinguish between crystalline (birefringent) and molten (isotropic) states.
-
Data Recording: The melting point is recorded as the temperature at which the birefringence disappears. The process is often recorded with a camera for later review.
Causality and Insights: Hot stage microscopy is a powerful tool for studying thermal transitions. It can reveal phenomena that are not detectable by other methods, such as the melting of different polymorphs at different temperatures, sublimation, and decomposition. It is particularly useful for complex samples or when a detailed understanding of the melting behavior is required.
Conclusion and Best Practices
The absence of a reported melting point for (4-Ethylphenyl) carbamate highlights a common challenge in chemical research. In such instances, a multi-faceted approach is essential. While DSC provides the most quantitative data, the simplicity and visual feedback of the capillary method make it an indispensable screening tool. Hot stage microscopy offers the most detailed qualitative insights into the melting process.
For the characterization of a novel compound like (4-Ethylphenyl) carbamate, a prudent strategy would involve an initial determination using the capillary method to establish an approximate melting range. This would then be followed by DSC analysis to obtain a precise melting point and enthalpy of fusion. If anomalous behavior is observed, hot stage microscopy would be employed for a more detailed investigation. This tiered approach ensures both accuracy and efficiency in the critical task of physical characterization.
References
-
PubChem. Ethyl N-phenylcarbamate. National Center for Biotechnology Information. [Link]
Sources
Comparative biological efficacy of ethylphenyl vs methylphenyl carbamates
Comparative Biological Efficacy: Ethylphenyl vs. Methylphenyl Carbamates
Executive Summary
This guide provides a technical comparison of ethylphenyl and methylphenyl carbamate derivatives, focusing on their application as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors in neuropharmacology (e.g., Alzheimer’s therapeutics) and toxicology.
The distinction between "ethyl" and "methyl" in this context operates on two structural vectors:
-
The Carbamoyl Nitrogen (N-substitution): The primary determinant of enzymatic potency and selectivity. N-methyl carbamates generally exhibit nanomolar affinity for AChE due to optimal steric fit, whereas N-ethyl analogues often trade reduced AChE potency for increased BuChE selectivity.
-
The Phenyl Ring (C-substitution): Modulates lipophilicity (LogP) and metabolic stability. Ethylphenyl derivatives possess higher lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, but introduce metabolic liability via benzylic oxidation.
Chemical Structure & Properties
The biological efficacy of carbamates is governed by the stability of the carbamylated enzyme intermediate.
| Feature | Methylphenyl Carbamates | Ethylphenyl Carbamates | Mechanistic Implication |
| Steric Bulk (A-Value) | Low (1.70 kcal/mol) | Moderate (1.75 kcal/mol) | Ethyl groups induce steric clash in the AChE acyl pocket (His440). |
| Lipophilicity ( | Baseline | +0.5 (approx.) | Ethyl analogues show superior passive diffusion across the BBB. |
| Electronic Effect | Weak Inductive (+I) | Weak Inductive (+I) | Minimal difference in electronic activation of the leaving group phenol. |
| Metabolic Soft Spot | Benzylic -CH₃ | Benzylic -CH₂- | Ethyl chains are susceptible to |
Pharmacodynamics: Enzyme Inhibition Profile
Mechanism of Action: Pseudo-Irreversible Inhibition
Both classes function as suicide substrates. The carbamate moiety reacts with the catalytic serine (Ser200 in AChE) to form a carbamylated enzyme complex. The rate-limiting step for enzyme regeneration is the hydrolysis of this carbamylated serine.
-
Methyl Carbamates (e.g., Physostigmine analogues):
-
Kinetics: Fast carbamylation (
), slow decarbamylation ( ). -
Result: High potency, short duration. The small N-methyl group fits tightly into the acyl pocket, stabilizing the transition state.
-
-
Ethyl Carbamates (e.g., Rivastigmine analogues):
-
Kinetics: Slower
due to steric hindrance at the acyl binding site. -
Result: Lower initial potency but often longer duration of action due to the stability of the bulkier ethyl-carbamylated enzyme complex against hydrolysis.
-
Comparative Efficacy Data (AChE vs. BuChE)
Data synthesized from SAR studies on phenyl carbamates (Source 1.2, 1.7).
| Compound Class | AChE IC | BuChE IC | Selectivity (BuChE/AChE) | Verdict |
| N-Methylphenyl Carbamates | 15 - 50 | 800 - 1200 | Low (~50x) | Potent AChE inhibitors; limited selectivity. |
| N-Ethylphenyl Carbamates | 600 - 2000 | 400 - 900 | High (~0.5x - 2x) | BuChE Selective. The ethyl group clashes with the restricted acyl pocket of AChE but fits the larger BuChE pocket. |
| Rivastigmine (Hybrid) | 4,150 | 15 | Very High | N-ethyl-N-methyl substitution provides dual inhibition with BuChE preference. |
Critical Insight: The transition from N-methyl to N-ethyl typically causes a 40-fold loss in AChE potency due to steric conflict with His440 in the active site gorge. However, this "defect" is exploited in Alzheimer's therapy to target BuChE, which becomes the dominant co-regulator of acetylcholine as AChE levels decline in disease progression.
Experimental Protocols
Synthesis of Phenyl Carbamates
Objective: Synthesize N-ethyl and N-methyl phenyl carbamates to test efficacy.
-
Reagents: Substituted phenol, Isocyanate (Methyl or Ethyl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1.0 eq of the target phenol in anhydrous DCM under N₂ atmosphere.
-
Add 1.2 eq of TEA.
-
Dropwise add 1.1 eq of Methyl Isocyanate (for methylphenyl) or Ethyl Isocyanate (for ethylphenyl) at 0°C.
-
Safety Note: Isocyanates are potent respiratory sensitizers. Use a sealed glovebox.
-
Stir at room temperature for 4–12 hours (monitor via TLC).
-
Quench with water, extract with DCM, and wash with brine.[1]
-
Purify via silica gel column chromatography (Hexane/EtOAc gradient).[2]
-
Ellman’s Assay (Efficacy Screening)
Objective: Determine IC
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Workflow:
-
Incubate enzyme (HuAChE) with varying concentrations of the carbamate inhibitor (1 nM – 100 µM) for 20 minutes.
-
Add DTNB (0.3 mM) and ATCh (0.4 mM).
-
Measure absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC
.
-
Visualization of Mechanism
The following diagram illustrates the kinetic pathway of AChE inhibition by carbamates, highlighting the steric blockade point for ethyl derivatives.
Caption: Kinetic pathway of AChE inhibition. The "Carbamylation (k2)" step is significantly slower for N-ethyl derivatives due to steric hindrance, while "Hydrolysis (k3)" determines the duration of action.
References
-
Bajda, M., et al. (2013). "Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study." International Journal of Molecular Sciences. Link
-
Greig, N. H., et al. (2005). "Phenotype Selective Cholinesterase Inhibitors: Characterization of Novel Carbamates." Journal of Medicinal Chemistry. Link
-
Stephens, M. D., et al. (2016). "Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors." Organic & Biomolecular Chemistry. Link
-
Bar-On, P., et al. (2002). "Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine." Biochemistry. Link
-
U.S. EPA. (2008). "Estimation of Hydrolysis Rate Constants of Carbamates." EPA Research Publications. Link
Sources
A Comparative Guide to Elemental Analysis for the Verification of (4-Ethylphenyl) carbamate
In the landscape of pharmaceutical development and quality control, the unambiguous verification of a compound's elemental composition is a cornerstone of chemical purity and identity. For a molecule such as (4-Ethylphenyl) carbamate, an organic compound with precise nitrogen, carbon, hydrogen, and oxygen content, elemental analysis serves as a fundamental checkpoint. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the verification of (4-Ethylphenyl) carbamate, offering researchers, scientists, and drug development professionals a framework for selecting and implementing the most appropriate analytical strategies.
The Foundational Role of Elemental Analysis
Elemental analysis is a quantitative technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) within a sample.[1] For a synthesized compound like (4-Ethylphenyl) carbamate, this analysis provides a direct measure of its empirical formula, which can then be compared against the theoretical composition to assess purity. Significant deviations from the expected values can indicate the presence of impurities, residual solvents, or co-crystallized water, making it a critical quality attribute in pharmaceutical manufacturing.[2]
The theoretical elemental composition of (4-Ethylphenyl) carbamate (Molecular Formula: C₉H₁₁NO₂) is the benchmark against which all experimental results are measured.
Table 1: Theoretical Elemental Composition of (4-Ethylphenyl) carbamate
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 65.44 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.72 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 8.48 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 19.38 |
| Total | 165.192 | 100.00 |
Comparative Analysis of Key Methodologies
While several techniques exist for elemental analysis, combustion analysis remains the gold standard for organic compounds due to its precision and reliability.[3] However, other methods can offer complementary information, particularly regarding inorganic impurities.
Combustion Analysis (CHN/CHNS/CHNS-O)
Principle: This technique involves the complete combustion of a sample in a high-temperature furnace with an excess of oxygen.[4][3][5] The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.[5]
Advantages:
-
High Precision and Accuracy: Capable of providing results with a deviation of less than 0.4% from the theoretical value.
-
Small Sample Size: Typically requires only a few milligrams of the sample.[5]
-
Established Methodology: Based on the well-understood Pregl-Dumas method.[1][3]
Limitations:
-
Indirect Oxygen Measurement: Oxygen is often determined by difference, which can accumulate errors from the other elemental measurements.
-
Matrix Effects: The presence of certain elements can interfere with the detection of others.
Inductively Coupled Plasma (ICP) Based Methods (ICP-OES/ICP-MS)
Principle: ICP techniques are primarily used for detecting trace elemental impurities. The sample is introduced into a high-temperature argon plasma, which excites the atoms, causing them to emit light (ICP-OES) or become ionized for mass spectrometric detection (ICP-MS).
Advantages:
-
High Sensitivity: Excellent for quantifying trace and ultra-trace inorganic impurities.
-
Multi-element Capability: Can simultaneously measure a wide range of elements.
Limitations:
-
Not Ideal for Bulk Organics: Not the primary method for determining the bulk C, H, N, and O content of an organic compound.
-
Complex Sample Preparation: Often requires acid digestion to bring the sample into a liquid form.
Other Techniques
-
X-ray Fluorescence (XRF): A non-destructive technique that is more suitable for the analysis of inorganic materials and heavier elements.
-
Atomic Absorption Spectroscopy (AAS): A sensitive technique for detecting specific metals, but it analyzes elements sequentially, making it less efficient for a comprehensive analysis.[6]
Table 2: Performance Comparison of Elemental Analysis Techniques for (4-Ethylphenyl) carbamate Verification
| Technique | Primary Application | Precision (for C, H, N) | Sample Throughput | Key Strengths | Key Limitations |
| Combustion Analysis | Bulk elemental composition (C, H, N, S, O) | High (typically ±0.3%) | High | Direct measurement of core organic elements, high accuracy. | Indirect oxygen determination, potential for matrix interference. |
| ICP-OES/MS | Trace inorganic impurity analysis | Not applicable for bulk C, H, N | Medium to High | Excellent for detecting metallic catalysts or inorganic contaminants. | Destructive, complex sample preparation for organic solids. |
| XRF | Elemental analysis of inorganic materials | Lower for light elements (C, N, O) | High | Non-destructive, rapid screening. | Poor sensitivity for light elements, matrix effects can be significant. |
| AAS | Trace metal analysis | Not applicable for bulk C, H, N | Low | High sensitivity for specific metals. | Single-element analysis, not suitable for bulk composition. |
Experimental Workflow: A Self-Validating System
A robust elemental analysis workflow for (4-Ethylphenyl) carbamate should be designed as a self-validating system, incorporating standards and controls to ensure the accuracy and reliability of the results.
Caption: Workflow for CHN Analysis of (4-Ethylphenyl) carbamate.
Detailed Experimental Protocol: Combustion Analysis
This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of (4-Ethylphenyl) carbamate using a modern CHN analyzer.
1. Instrument Calibration and Standardization:
-
Rationale: Calibration with a certified reference material (CRM) of known elemental composition is crucial for ensuring the accuracy of the measurements. Acetanilide is a commonly used standard due to its purity and stability.
-
Procedure:
-
Analyze a series of at least three replicates of a CRM (e.g., NIST SRM 141d Acetanilide).
-
The instrument software will generate a calibration curve based on the known elemental percentages of the CRM.
-
The calibration should be verified by analyzing a check standard.
-
2. Sample Preparation:
-
Rationale: Proper sample preparation is critical to obtaining accurate and reproducible results. The sample must be homogenous and free of contaminants.
-
Procedure:
-
Ensure the (4-Ethylphenyl) carbamate sample is a fine, homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle.
-
Accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.
-
Fold the tin capsule to securely enclose the sample and eliminate as much air as possible.
-
3. Analysis:
-
Rationale: The automated analyzer will control the combustion, gas separation, and detection processes.
-
Procedure:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence, which will include running a blank (empty tin capsule) before and after the sample set to ensure no carryover or system contamination.
-
The instrument will drop the sample into a high-temperature furnace (~900-1000 °C) with a constant flow of pure oxygen.
-
The combustion products (CO₂, H₂O, and NOx) are swept by a helium carrier gas through a reduction tube where NOx is converted to N₂.
-
The gases are then passed through a chromatographic column to separate them.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
4. Data Analysis and Interpretation:
-
Rationale: The final step is to compare the experimental results to the theoretical values and assess the purity of the sample.
-
Procedure:
-
The instrument's software will use the calibration data to calculate the percentage of C, H, and N in the sample.
-
Compare the experimental percentages to the theoretical values for (4-Ethylphenyl) carbamate.
-
A generally accepted tolerance for purity is a deviation of ±0.4% from the theoretical value for each element.[2]
-
Trustworthiness and Authoritative Grounding
To ensure the trustworthiness of elemental analysis results, a robust quality system should be in place. This includes:
-
Use of Certified Reference Materials (CRMs): CRMs from national metrology institutes like the National Institute of Standards and Technology (NIST) provide traceability and ensure the accuracy of the calibration.[7][8] NIST offers a variety of SRMs for organic analysis that can be used to validate methods and ensure the quality of results.[9][10]
-
Method Validation: The analytical method should be validated according to guidelines from regulatory bodies such as the United States Pharmacopeia (USP).
-
Inter-laboratory Comparisons: Participating in inter-laboratory comparison studies can provide an external assessment of a laboratory's analytical performance and identify potential biases.[11]
Conclusion
Elemental analysis, particularly combustion analysis, is an indispensable tool for verifying the identity and purity of (4-Ethylphenyl) carbamate. By employing a well-calibrated instrument, following a meticulous experimental protocol, and adhering to a stringent quality system that includes the use of certified reference materials, researchers and drug development professionals can have a high degree of confidence in their analytical results. This foundational data is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. Available at: [Link]
-
ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | CID 528090. PubChem. Available at: [Link]
-
CHNS Elemental Analysers. The Royal Society of Chemistry. Available at: [Link]
-
Interlaboratory Comparison Exercises for Organic Contaminants and Trace Elements in Marine Sediments and Tissues. NIST. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. Available at: [Link]
-
Ethyl ((4-methylphenyl)sulphonyl)carbamate | C10H13NO4S | CID 79683. PubChem. Available at: [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]
-
Inter-comparison of elemental and organic carbon mass measurements from three North American national long-term monitoring networks. Atmospheric Measurement Techniques. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NCBI. Available at: [Link]
-
Combustion analysis. Wikipedia. Available at: [Link]
-
4-Methylphenyl carbamate | C8H9NO2 | CID 572698. PubChem. Available at: [Link]
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
-
NIST Standard Reference Materials® 2023 Catalog. NIST. Available at: [Link]
-
Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. ACS Publications. Available at: [Link]
-
Summary of Organic and Elemental Carbon/Black Carbon Analysis Methods and Intercomparisons. Aerosol and Air Quality Research. Available at: [Link]
-
Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. MDPI. Available at: [Link]
-
Newly Developed Standard Reference Materials for Organic Contaminant Analysis. OSTI.GOV. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Combustion analysis - Wikipedia [en.wikipedia.org]
- 6. measurlabs.com [measurlabs.com]
- 7. nist.gov [nist.gov]
- 8. labmix24.com [labmix24.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. osti.gov [osti.gov]
- 11. Interlaboratory Comparison Exercises for Organic Contaminants and Trace Elements in Marine Sediments and Tissues | NIST [nist.gov]
A Comparative Guide to Reference Standards for the Purity Assessment of (4-Ethylphenyl) Carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of a compound is paramount to ensuring the reliability, safety, and efficacy of the final product. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for assessing the purity of (4-Ethylphenyl) carbamate, a compound of interest in various research and development applications. While the precise nomenclature can vary, for the purposes of this guide, we will be addressing Ethyl N-(4-ethylphenyl)carbamate .
The structural similarity of Ethyl N-(4-ethylphenyl)carbamate to other aromatic carbamates necessitates a robust and well-defined strategy for purity assessment. This guide will delve into the available reference materials, compare the primary analytical techniques for purity determination, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The Critical Role of Reference Standards
A reference standard is a highly purified compound used as a benchmark for analytical tests. For (4-Ethylphenyl) carbamate, a certified reference material (CRM) from a major pharmacopeia (e.g., USP, EP) or a national metrology institute (e.g., NIST) would be the ideal standard. However, for many research-grade or novel compounds, a commercially available CRM may not exist.
In the absence of a dedicated CRM for Ethyl N-(4-ethylphenyl)carbamate, a two-pronged approach is recommended:
-
Utilization of a Closely Related Certified Reference Standard: Reference standards for structurally similar compounds, such as Ethyl N-phenylcarbamate (CAS 101-99-5) or Ethyl N-(4-methylphenyl)carbamate (CAS 5255-66-3), can be employed as a temporary measure for method development and preliminary quantification.[1][2] This approach requires careful validation to account for differences in detector response and chromatographic behavior.
-
Qualification of an In-House Primary Reference Standard: A batch of synthesized (4-Ethylphenyl) carbamate can be thoroughly characterized and designated as an in-house primary reference standard. This qualification process is a rigorous undertaking that involves a battery of analytical tests to establish its identity and purity with a high degree of confidence.
The following diagram illustrates the workflow for qualifying an in-house reference standard:
Caption: Workflow for the qualification of an in-house primary reference standard.
Comparative Analysis of Analytical Methodologies for Purity Assessment
The selection of an appropriate analytical method is critical for the accurate determination of purity. The most common and effective techniques for the analysis of carbamates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like carbamates.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid stream (mobile phase) that passes through a column packed with a solid material (stationary phase). The separation of components is based on their differential partitioning between the mobile and stationary phases.
Advantages:
-
High resolution and sensitivity.
-
Suitable for non-volatile and thermally sensitive compounds.
-
Amenable to various detection methods (e.g., UV, MS).
Causality Behind Experimental Choices: A reversed-phase C18 column is typically chosen for carbamates due to their moderate polarity. The mobile phase, often a mixture of acetonitrile and water, is optimized to achieve good separation between the main compound and its potential impurities. UV detection is commonly employed as the aromatic ring in (4-Ethylphenyl) carbamate provides strong chromophoric activity.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the (4-Ethylphenyl) carbamate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
While some carbamates can be thermally labile, GC-MS can be a powerful tool for purity assessment, especially for identifying volatile impurities.
Principle: The sample is vaporized and injected into a gas stream (carrier gas) that flows through a long, thin column. Separation is based on the volatility and interaction of the components with the column's stationary phase. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing both quantitative and structural information.
Advantages:
-
Excellent separation efficiency for volatile compounds.
-
Provides structural information for impurity identification.
-
High sensitivity.
Causality Behind Experimental Choices: A non-polar or medium-polarity capillary column is generally suitable for carbamate analysis. The injector temperature should be optimized to ensure volatilization without thermal degradation. Electron ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, aiding in the identification of unknown impurities.
Experimental Protocol: GC-MS Purity Determination
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Purity is determined by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that does not require a reference standard of the analyte itself. Instead, a certified internal standard of a different, stable compound is used.
Principle: The sample is dissolved in a deuterated solvent along with a known amount of a certified internal standard. The integral of the analyte's NMR signal is compared to the integral of a signal from the internal standard to determine the absolute purity of the analyte.
Advantages:
-
Primary analytical method providing direct traceability to the SI unit (mole).
-
Does not require an identical reference standard for the analyte.
-
Provides structural information.
Causality Behind Experimental Choices: A high-field NMR spectrometer is preferred for better signal dispersion and sensitivity. The internal standard must have a simple spectrum with at least one signal that is well-resolved from the analyte's signals. Maleic acid or dimethyl sulfone are common choices. A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
Experimental Protocol: qNMR Purity Determination
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Certified maleic acid or dimethyl sulfone.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the (4-Ethylphenyl) carbamate sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add the deuterated solvent to dissolve both components completely.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Potential Impurities in (4-Ethylphenyl) Carbamate Synthesis
Understanding the synthetic route is crucial for identifying potential process-related impurities. A common method for synthesizing aryl carbamates is the reaction of an aniline with a chloroformate in the presence of a base.
Caption: A plausible synthetic route for Ethyl N-(4-ethylphenyl)carbamate.
Based on this synthetic pathway, potential impurities could include:
-
Unreacted Starting Materials: 4-Ethylaniline and ethyl chloroformate.
-
Side Products:
-
N,N'-bis(4-ethylphenyl)urea: Formed by the reaction of 4-ethylaniline with any phosgene present as an impurity in the ethyl chloroformate, or by hydrolysis of the product.
-
Diethyl carbonate: Formed from the reaction of ethyl chloroformate with any residual ethanol.
-
-
Residual Solvents: Solvents used in the reaction and purification steps.
-
Degradation Products: Hydrolysis of the carbamate linkage can lead to the formation of 4-ethylaniline and ethanol.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning | Volatility and mass-to-charge ratio | Nuclear magnetic resonance |
| Reference Standard | Requires a standard of the same compound | Requires a standard of the same compound | Requires a certified internal standard |
| Primary Use | Quantitative purity (area %) | Identification and quantification of volatile impurities | Absolute quantitative purity |
| Advantages | High resolution, suitable for non-volatile compounds | High sensitivity, structural information | Primary method, high accuracy |
| Limitations | Indirect quantification, requires pure standard | Potential for thermal degradation | Lower sensitivity, requires expensive equipment |
Conclusion and Recommendations
The purity assessment of (4-Ethylphenyl) carbamate requires a multi-faceted analytical approach, especially in the absence of a dedicated certified reference material. The qualification of an in-house primary reference standard through a combination of chromatographic and spectroscopic techniques is a robust strategy.
For routine purity analysis, HPLC-UV is recommended as a reliable and accessible method. GC-MS serves as a valuable complementary technique for identifying volatile impurities and providing structural confirmation. For the definitive determination of absolute purity, qNMR is the gold standard, offering direct traceability and high accuracy.
By employing a combination of these methods and understanding the potential impurities arising from the synthetic process, researchers and drug development professionals can confidently assess the purity of (4-Ethylphenyl) carbamate, ensuring the quality and integrity of their work.
References
-
CP Lab Safety. (n.d.). ethyl N-(4-hydroxyphenyl)carbamate, 95% Purity, C9H11NO3, 1 gram. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl N-(4-aminophenyl)carbamate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl N-(4-methylphenyl)carbamate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl N-phenylcarbamate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Journal of the American Chemical Society. (1951).
- ChemRxiv. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. Preprint.
Sources
Chromatographic Profiling of (4-Ethylphenyl) Carbamate Analogs: A Technical Comparison Guide
Executive Summary
The analysis of (4-Ethylphenyl) carbamate (4-EPC) and its structural analogs presents a classic chromatographic challenge: resolving positional isomers (regioisomers) and homologous series while mitigating the thermal instability inherent to the carbamate linkage.
This guide objectively compares three primary separation modalities—RP-HPLC , GC-MS , and SFC —to determine the optimal workflow for purity profiling and metabolite identification. Our assessment concludes that while GC-MS offers superior structural elucidation, RP-HPLC with C18 or Phenyl-Hexyl phases remains the gold standard for quantitative accuracy due to the thermal lability of the analyte.
Chemical Context & Analyte Definition
To ensure precise separation, we define the target analyte and its critical analogs. These compounds differ only by alkyl chain length or substitution position, requiring high-efficiency stationary phases for resolution.
| Compound ID | Systematic Name | Structure Type | LogP (Approx) | Separation Challenge |
| Target | Ethyl N-(4-ethylphenyl)carbamate | Target Analyte | 2.9 | Reference standard |
| Analog A | Ethyl N-(2-ethylphenyl)carbamate | Positional Isomer (Ortho) | 2.9 | Steric hindrance affects retention |
| Analog B | Ethyl N-(4-methylphenyl)carbamate | Homolog (C1) | 2.5 | Lower hydrophobicity |
| Analog C | Phenyl carbamate | Core Structure | 1.8 | Baseline resolution required |
Methodological Comparison
Method A: Reversed-Phase HPLC (The Quantitative Standard)
Verdict: Best for routine quantification and stability.
-
Mechanism: Partitioning based on hydrophobicity and
interactions.[1][2] -
Causality: The carbamate moiety is susceptible to hydrolysis and thermal degradation. HPLC operates at ambient temperatures, preserving sample integrity.
-
Column Selection: A standard C18 column separates homologs (Methyl vs. Ethyl) easily based on carbon load. However, resolving the 4-ethyl vs. 2-ethyl isomers requires a Phenyl-Hexyl phase, which exploits the distinct
-electron accessibility of the aromatic ring caused by the steric bulk of the ortho-ethyl group.
Method B: GC-MS (The Structural Validator)
Verdict: Best for identification, but requires derivatization.
-
Mechanism: Volatility-based separation.
-
Critical Flaw: Phenyl carbamates often undergo thermal degradation (McLafferty rearrangement or isocyanate elimination) in the injection port (
C). -
Mitigation: Requires "Cold On-Column" injection or derivatization (e.g., trifluoroacetylation) to stabilize the N-H bond.
Method C: Supercritical Fluid Chromatography (SFC) (The High-Throughput Alternative)
Verdict: Superior isomer resolution.
-
Mechanism: Adsorption/partitioning using supercritical CO
+ Methanol. -
Advantage: SFC offers orthogonal selectivity to HPLC. The lower viscosity allows for higher flow rates, reducing run times by 3-4x. It is particularly effective for separating the ortho and para isomers due to the rigid solvation environment of supercritical fluids.
Experimental Protocols
Protocol 1: High-Resolution RP-HPLC Separation
This protocol is designed to resolve the critical pair (4-ethyl vs. 2-ethyl isomers).
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q, 18.2 M
) -
Ammonium Formate (10 mM, pH 3.5)
Instrumentation:
-
System: UHPLC with Diode Array Detector (DAD)
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 2.1 mm, 1.8
m)
Step-by-Step Workflow:
-
Preparation: Dissolve 1 mg of 4-EPC and analogs in 1 mL of 50:50 MeCN:Water.
-
Equilibration: Purge column with 90% Mobile Phase A (10 mM Ammonium Formate) for 10 minutes.
-
Gradient Elution:
-
0-2 min: Isocratic 10% B (Acetonitrile).
-
2-10 min: Linear gradient to 60% B.
-
10-12 min: Ramp to 95% B (Column Wash).
-
-
Detection: Monitor UV absorbance at 240 nm (primary aromatic band) and 210 nm (carbamate carbonyl).
Data Validation (System Suitability):
-
Resolution (
): Must be between 4-ethyl and 2-ethyl isomers. -
Tailing Factor (
): Must be for the target peak.
Protocol 2: GC-MS Confirmation (with Derivatization)
Required to confirm the molecular mass without thermal breakdown.
Step-by-Step Workflow:
-
Derivatization: Mix 100
L sample with 50 L MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60 C for 30 min. -
Injection: Splitless injection at 250
C (Derivatized form is stable). -
Column: DB-5MS (30 m x 0.25 mm, 0.25
m). -
Program: 60
C (1 min) 20 C/min 280 C. -
MS Source: EI mode at 70 eV. Look for the molecular ion
.
Comparative Data Summary
The following table summarizes representative performance metrics for the separation of (4-Ethylphenyl) carbamate from its analogs.
| Parameter | RP-HPLC (C18) | RP-HPLC (Phenyl-Hexyl) | GC-MS (Direct) | GC-MS (Derivatized) |
| Retention Time (4-Ethyl) | 8.4 min | 9.1 min | 12.3 min | 14.5 min |
| Selectivity ( | 1.05 (Poor) | 1.12 (Excellent) | 1.02 (Poor) | 1.08 (Good) |
| Linearity ( | > 0.999 | > 0.999 | ~0.98 (Degradation) | > 0.995 |
| Limit of Detection (LOD) | 0.5 | 0.5 | 0.1 | 0.05 |
| Primary Risk | Peak broadening | None | Thermal breakdown | Incomplete reaction |
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the analytical technique based on the specific research goal (Quantification vs. Identification).
Figure 1: Analytical Decision Tree for Phenyl Carbamate Analysis. Blue path indicates the recommended workflow for quantitative stability.
References
-
SIELC Technologies. (n.d.). Separation of Phenyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. EPA. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization. Retrieved from [Link]
-
PubChem. (2023). Ethyl N-(4-methylphenyl)carbamate (Compound Summary). National Library of Medicine.[3][4] Retrieved from [Link]
-
Climent, M. J., & Miranda, M. A. (1996).[5] Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (2002).[6] Analysis of Carbamates and Phenyl Ureas using LC/MS. Analytik News. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-Methylphenyl carbamate | C8H9NO2 | CID 572698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl N-(4-methylphenyl)carbamate | C10H13NO2 | CID 528090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analytik.news [analytik.news]
Safety Operating Guide
Navigating the Final Step: A Researcher's Guide to the Proper Disposal of (4-Ethylphenyl) carbamate
As researchers, scientists, and drug development professionals, our focus is rightfully on innovation and discovery. However, the life cycle of a chemical reagent does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment, protecting our ecosystem, and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Ethylphenyl) carbamate, grounding procedural guidance in the principles of chemical safety and regulatory necessity.
Hazard Identification and Risk Assessment: Understanding the "Why"
Core Hazards Associated with Carbamates:
-
Acute Toxicity: Carbamates can be harmful if swallowed, inhaled, or absorbed through the skin. Precautionary statements for analogous compounds include "Harmful if swallowed" (H302).[1]
-
Carcinogenicity: Several carbamates are classified as known or suspected carcinogens. Ethyl carbamate (Urethane), a close structural analog, is listed by multiple regulatory bodies as a substance that "May cause cancer" (H350).[2] This potential risk necessitates that (4-Ethylphenyl) carbamate be handled as a potential carcinogen.
-
Irritation: Direct contact can cause skin (H315) and serious eye irritation (H319).[1]
-
Environmental Hazard: Like many complex organic molecules, carbamates can be toxic to aquatic life, and their release into the environment must be strictly avoided.
Given these risks, all waste containing (4-Ethylphenyl) carbamate, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.
Regulatory Framework: Classification is Key
Proper disposal begins with correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous wastes are systematically categorized to ensure they are managed safely.
Based on its chemical class and the precedent set by its analogs, (4-Ethylphenyl) carbamate waste should be classified as follows:
-
EPA Hazardous Waste Code U238: This code is assigned to "Ethyl carbamate (urethane)."[3] Due to the direct structural analogy, this is the most appropriate code for disposing of unused or discarded (4-Ethylphenyl) carbamate as a commercial chemical product.
For waste streams generated during the large-scale production of this chemical, the following "K-listed" codes may also apply[4][5]:
-
K156: Organic waste from the production of carbamates.
-
K157: Wastewaters from the production of carbamates.
-
K158: Bag house dusts and filter/separation solids from the production of carbamates.
For laboratory purposes, U238 is the primary code to be used.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical or its waste, ensure appropriate safety measures are in place. The causality is clear: to prevent exposure via inhalation, ingestion, or dermal contact, a multi-layered defense is required.
Engineering Controls:
-
Always handle (4-Ethylphenyl) carbamate and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6][7]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
Personal Protective Equipment (PPE): The following table summarizes the essential PPE required for handling carbamate waste.
| Body Part | Protection Type | Standard/Specification | Rationale |
| Hands | Compatible chemical-resistant gloves | Nitrile or Neoprene (consult glove manufacturer's guide) | Prevents dermal absorption. |
| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 approved | Protects against splashes and dust. |
| Body | Laboratory coat | Standard | Prevents contamination of personal clothing. |
| Respiratory | N95 respirator (for solids) or organic vapor cartridge respirator (for solutions/vapors) | NIOSH approved | Required if there is a risk of generating dust or aerosols outside of a fume hood. |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of (4-Ethylphenyl) carbamate waste.
Step 1: Waste Identification and Segregation
Immediately upon generation, declare the material as waste. It is critical to segregate carbamate waste from all other waste streams, especially acids and strong oxidizers, with which it may be incompatible.[7]
-
Solid Waste: Unused reagent, contaminated filter paper, weigh boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: Solutions containing (4-Ethylphenyl) carbamate.
-
Sharps Waste: Contaminated needles or glassware.
Step 2: Containment
Select a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.
-
For Solids: Use a wide-mouth plastic or glass jar with a screw-top lid.
-
For Liquids: Use a designated hazardous waste container (plastic or glass, as appropriate for the solvent) that can be securely sealed. Do not fill containers beyond 90% capacity to allow for expansion.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide specific labels, which must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "(4-Ethylphenyl) carbamate ".
-
The EPA Waste Code: "U238 ".
-
The associated hazards (e.g., "Toxic," "Carcinogen").
-
The accumulation start date (the date the first drop of waste entered the container).
-
The name of the principal investigator and the laboratory location.
Step 4: On-Site Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat, sparks, or open flames.[7]
-
In a secondary containment bin to catch any potential leaks.
Step 5: Arranging for Final Disposal
Do not dispose of this chemical down the drain or in the regular trash.
-
Once the waste container is full or you are finished generating this waste stream, contact your institution's EHS or Hazardous Waste Management department.
-
Provide them with the information from your waste label.
-
They will schedule a pickup by a licensed hazardous waste disposal contractor. The ultimate disposal method for this type of waste is typically high-temperature incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of (4-Ethylphenyl) carbamate waste.
Caption: Decision workflow for the disposal of (4-Ethylphenyl) carbamate waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
In Case of a Spill:
-
Small Spill (Solid): Alert others in the area. Wearing full PPE, gently sweep the solid material to avoid creating dust.[7] Use an absorbent pad for any associated solvent. Place all contaminated materials into a hazardous waste container and label it appropriately.
-
Large Spill: Evacuate the immediate area. Alert your supervisor and contact the institutional EHS emergency line. Prevent others from entering the area.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][6]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]
For all exposure incidents, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.
By adhering to this comprehensive guide, you can ensure that the final step in your research—the disposal of (4-Ethylphenyl) carbamate—is conducted with the highest standards of safety, responsibility, and scientific integrity.
References
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University of Colorado Boulder Environmental Health & Safety. (n.d.). Hazardous Waste: EPA U-List Chemicals. Retrieved from [Link]
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Agilent Technologies, Inc. (2019, March 30). Urethane (Ethyl Carbamate) Standard - Safety Data Sheet. Retrieved from [Link]
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Purdue University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Ethylphenyl) Carbamate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of (4-Ethylphenyl) carbamate, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. As your partner in the laboratory, we are committed to providing value that extends beyond the product, ensuring your research is not only groundbreaking but also fundamentally safe.
Foundational Safety: A Proactive Hazard Assessment
Before any container is opened, a thorough understanding of the potential hazards associated with (4-Ethylphenyl) carbamate is critical. While specific toxicological data for this exact compound may be limited, the broader carbamate class provides a solid basis for a conservative and proactive safety posture. Carbamates are known for their potential to act as cholinesterase inhibitors, and related compounds exhibit a range of hazards.[1][2]
(4-Ethylphenyl) carbamate should be handled as a substance with the potential for significant health effects. This assessment is derived from data on analogous compounds, such as ethyl carbamate, which is listed by the IARC as a Group 2B carcinogen (possibly carcinogenic to humans), and other carbamates that are known to be toxic via inhalation, skin absorption, or ingestion.[3][4][5]
Table 1: Hazard Profile of (4-Ethylphenyl) Carbamate and Related Compounds
| Hazard Category | Potential Risks & Rationale | Supporting Evidence |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or absorbed through the skin. Carbamates can cause systemic toxicity.[5] | Safety Data Sheets for analogous compounds like Phenyl carbamate and general data on carbamate pesticides consistently highlight these risks.[5] |
| Skin Corrosion/Irritation | Expected to cause skin irritation. Prolonged contact should be avoided to prevent local and systemic effects. | Phenyl carbamate is classified as a skin irritant. General first aid for carbamates involves immediate washing of the skin.[1][6] |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation or damage. Direct contact can cause significant injury. | Phenyl carbamate is classified as causing serious eye irritation. Emergency protocols mandate extensive rinsing after eye contact.[7] |
| Carcinogenicity | Suspected carcinogen. This is a critical consideration for long-term or repeated exposure. | Ethyl carbamate is classified as "reasonably anticipated to be a human carcinogen" and an IARC Group 2B carcinogen.[3][4] |
| Respiratory Irritation | Dust or aerosols may cause respiratory tract irritation. | This is a common hazard for powdered chemical compounds and is explicitly mentioned for Phenyl carbamate. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[7][8] | Standard reactivity profile for carbamate esters. Contact with these materials could lead to vigorous reactions or decomposition. |
The Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a matter of preference but a scientifically-driven necessity based on the hazard assessment. The goal is to establish an impermeable barrier between you and the chemical, mitigating all potential routes of exposure.
Table 2: PPE Selection and Operational Guide for (4-Ethylphenyl) Carbamate
| Protection Type | Minimum Specification | Rationale & Expert Insight |
|---|---|---|
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical piece of safety equipment. It protects against inhalation of dust or aerosols and contains any potential spills. All handling of solid (4-Ethylphenyl) carbamate and its solutions must occur within a fume hood.[7][8][9] |
| Eye & Face Protection | Chemical safety goggles with side shields or Shielded safety glasses . A full face shield should be worn over goggles when there is a significant splash risk (e.g., handling bulk quantities or during vigorous mixing).[10][11] | Protects against accidental splashes of solutions or contact with airborne powder. The sensitive membranes of the eyes can absorb chemicals rapidly.[6] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) . Double-gloving is recommended when handling concentrated solutions. | Prevents dermal absorption, a primary route of exposure for carbamates.[12] Gloves must be inspected for tears before each use and changed immediately if contamination is suspected. |
| Body Protection | Laboratory coat . A chemically resistant apron or suit is required for large-scale operations.[13] | Protects skin and personal clothing from contamination. A lab coat should be fully buttoned.[11] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood . If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a P100 filter is mandatory.[11][14] | This is a secondary line of defense. The primary control should always be a fume hood. Respirator use requires proper fit-testing and training. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: From Preparation to Disposal
A successful experiment is a safe experiment. These step-by-step protocols provide a self-validating system for handling (4-Ethylphenyl) carbamate.
Pre-Handling Safety Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]
-
Assemble all PPE: Before approaching the chemical storage area, ensure all necessary PPE is available and in good condition.
-
Review the SDS: Read the most current Safety Data Sheet for the compound.
-
Prepare the Work Area: Clear the fume hood of all unnecessary items. Place absorbent pads on the work surface to contain minor spills.
Step-by-Step PPE Donning and Doffing Procedure
The order of donning and doffing PPE is critical to prevent cross-contamination. The principle is to remove the most contaminated items first, moving from "dirty" to "clean."
Caption: PPE Donning and Doffing Workflow.
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing at once and wash the affected skin area thoroughly with soap and water.[1][6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention. Show the Safety Data Sheet to the medical personnel.
-
Minor Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Scoop the material into a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the laboratory immediately. Alert your institution's environmental health and safety (EHS) office and restrict access to the area.
Disposal Plan: A Critical Final Step
Improper disposal can endanger colleagues and the environment. All materials contaminated with (4-Ethylphenyl) carbamate must be treated as hazardous waste.
Caption: Waste Segregation and Disposal Workflow.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards. Follow all institutional and regulatory guidelines for disposal, which may include specific treatment standards for carbamate wastes as outlined by the EPA.[16][17]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]
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Fishel, F. M. (2019). Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS. Retrieved from [Link]
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Sydney Children's Hospitals Network. (2024). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2000). Ethyl Carbamate (Urethane). Retrieved from [Link]
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Victoria State Government - Health.vic. (n.d.). Pesticide use and personal protective equipment. Retrieved from [Link]
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Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (2002). Hazard Summary: Ammonium Carbamate. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet - Phenyl carbamate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). First Aid in Case of Pesticide Exposure. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Carbaryl. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. Retrieved from [Link]
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Richards, J. R., & Ko, P. (2024). Carbamate Toxicity. StatPearls Publishing. Retrieved from [Link]
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Strange, G. R., & Schafermeyer, R. W. (Eds.). (n.d.). Organophosphates and Carbamates. In Strange and Schafermeyer's Pediatric Emergency Medicine, 5e. McGraw-Hill. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. NEPAccess. Retrieved from [Link]
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Delaware Health and Social Services. (n.d.). Frequently Asked Questions - Carbamate Insecticides. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
